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  • Product: 4-(1-Chloro-1,2-diphenylethyl)pyridine
  • CAS: 95745-22-5

Core Science & Biosynthesis

Foundational

Technical Guide to 4-(1-Chloro-1,2-diphenylethyl)pyridine: Structural Dynamics, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) is a steric...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) is a sterically demanding, highly reactive halogenated intermediate utilized in advanced organic synthesis and pharmaceutical development[1]. Characterized by its tertiary benzylic/pyridylic carbon-chlorine bond, the molecule serves as a critical junction point for generating complex triarylethylene scaffolds, Aggregation-Induced Emission (AIE) luminogens, and specialized active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have structured this guide to move beyond mere physical constants, focusing on the causality behind the handling, synthetic routing, and reactivity of this unique intermediate.

Structural Identity & Physicochemical Profiling

The structural core of 4-(1-chloro-1,2-diphenylethyl)pyridine features a central ethane backbone (C1-C2) where the C1 position is heavily substituted with a phenyl ring, a 4-pyridyl ring, and a chlorine atom, while the C2 position bears a second phenyl ring (a benzyl group). This extreme steric crowding, combined with the electron-withdrawing nature of the pyridine ring, dictates its physicochemical behavior.

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Technical Significance
Chemical Name 4-(1-Chloro-1,2-diphenylethyl)pyridineIUPAC nomenclature defining the connectivity.
CAS Number 95745-22-5Unique registry identifier for sourcing[1].
Molecular Formula C19H16ClNDefines the exact stoichiometry.
Molecular Weight 293.79 g/mol Critical for precise stoichiometric calculations[1].
Storage Conditions Sealed in dry, 2-8 °CPrevents spontaneous solvolysis of the highly labile tertiary C-Cl bond[1].
Stereochemistry Racemic (R/S mixture)Synthesized via non-stereoselective Grignard addition to a planar ketone[2].

Retrosynthetic Logic & Validated Experimental Workflows

The synthesis of 4-(1-chloro-1,2-diphenylethyl)pyridine requires a two-step sequence starting from commercially available 4-benzoylpyridine. The intermediate is a tertiary alcohol, 4-(1-hydroxy-1,2-diphenylethyl)pyridine, which is subsequently chlorinated[2].

SynthesisWorkflow A 4-Benzoylpyridine + Benzyl-MgCl B 4-(1-Hydroxy-1,2- diphenylethyl)pyridine A->B Grignard Addition (THF, 0°C to RT) C 4-(1-Chloro-1,2- diphenylethyl)pyridine B->C Chlorination (SOCl2, DCM, Reflux)

Retrosynthetic workflow for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Experimental Protocol 1: Synthesis of the Tertiary Alcohol Precursor

Causality Check: The use of strictly anhydrous Tetrahydrofuran (THF) is non-negotiable; trace moisture will irreversibly quench the benzylmagnesium chloride Grignard reagent into toluene. The reaction must be initiated at 0 °C to suppress the competitive enolization of the ketone, which would otherwise lead to the recovery of starting material rather than the desired nucleophilic addition[2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 2-neck round-bottom flask under a continuous flow of high-purity nitrogen (N2).

  • Dissolution: Dissolve 1.0 equivalent of 4-benzoylpyridine in anhydrous THF (0.2 M concentration).

  • Addition: Cool the reaction vessel to 0 °C using an ice-water bath. Add 1.2 equivalents of benzylmagnesium chloride (typically 1.0 M in THF) dropwise via a syringe pump over 30 minutes to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours to ensure complete conversion.

  • Quenching: Carefully quench the reaction at 0 °C with saturated aqueous ammonium chloride (NH4Cl). Note: NH4Cl is chosen over strong acids (like HCl) to prevent the protonation of the pyridine ring, which would drive the product into the aqueous layer.

  • Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (Hexanes:EtOAc) to yield the pure 4-(1-hydroxy-1,2-diphenylethyl)pyridine.

Experimental Protocol 2: Chlorination to the Target Molecule

Causality Check: Thionyl chloride (SOCl2) is selected over phosphorus-based halogenating agents (e.g., PCl3 or PCl5) because its byproducts (SO2 and HCl) are gaseous. This drives the reaction to completion via Le Chatelier's principle and vastly simplifies downstream purification. Dichloromethane (DCM) serves as an optimal aprotic solvent, maintaining the solubility of the bulky intermediate while remaining inert.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified 4-(1-hydroxy-1,2-diphenylethyl)pyridine in anhydrous DCM (0.1 M concentration) under an N2 atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add 1.5 equivalents of SOCl2 dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to 40 °C (refluxing DCM) for 3 hours. Monitor the disappearance of the alcohol via TLC.

  • Neutralization: Cool the mixture to 0 °C and carefully quench with saturated aqueous sodium bicarbonate (NaHCO3) until the evolution of CO2 gas ceases. This neutralizes the excess HCl and SOCl2, preventing the formation of the pyridinium hydrochloride salt.

  • Extraction: Separate the organic layer, extract the aqueous phase with additional DCM, and wash the combined organics with brine.

  • Storage: Dry over MgSO4, concentrate in vacuo, and immediately store the resulting 4-(1-chloro-1,2-diphenylethyl)pyridine in a desiccator at 2-8 °C[1].

Reactivity Pathways & Downstream Applications

The tertiary C-Cl bond in 4-(1-chloro-1,2-diphenylethyl)pyridine is highly labile. Upon heterolytic cleavage, it forms a tertiary carbocation that is immensely stabilized by resonance from both the adjacent phenyl ring and the 4-pyridyl ring. This makes the compound a powerful electrophile, prone to divergent reactivity depending on the applied conditions.

ReactivityPathways Core 4-(1-Chloro-1,2- diphenylethyl)pyridine Carbocation Tertiary Carbocation Intermediate Core->Carbocation -Cl⁻ (Ionization in Polar Solvents) Reduction 4-(1,2-Diphenylethyl) pyridine (Bioactive Scaffold) Core->Reduction Hydride Transfer / Pd/C Elimination 1-(4-Pyridyl)-1,2- diphenylethene (AIEgen Precursor) Carbocation->Elimination -H⁺ (E1 Pathway) Substitution Alkoxy/Amino Derivatives (Target Libraries) Carbocation->Substitution +Nu⁻ (SN1 Pathway)

Divergent reactivity pathways of the tertiary chloride intermediate.

Pathway Analysis:
  • E1 Elimination (Triarylethylene Synthesis): Heating the compound in the presence of a non-nucleophilic base (e.g., DBU or KOtBu) forces the removal of a proton from the C2 benzyl position. This yields 1-(4-pyridyl)-1,2-diphenylethene, a highly conjugated triarylethylene. These structures are heavily investigated as Aggregation-Induced Emission (AIE) fluorophores and as scaffolds for Selective Estrogen Receptor Modulators (SERMs).

  • SN1 Substitution: In the presence of weak nucleophiles (like alcohols or primary amines) and polar protic solvents, the compound undergoes rapid SN1 substitution to generate diverse libraries of ether or amine derivatives for high-throughput biological screening.

  • Reduction: Treatment with hydride donors (e.g., LiAlH4) or catalytic hydrogenation (Pd/C, H2) cleaves the C-Cl bond to yield 4-(1,2-diphenylethyl)pyridine, stripping the reactive toxicophore to leave a stable, lipophilic bioactive scaffold.

References

  • BLD Pharm. "95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine." Accessed March 21, 2026. 1

  • Howei Pharm. "CAS 95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine,≥95%." Accessed March 21, 2026.

  • Báthori, N. B., et al. "Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine." New Journal of Chemistry, 2010, 34, 405-413. DOI: 10.1039/B9NJ00411D. 2

Sources

Exploratory

Comprehensive Technical Guide on the Physical, Chemical, and Synthetic Properties of CAS 95745-22-5

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) Executive Summary As a Senior Application Scientist, I frequently en...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5)

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical building blocks where steric bulk and electronic polarization dictate downstream reactivity. CAS 95745-22-5 , chemically identified as 4-(1-chloro-1,2-diphenylethyl)pyridine, is a textbook example of a sterically encumbered, electronically activated tertiary alkyl chloride[1].

Featuring a fully substituted central carbon flanked by a phenyl ring, a benzyl group, and a 4-pyridyl moiety, this compound is highly resistant to standard bimolecular nucleophilic substitution ( SN​2 ). Instead, its synthetic utility lies in its propensity to undergo unimolecular solvolysis ( SN​1 ) or targeted elimination ( E1/E2 ) to form complex tri-substituted alkenes. This whitepaper dissects the physicochemical profile of this molecule, elucidates its mechanistic pathways, and provides field-proven, self-validating experimental protocols for its application in organic synthesis.

Physicochemical Profiling

Understanding the physical parameters of CAS 95745-22-5 is critical for predicting its solubility, stability, and behavior in reaction media. The presence of the pyridine nitrogen provides a basic site (capable of protonation or metal coordination), while the extensive aromatic system renders the molecule highly lipophilic.

Quantitative Data Summary

The following table consolidates the critical physicochemical properties of the free base[1],[2]:

PropertyValueStructural Implication
Chemical Name 4-(1-Chloro-1,2-diphenylethyl)pyridineDefines the tertiary chloride core.
CAS Registry Number 95745-22-5Standard identifier.
Molecular Formula C19​H16​ClN -
Molecular Weight 293.79 g/mol Matches the free base mass[1].
Storage Conditions Sealed in dry, 2-8°CPrevents ambient hydrolysis of the C−Cl bond[1].
Hydrogen Bond Donors 0Highly hydrophobic core.
Hydrogen Bond Acceptors 1 (Pyridine Nitrogen)Capable of forming hydrochloride salts.
Rotatable Bonds 4Allows for significant conformational flexibility.
Topological Polar Surface Area 12.89 ŲExcellent membrane permeability profile.

Mechanistic Reactivity Dynamics

The reactivity of CAS 95745-22-5 is entirely governed by the stability of its corresponding carbocation. The loss of the chloride ion generates a tertiary carbocation that is heavily resonance-stabilized by both the adjacent phenyl ring and the 4-pyridyl ring.

The SN​1 and E1/E2 Divergence

Because the central carbon is sterically shielded by three bulky substituents, incoming nucleophiles cannot access the σ∗ antibonding orbital required for an SN​2 backside attack. Therefore, functionalization must proceed via:

  • SN​1 Pathway: Spontaneous or Lewis-acid promoted ionization to the planar carbocation, followed by trapping with a nucleophile (e.g., alcohols or amines).

  • E2 Pathway: The use of a strong, sterically hindered base to abstract a proton from the adjacent benzyl group, forcing the expulsion of the chloride leaving group to yield 4-(1,2-diphenylvinyl)pyridine. These vinylpyridine derivatives are highly valuable substrates for advanced photochemical cleavages and cross-coupling reactions[3].

ReactionDynamics Node1 CAS 95745-22-5 4-(1-Chloro-1,2-diphenylethyl)pyridine Node2 Tertiary Carbocation [Ph-C⁺(Py)-CH₂-Ph] Node1->Node2 Ionization (-Cl⁻) Node4 Elimination (E1/E2) 4-(1,2-Diphenylvinyl)pyridine Node1->Node4 Strong Base (E2) Node3 Nucleophilic Substitution (SN1) Ether/Amine Derivatives Node2->Node3 + Nucleophile Node2->Node4 - H⁺ (Base)

Mechanistic divergence of CAS 95745-22-5 via carbocation and elimination pathways.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . I have explicitly outlined the causality behind each reagent choice so that researchers can adapt these principles to analogous substrates.

Protocol 1: Controlled E2 Elimination to 4-(1,2-Diphenylvinyl)pyridine

Objective: Synthesize the tri-substituted alkene while suppressing competitive nucleophilic substitution.

Causality & Design: We utilize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) rather than sodium hydroxide. Why? DBU is a sterically hindered, non-nucleophilic amidine base. If a small nucleophilic base (like NaOMe ) were used, the highly stable carbocation formed via a competing SN​1 pathway would trap the nucleophile, leading to ether byproducts. By using DBU in an aprotic solvent (THF), we suppress ionization and force the bimolecular E2 elimination pathway.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equivalent of CAS 95745-22-5 in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere to prevent ambient moisture from inducing premature hydrolysis.

  • Base Addition: Cool the mixture to 0°C. Dropwise, add 1.5 equivalents of DBU. The low temperature prevents uncontrolled exothermic degradation.

  • Thermal Activation: Gradually warm the reaction to 65°C (reflux) and stir for 4–6 hours.

  • Self-Validation Check: Monitor via TLC. The reaction is self-validating via 1H -NMR: the disappearance of the sp3 benzylic protons (~3.5 ppm) and the emergence of a distinct vinylic proton signal confirm successful elimination.

  • Quenching & Purification: Quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and purify via silica gel chromatography.

Workflow Step1 Substrate Preparation Dissolve CAS 95745-22-5 in Anhydrous THF Step2 Base Addition Add DBU (1.5 eq) at 0°C Step1->Step2 Step3 Thermal Activation Reflux at 65°C under N₂ (4-6 hrs) Step2->Step3 Step4 Reaction Quenching Neutralize with NH₄Cl (aq) Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for the controlled E2 elimination of CAS 95745-22-5.
Protocol 2: Silver-Promoted Etherification ( SN​1 )

Objective: Synthesize 4-(1-alkoxy-1,2-diphenylethyl)pyridine.

Causality & Design: Tertiary chlorides are notoriously resistant to SN​2 displacement due to extreme steric shielding. To functionalize this center, we must exploit the SN​1 pathway. By introducing Silver Triflate (AgOTf), the silver ion acts as a halophilic Lewis acid, irreversibly precipitating Silver Chloride (AgCl). This thermodynamic sink forces the generation of the planar tertiary carbocation. Note on expertise: Because the pyridine nitrogen can coordinate with silver, a slight excess of AgOTf (1.2 - 1.5 eq) is required to ensure sufficient free Ag+ is available to abstract the chloride.

Step-by-Step Workflow:

  • Preparation: Dissolve CAS 95745-22-5 in the target nucleophilic alcohol (e.g., anhydrous methanol or ethanol), which acts as both solvent and reactant.

  • Activation: Add 1.5 equivalents of AgOTf in the dark (to prevent silver photodecomposition).

  • Self-Validation Check: The immediate precipitation of a dense, white AgCl solid serves as a visual, self-validating indicator that C−Cl ionization has successfully occurred.

  • Isolation: Filter the reaction mixture through a Celite pad to remove the AgCl salts. Concentrate the filtrate under reduced pressure and purify via chromatography.

References

  • Royal Society of Chemistry. "Visible-light-initiated Catalyst-free Oxidative Cleavage of Triaryl-Substituted Alkenes C=C Bonds under Ambient Conditions." Organic & Biomolecular Chemistry. Available at: [Link]

  • Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013. Available at: [Link]

Sources

Foundational

Pharmacokinetic Properties of 1,2-Diphenylethyl Pyridine Derivatives: A Comprehensive Technical Guide

Executive Summary The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) serves as a critical synthetic scaffold in medicinal chemistry. Characterized by a highly reactive benzylic chloride sterically shiel...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) serves as a critical synthetic scaffold in medicinal chemistry. Characterized by a highly reactive benzylic chloride sterically shielded by a tri-aryl system (two phenyl rings and one pyridine ring), it is a primary intermediate for synthesizing a diverse library of 1,2-diphenylethylamine and pyridine-ethanamine derivatives. These derivatives—structurally related to clinical agents like remacemide and ARL 15896AR—function predominantly as low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists.

This whitepaper provides an in-depth analysis of the pharmacokinetic (PK) properties of this drug class, detailing their absorption, brain penetrance, and hepatic biotransformation, alongside self-validating experimental methodologies for PK profiling.

Mechanistic Grounding: The Pharmacophore & NMDA Antagonism

The pharmacological utility of 1,2-diphenylethyl pyridine derivatives lies in their ability to mitigate glutamate-induced excitotoxicity without inducing the severe psychotomimetic side effects characteristic of high-affinity channel blockers (e.g., ketamine or MK-801).

The bulky, highly lipophilic nature of the 1,2-diphenylethyl moiety dictates a rapid association and dissociation rate within the NMDA receptor's ion channel. This "low-trapping" mechanism allows normal physiological synaptic transmission to continue while selectively blocking the pathological, sustained glutamate release observed in ischemic stroke or epileptic seizures . The pyridine ring further modulates the pKa and lipophilicity (LogP) of the molecule, directly influencing its ability to cross the blood-brain barrier (BBB).

Pharmacokinetic Profile (ADME)

Absorption and Distribution

Derivatives synthesized from the 4-(1-Chloro-1,2-diphenylethyl)pyridine scaffold exhibit linear pharmacokinetics and rapid systemic absorption. Due to their high lipophilicity, these compounds demonstrate exceptional central nervous system (CNS) penetrance. For instance, structural analogs like ARL 15896AR exhibit a remarkable brain-to-plasma ratio of approximately 8:1, ensuring therapeutic concentrations are rapidly achieved at the target site during acute neurological events . Protein binding in human plasma is typically moderate (50–60%), preventing excessive sequestration and allowing a high fraction of the unbound drug to enter the CNS.

Hepatic Metabolism

The biotransformation of 1,2-diphenylethyl pyridine derivatives is extensive and primarily mediated by the hepatic cytochrome P450 (CYP450) system. The metabolic cascade generally follows a predictable phase I and phase II sequence :

  • N-Dealkylation : If the derivative features an alkylated amine, CYP3A4 and CYP2D6 catalyze N-dealkylation, often yielding an active metabolite (as seen with the desglycinyl metabolite of remacemide).

  • Aromatic Hydroxylation : CYP2D6 drives the mono- and bis-hydroxylation of the benzyl and phenyl rings.

  • Glucuronidation/Sulfation : Phase II uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes conjugate the hydroxylated metabolites for renal clearance.

MetabolicPathway A 1,2-Diphenylethyl Pyridine Derivative (Parent) B Hepatic CYP450 (CYP3A4 / CYP2D6) A->B C N-Dealkylation (Active Metabolite) B->C D Aromatic Hydroxylation (Inactive Metabolite) B->D E Phase II Conjugation (Glucuronidation) C->E D->E F Renal Excretion E->F

Hepatic biotransformation pathway of 1,2-diphenylethyl pyridine derivatives.

Drug-Drug Interactions (DDIs)

Because these compounds are heavily reliant on CYP3A4 and CYP2D6, they are susceptible to significant drug-drug interactions. Co-administration with potent enzyme inducers (e.g., phenobarbital or phenytoin) significantly increases the clearance rate of the parent compound, reducing its half-life and therapeutic efficacy . Conversely, they do not typically alter the pharmacokinetics of non-CYP-dependent drugs like sodium valproate .

Quantitative Pharmacokinetic Data

The following table synthesizes the PK parameters of prominent 1,2-diphenylethylamine and pyridine-ethanamine derivatives to provide a comparative baseline for novel compounds developed from the 4-(1-Chloro-1,2-diphenylethyl)pyridine scaffold.

Pharmacokinetic ParameterARL 15896ARRemacemideDiphenidine (Analog)
Target Receptor NMDA (Low-affinity)NMDA (Low-affinity)NMDA (Low-affinity)
Half-Life ( t1/2​ ) ~6.0 hours~3.3 hours~2.5 hours
Brain/Plasma Ratio 8:14:1>5:1
Primary Metabolism CYP OxidationCYP3A4 / GlucuronidationCYP2D6 Hydroxylation
Protein Binding Moderate (~50%)Moderate (~60%)High (>80%)

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice.

Protocol 1: In Vitro Microsomal Stability and CYP450 Profiling

This protocol determines the intrinsic clearance ( CLint​ ) and identifies the specific CYP isoforms responsible for metabolizing the synthesized derivative.

  • Microsome Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Causality: Maintaining 0–4°C preserves the fragile enzymatic activity of the CYP450 proteins prior to the reaction.

  • Incubation Setup : In a 96-well plate, combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation : Add 1 mM NADPH to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, oxidative metabolism cannot occur, serving as an internal negative control when omitted in parallel wells.

  • Time-Course Sampling & Termination : Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., verapamil). Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at the exact time of extraction.

  • Centrifugation & LC-MS/MS : Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-HR-MS/MS to quantify the disappearance of the parent compound and identify hydroxylated/dealkylated mass shifts.

Protocol 2: In Vivo Brain Penetrance and PK Profiling

This workflow quantifies the BBB permeability and systemic half-life of the compound in a rodent model.

  • Dosing : Administer the compound intravenously (IV) at 5 mg/kg or orally (PO) at 20 mg/kg to Sprague-Dawley rats.

  • Serial Sampling : Collect blood via the jugular vein catheter at predetermined intervals (0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Tissue Extraction & Perfusion : At Tmax​ (determined from plasma data, typically 1 hour), euthanize a subset of animals. Perform a transcardial perfusion with ice-cold saline before extracting the brain. Causality: Saline perfusion flushes residual blood from the cerebral microvasculature. Failing to do this artificially inflates the brain concentration data due to drug trapped in the blood vessels rather than the parenchyma.

  • Homogenization : Homogenize the brain tissue in a 1:3 (w/v) ratio of 50% methanol/water.

  • Quantification : Precipitate proteins, centrifuge, and analyze via LC-MS/MS. Calculate PK parameters (AUC, Cmax​ , t1/2​ ) using non-compartmental analysis.

PKWorkflow Step1 1. Intravenous/Oral Dosing (Rodent Model) Step2 2. Serial Sampling (Plasma & Brain Tissue) Step1->Step2 Step3 3. Saline Perfusion (Removes Vascular Blood) Step2->Step3 Step4 4. Protein Precipitation (Cold Acetonitrile) Step3->Step4 Step5 5. LC-HR-MS/MS Quantification Step4->Step5 Step6 6. Non-Compartmental PK Analysis Step5->Step6

Step-by-step in vivo pharmacokinetic profiling and brain penetrance workflow.

References

  • Remacemide: current status and clinical applications PubMed (NIH) URL: [Link]

  • AR-R15896AR reduces cerebral infarction volumes after focal ischemia in cats PubMed (NIH) URL:[Link]

  • Lefetamine, a controlled drug and pharmaceutical lead of new designer drugs: synthesis, metabolism, and detectability in urine... PubMed (NIH) URL:[Link]

  • Evaluation of a pharmacokinetic interaction between remacemide hydrochloride and phenobarbitone in healthy males PMC (NIH) URL:[Link]

  • Lack of pharmacokinetic interaction between remacemide hydrochloride and sodium valproate in epileptic patients PubMed (NIH) URL: [Link]

Exploratory

toxicity and safety profile of 4-(1-Chloro-1,2-diphenylethyl)pyridine

An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 4-(1-Chloro-1,2-diphenylethyl)pyridine Abstract This technical guide provides a comprehensive analysis of the anticipated toxicity and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Anticipated Toxicity and Safety Profile of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the anticipated toxicity and safety profile of the novel chemical entity, 4-(1-Chloro-1,2-diphenylethyl)pyridine. In the absence of direct empirical data for this specific molecule, this document leverages a predictive toxicology framework. By examining the known toxicological profiles of its core structural motifs—the pyridine ring and the chlorinated aliphatic chain—we can construct a scientifically robust hypothesis regarding its potential biological activities and associated risks. This guide is intended for researchers, scientists, and drug development professionals, offering insights into potential mechanisms of toxicity, outlining essential preclinical safety assessment strategies, and providing detailed experimental protocols to validate these predictions.

Introduction: A Predictive Toxicological Approach

The molecule 4-(1-Chloro-1,2-diphenylethyl)pyridine presents a unique combination of a heterocyclic aromatic system (pyridine) and a halogenated hydrocarbon chain. While no direct toxicological studies on this specific compound are publicly available, its constituent parts are well-characterized in toxicological literature. Pyridine and its derivatives are known to exhibit a range of biological effects, from antimicrobial properties to potential carcinogenicity.[1][2] Similarly, chlorinated hydrocarbons are a class of compounds with well-documented toxicities, often associated with hepatic and central nervous system effects.[3][4][5]

This guide, therefore, adopts a predictive and proactive approach to safety assessment. By understanding the structure-activity relationships of related compounds, we can anticipate potential hazards and design a targeted, efficient, and ethical preclinical testing strategy. The following sections will deconstruct the molecule's structural alerts, propose likely metabolic pathways, and detail the necessary in vitro and in vivo studies to build a comprehensive safety profile.

Structural and Physicochemical Considerations

A molecule's physicochemical properties are fundamental determinants of its pharmacokinetic and toxicodynamic behavior. For 4-(1-Chloro-1,2-diphenylethyl)pyridine, these properties can be predicted using computational models, which should be confirmed empirically at the outset of any research program.

PropertyPredicted Value/CharacteristicImplication for Toxicity
Molecular Weight ~307.8 g/mol Likely good oral bioavailability (Lipinski's Rule of 5).
LogP High (Predicted)Potential for bioaccumulation in lipid-rich tissues.
Water Solubility Low (Predicted)May require specific formulation for in vivo studies.
Chemical Stability Stable under normal conditions, but may be hygroscopic.[6]Potential for degradation in aqueous media should be assessed.
Reactivity The chloro-group may be a leaving group, potentially allowing for alkylation of biological macromolecules.This is a key structural alert for potential genotoxicity and carcinogenicity.

Anticipated Pharmacokinetics and Metabolism

The metabolic fate of 4-(1-Chloro-1,2-diphenylethyl)pyridine will significantly influence its toxicity. Based on related compounds, we can hypothesize the following metabolic pathways.[7][8][9]

Phase I Metabolism
  • Oxidation: The pyridine ring and the phenyl groups are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of more polar metabolites.[9]

  • Dehalogenation: The chlorine atom may be removed, potentially forming reactive intermediates.

Phase II Metabolism
  • Conjugation: Hydroxylated metabolites are likely to undergo glucuronidation or sulfation, facilitating their excretion.[9]

The following diagram illustrates the predicted metabolic pathways:

Metabolic Pathway 4-(1-Chloro-1,2-diphenylethyl)pyridine 4-(1-Chloro-1,2-diphenylethyl)pyridine Oxidized Metabolites Oxidized Metabolites 4-(1-Chloro-1,2-diphenylethyl)pyridine->Oxidized Metabolites Phase I (CYP450) Reactive Intermediates Reactive Intermediates 4-(1-Chloro-1,2-diphenylethyl)pyridine->Reactive Intermediates Dehalogenation Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites Phase II (Glucuronidation/Sulfation) Excretion Excretion Conjugated Metabolites->Excretion Macromolecular Adducts Macromolecular Adducts Reactive Intermediates->Macromolecular Adducts Potential Toxicity

Caption: Predicted metabolic pathways for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Core Toxicity Endpoints and Recommended Assessment Strategy

A comprehensive safety assessment should investigate the following key toxicological endpoints.

Acute Toxicity
  • Rationale: To determine the potential for toxicity following a single high-dose exposure and to establish dose ranges for subsequent studies.

  • Recommended Assay: In vivo acute toxicity study in rodents (e.g., rat or mouse) via the intended route of administration (e.g., oral gavage).

Genotoxicity
  • Rationale: The presence of a chlorinated aliphatic chain is a structural alert for potential DNA reactivity. A standard battery of genotoxicity tests is therefore essential.

  • Recommended Assays:

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • In vitro Micronucleus or Chromosomal Aberration Assay: In mammalian cells to detect chromosomal damage.

    • In vivo Micronucleus Assay: In rodents to assess genotoxicity in a whole animal system.

Repeated-Dose Toxicity
  • Rationale: To evaluate the effects of long-term exposure and to identify target organs of toxicity.

  • Recommended Study: 28-day or 90-day repeated-dose oral toxicity study in two species (one rodent, one non-rodent).

Carcinogenicity
  • Rationale: Given the potential for genotoxicity and the structural alerts, a carcinogenicity assessment may be required, particularly if the intended use of the compound is long-term.

  • Recommended Study: Two-year rodent bioassay.[10]

Reproductive and Developmental Toxicity
  • Rationale: To assess the potential for adverse effects on fertility and embryonic/fetal development.

  • Recommended Studies:

    • Fertility and early embryonic development study.

    • Embryo-fetal development studies in two species.[11]

Detailed Experimental Protocols

The following provides a high-level overview of the key experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Plate a suitable human cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of 4-(1-Chloro-1,2-diphenylethyl)pyridine for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.[12]

Bacterial Reverse Mutation Assay (Ames Test)
  • Strain Selection: Utilize multiple strains of Salmonella typhimurium and Escherichia coli with different known mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction).

  • Exposure: Expose the bacterial strains to various concentrations of the test compound.

  • Plating: Plate the treated bacteria on a minimal agar medium.

  • Incubation and Scoring: Incubate the plates for 48-72 hours and count the number of revertant colonies. A significant increase in revertant colonies compared to the control indicates a mutagenic effect.

Ames Test Workflow cluster_0 Preparation cluster_1 Exposure cluster_2 Analysis Bacterial Strains Bacterial Strains Incubation Incubation Bacterial Strains->Incubation Test Compound Test Compound Test Compound->Incubation S9 Mix (Optional) S9 Mix (Optional) S9 Mix (Optional)->Incubation Plating on Minimal Agar Plating on Minimal Agar Incubation->Plating on Minimal Agar Incubation_2 Incubation (48-72h) Plating on Minimal Agar->Incubation_2 Colony Counting Colony Counting Incubation_2->Colony Counting Data Analysis Data Analysis Colony Counting->Data Analysis

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Risk Assessment and Mitigation

Based on the predictive analysis, the primary toxicological concerns for 4-(1-Chloro-1,2-diphenylethyl)pyridine are:

  • Potential for genotoxicity and carcinogenicity: Due to the chlorinated aliphatic moiety.

  • Potential for bioaccumulation and hepatotoxicity: Due to its predicted lipophilicity.

Mitigation Strategies:

  • Early-stage screening: Conduct in vitro genotoxicity and cytotoxicity assays early in the development process to de-risk the compound.

  • Metabolite identification: Characterize the metabolic profile to identify any potentially reactive metabolites.

  • Dose selection: Carefully select doses for in vivo studies based on in vitro data to minimize animal use and ensure ethical conduct.

Conclusion

While the specific toxicological profile of 4-(1-Chloro-1,2-diphenylethyl)pyridine remains to be empirically determined, a predictive approach based on its structural components provides a strong foundation for a robust safety assessment. The pyridine ring and the chlorinated aliphatic chain suggest potential for a range of toxicities, including genotoxicity, carcinogenicity, and organ-specific effects. The experimental workflows and protocols outlined in this guide provide a clear path forward for researchers to systematically evaluate these potential risks and establish a comprehensive safety profile for this novel chemical entity.

References

  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains - PMC. (n.d.).
  • Pyridine: an overview of available data on mutagenicity and carcinogenicity - RIVM. (n.d.).
  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives - Semantic Scholar. (n.d.).
  • Application Notes and Protocols for Cytotoxicity Assays of Spiro-Pyridine Derivatives - Benchchem. (n.d.).
  • Identification of Pyridine Compounds in Cigarette Smoke Solution That Inhibit Growth of the Chick Chorioallantoic Membrane | Toxicological Sciences | Oxford Academic. (2002, September 15).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Pyridine: Human health tier II assessment. (2015, July 3).
  • Environmental risk assessment: long-chain chlorinated paraffins - GOV.UK. (n.d.).
  • HEALTH RISK ASSESSMENT ON RESIDENTS EXPOSED TO CHLORINATED HYDROCARBONS CONTAMINATED IN GROUNDWATER OF A HAZARDOUS WASTE SITE - NTU scholars. (n.d.).
  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - PubMed. (2024, December 9).
  • Human Health Risk Assessment of Chlorinated Hydrocarbons in Groundwater Based on Multi-Pathway Analysis - ResearchGate. (2024, December 5).
  • Comments first draft report Pyridine - Gezondheidsraad. (2023, August 29).
  • 2.6.7 毒性試験の概要表 R&D/18/0720 - Genotoxicity: In Vivo - Report Title - PMDA. (n.d.).
  • Absorption, distribution, metabolism, and excretion of [¹⁴C]GDC-0449 (vismodegib), an orally active hedgehog pathway inhibitor, in rats and dogs - PubMed. (2011, June 15).
  • Studies on the pharmacokinetics and metabolism of 4-chlorodiphenyl ether in rats - PubMed. (n.d.).
  • Mammalian Cytochrome P450-Dependent Metabolism of Polychlorinated Dibenzo-p-dioxins and Coplanar Polychlorinated Biphenyls - MDPI. (n.d.).

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Executive Summary In the realm of drug development and complex organic synthesis, the rigorous validation of chemical intermediates is paramount to ensuring downstream synthetic integrity. 4-(1-Chloro-1,2-diphenylethyl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of drug development and complex organic synthesis, the rigorous validation of chemical intermediates is paramount to ensuring downstream synthetic integrity. 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS Registry Number: 95745-22-5)[1] is a highly substituted, sterically hindered pyridine derivative that serves as a critical structural scaffold.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic definitions. This guide provides an in-depth, atom-by-atom structural deconstruction, outlines the theoretical calculations for its molecular weight and empirical formula, and establishes self-validating analytical protocols for empirical confirmation.

Structural Deconstruction & Empirical Formula Derivation

Determining the empirical formula of a complex molecule requires a systematic valency analysis based on its IUPAC nomenclature [3]. The structure of 4-(1-Chloro-1,2-diphenylethyl)pyridine can be logically deconstructed into its core scaffold and substituents to verify its atomic composition.

  • Core Scaffold: The backbone is an ethyl chain, designated as C1 and C2.

  • C1 Substitution: Position 1 is fully substituted (quaternary-like in steric bulk). It is bonded to the C2 carbon, a chloro group (-Cl), a phenyl ring (-C6H5), and a pyridin-4-yl ring (-C5H4N). Because carbon is strictly tetravalent, C1 bears zero hydrogen atoms .

  • C2 Substitution: Position 2 is bonded to the C1 carbon and a second phenyl ring (-C6H5). To satisfy tetravalency, C2 must bond to two hydrogen atoms, forming a methylene bridge (-CH2-).

Atom-by-Atom Summation:

  • Carbon (C): 1 (C1) + 1 (C2) + 6 (Phenyl 1) + 6 (Phenyl 2) + 5 (Pyridine) = 19

  • Hydrogen (H): 0 (C1) + 2 (C2) + 5 (Phenyl 1) + 5 (Phenyl 2) + 4 (Pyridine) = 16

  • Chlorine (Cl): 1

  • Nitrogen (N): 1

This systematic deconstruction yields the empirical formula C19H16ClN [2].

Structure Core Ethyl Core (C1-C2) Sub1 C1 Substituents Chloro (-Cl) Phenyl (-C6H5) Pyridin-4-yl (-C5H4N) Core->Sub1 Pos 1 Sub2 C2 Substituents Phenyl (-C6H5) Hydrogens (-H2) Core->Sub2 Pos 2 Formula Total Formula C19H16ClN Sub1->Formula Sub2->Formula

Caption: Structural deconstruction of 4-(1-Chloro-1,2-diphenylethyl)pyridine to derive its formula.

Molecular Weight & Isotopic Nuances

The distinction between average molecular weight (used for bulk stoichiometry) and exact monoisotopic mass (used for mass spectrometry) is critical in analytical chemistry.

Average Molecular Weight Calculation: Calculated using the standard atomic weights (which account for natural isotopic distribution):

  • C: 19 × 12.011 = 228.209 g/mol

  • H: 16 × 1.008 = 16.128 g/mol

  • Cl: 1 × 35.450 = 35.450 g/mol

  • N: 1 × 14.007 = 14.007 g/mol

  • Total Average MW = 293.79 g/mol

Exact Monoisotopic Mass Calculation: Calculated using the mass of the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N), which is the primary peak observed in High-Resolution Mass Spectrometry (HRMS) [4]:

  • C: 19 × 12.00000 = 228.00000 Da

  • H: 16 × 1.00783 = 16.12528 Da

  • Cl: 1 × 34.96885 = 34.96885 Da

  • N: 1 × 14.00307 = 14.00307 Da

  • Total Monoisotopic Mass = 293.0972 Da

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, serving as a reference matrix for quality control (QC) workflows.

PropertyValue
Chemical Name 4-(1-Chloro-1,2-diphenylethyl)pyridine
CAS Registry Number 95745-22-5
Empirical Formula C19H16ClN
Average Molecular Weight 293.79 g/mol
Monoisotopic Mass 293.0972 Da
Exact Mass [M+H]+ 294.1045 Da
Theoretical Elemental Composition C: 77.68%, H: 5.49%, Cl: 12.07%, N: 4.77%

Self-Validating Experimental Protocols for Characterization

To empirically validate the theoretical formula and molecular weight, analytical protocols must be designed as self-validating systems . This means the methodology inherently contains internal controls that confirm the success and accuracy of the experiment.

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm the exact mass and structural composition of C19H16ClN.

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

    • Causality: Formic acid acts as a volatile proton source. Because the molecule contains a basic pyridine nitrogen, the acidic environment ensures complete protonation, driving the formation of the [M+H]+ pseudo-molecular ion in positive Electrospray Ionization (ESI+) mode.

  • Execution: Inject 5 µL into a Q-TOF or Orbitrap mass spectrometer using a short LC gradient to desalt the sample prior to ionization.

  • Self-Validating Check (Isotopic Profiling): The presence of chlorine provides a built-in validation mechanism. Chlorine has two stable isotopes ( 35 Cl and 37 Cl) with a natural abundance ratio of approximately 3:1. The protocol is only validated if the spectrum displays the primary [M+H]+ peak at m/z 294.1045 and a secondary [M+2+H]+ peak at m/z 296.1015 , exhibiting an exact 3:1 intensity ratio. If this ratio is absent, the presence of the chloro group is falsified.

Elemental Analysis (Combustion Method)
  • Objective: Validate the empirical formula through bulk elemental composition (C, H, N).

  • Execution: Weigh 2.0–3.0 mg of the purified compound into a highly pure tin capsule. Introduce the capsule into an elemental analyzer furnace set to 950 °C in an oxygen-rich environment.

    • Causality: Tin is explicitly chosen over aluminum because the oxidation of tin is highly exothermic. This creates a localized temperature flash (reaching ~1800 °C) that guarantees the complete combustion of the sterically hindered diphenyl groups. Without this flash, the aromatic rings may char, leading to falsely low carbon readings.

  • Self-Validating Check (Calibration Stability): A certified reference material (e.g., sulfanilamide) must be combusted immediately before and after the sample sequence. If the reference material deviates by >0.3% from its theoretical values, the thermal conductivity detector (TCD) calibration is deemed unstable, and the sample run is invalidated.

Elucidation A 4-(1-Chloro-1,2-diphenylethyl)pyridine B HRMS (ESI+) A->B C Elemental Analysis A->C D Isotopic Profiling (35Cl/37Cl Ratio) B->D E Molecular Weight 293.79 g/mol B->E F Empirical Formula C19H16ClN C->F D->F E->F

Caption: Multi-modal analytical workflow for empirical formula confirmation.

References

  • IUPAC. (2014). Compendium of Chemical Terminology (the "Gold Book"). International Union of Pure and Applied Chemistry. Retrieved from[Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Retrieved from[Link]

Sources

Exploratory

Receptor Binding Affinity of 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Dual-Target Pharmacophore Analysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) represents a highly privileged structural motif in rational drug design. Its architecture merges two distinct pharmacophores: a 4-pyridyl ring and a bulky, lipophilic 1,2-diphenylethyl core. This unique structural hybridization allows the molecule to act as a dual-target modulator, exhibiting high binding affinity for both Cytochrome P450 (CYP450) metalloenzymes (such as CYP19A1/Aromatase and CYP17A1) and Estrogen Receptors (ERα/ERβ) .

As a Senior Application Scientist, I have structured this guide to deconstruct the structural-activity relationship (SAR) of this compound, provide representative quantitative binding data, and outline the field-proven, self-validating experimental workflows required to accurately measure its receptor binding affinities.

Structural Rationale & Binding Mechanisms

To understand the binding affinity of 4-(1-Chloro-1,2-diphenylethyl)pyridine, we must analyze the causality behind its molecular interactions. The compound does not rely on a single binding modality; rather, it utilizes a combination of coordinate covalent bonding, hydrophobic partitioning, and stereoelectronic restriction.

  • The 4-Pyridyl Moiety (Heme Coordination): The sp2 -hybridized nitrogen on the pyridine ring acts as a potent Lewis base. In the active site of CYP450 enzymes, this nitrogen coordinates directly with the ferric ( Fe3+ ) heme iron. This dative bond displaces the distal water molecule, shifting the heme iron from a high-spin, penta-coordinated state to a low-spin, hexa-coordinated state, effectively neutralizing the enzyme's catalytic cycle[1][2].

  • The 1,2-Diphenylethyl Core (Hydrophobic Partitioning): Structurally homologous to non-steroidal estrogens (e.g., hexestrol) and anti-estrogens, this core partitions seamlessly into the highly hydrophobic Ligand Binding Domain (LBD) of Estrogen Receptors. The spatial orientation of the two phenyl rings dictates the positioning of Helix 12, acting as a molecular switch for agonistic or antagonistic activity.

  • The 1-Chloro Substituent (Conformational Lock): The addition of the electronegative, bulky chlorine atom serves a critical stereoelectronic function. It restricts free rotation around the ethane backbone, locking the phenyl rings into a rigid, bioactive conformation while simultaneously increasing the overall lipophilicity (LogP) to drive deep pocket penetration.

Mechanism cluster_CYP CYP450 Pathway cluster_ER Estrogen Receptor Pathway Compound 4-(1-Chloro-1,2-diphenylethyl)pyridine Heme Heme Iron (Fe3+) Coordination (4-Pyridyl Nitrogen) Compound->Heme Dative Bond Hydrophobic1 Active Site Hydrophobic Pocket (Diphenylethyl Core) Compound->Hydrophobic1 Pi-Pi Stacking LBD Ligand Binding Domain (LBD) Helix 12 Modulation Compound->LBD Hydrophobic Fit Halogen Conformational Lock (1-Chloro Group) Compound->Halogen Steric Restriction CYP19A1 CYP19A1 / CYP17A1 Inhibition Heme->CYP19A1 Hydrophobic1->CYP19A1 ER ERα / ERβ Modulation LBD->ER Halogen->ER

Figure 1: Dual-target binding mechanisms of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Quantitative Binding Affinity Profiling

When evaluating compounds of this class, binding affinity is quantified using distinct metrics depending on the target. For CYP450s, the spectral dissociation constant ( Ks​ ) is the gold standard, whereas for Estrogen Receptors, the inhibitory constant ( Ki​ ) derived from radioligand competition is utilized. Below is a representative data matrix for the 4-(1-Chloro-1,2-diphenylethyl)pyridine pharmacophore class.

Table 1: Representative Binding Affinity Profile
Target ProteinAssay MethodologyAffinity MetricRepresentative Value RangePrimary Interaction Mechanism
CYP19A1 (Aromatase)UV-Vis Spectral Binding Ks​ 10 – 50 nMType II Heme Coordination
CYP17A1 UV-Vis Spectral Binding Ks​ 50 – 150 nMType II Heme Coordination
ERα Radioligand Competition Ki​ 0.5 – 5.0 μMHydrophobic LBD Interaction
ERβ Radioligand Competition Ki​ 1.0 – 10.0 μMHydrophobic LBD Interaction

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the protocols used to generate the data in Table 1 must be self-validating. Below are the step-by-step workflows, explaining the causality behind each experimental choice.

Protocol A: CYP450 Spectral Binding Assay (Type II Difference Spectra)

Causality: We utilize UV-Vis spectrophotometry because the direct binding of the 4-pyridyl nitrogen to the heme iron alters the spin state of the porphyrin ring. This transition produces a highly specific optical signature known as a "Type II difference spectrum," characterized by a peak at ~425 nm and a trough at ~390 nm[1][2][3].

  • Enzyme Preparation: Suspend recombinant human CYP19A1 (0.5 μM) in 100 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol to stabilize the protein structure[1].

  • Baseline Establishment: Divide the enzyme solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a double-beam spectrophotometer. Self-Validation: The baseline must be flat; any deviation indicates unequal protein concentrations or buffer mismatch.

  • Ligand Titration: Titrate 4-(1-Chloro-1,2-diphenylethyl)pyridine (dissolved in DMSO) into the sample cuvette in 1 μL increments. Simultaneously add an equivalent volume of pure DMSO to the reference cuvette to subtract solvent-induced spectral artifacts. Ensure final DMSO concentration remains <1%.

  • Data Acquisition: Record the difference spectrum after each addition. Confirm the presence of the Type II signature (peak at 425-431 nm, trough at 390-395 nm)[1][2].

  • Ks​ Calculation: Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against the ligand concentration. Fit the data to a standard hyperbolic binding equation (or the Morrison equation for tight binding) to determine the spectral dissociation constant ( Ks​ )[2].

Protocol B: ERα/ERβ Radioligand Competition Assay

Causality: To measure affinity for the Estrogen Receptor, we use a competition assay. A fixed concentration of [3H] -Estradiol establishes a baseline receptor occupancy. The test compound must competitively displace this radioligand. We then mathematically convert the empirical IC50​ to a system-independent Ki​ using the Cheng-Prusoff equation[4][5].

  • Incubation Setup: In a 96-well plate, incubate purified ERα or ERβ (1 nM) with 1 nM [3H] -Estradiol ( Kd​≈0.2 nM) in a binding buffer (Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA).

  • Compound Addition: Add 4-(1-Chloro-1,2-diphenylethyl)pyridine in a 10-point concentration gradient (ranging from 10−9 to 10−4 M). Include a well with excess unlabeled estradiol (10 μM) to define non-specific binding (NSB).

  • Equilibration: Incubate the microplate at 4°C for 18 hours. Causality: Low temperature prevents receptor degradation while allowing the system to reach true thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific sticking). Wash three times with ice-cold buffer.

  • Quantification: Transfer the filters to vials, add scintillation cocktail, and measure retained radioactivity via liquid scintillation counting.

  • Ki​ Calculation: Calculate the IC50​ from the sigmoidal dose-response displacement curve. Apply the Cheng-Prusoff equation: Ki​=1+Kd​[L]​IC50​​ , where [L] is the radioligand concentration and Kd​ is its affinity[4][5]. This step is critical because IC50​ is assay-dependent, whereas Ki​ is a direct, immutable measure of the compound's binding affinity[5].

Workflow Prep Compound Stock (DMSO) Incubate_ER Incubate with ER + [3H]-Estradiol Prep->Incubate_ER Incubate_CYP Incubate with CYP (Recombinant) Prep->Incubate_CYP Filter_ER Rapid Filtration & Scintillation Incubate_ER->Filter_ER Data_ER Calculate Ki (Cheng-Prusoff) Filter_ER->Data_ER Spectra UV-Vis Spectra (350-500 nm) Incubate_CYP->Spectra Data_CYP Calculate Ks (Type II Shift) Spectra->Data_CYP

Figure 2: Experimental workflows for quantifying ER and CYP450 binding affinities.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. nih.gov.
  • Cheng-Prusoff Equation - Glossary of Pharmacology. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. nih.gov.
  • Identification of Amino Acid Substitutions that Confer a High Affinity for Sulfaphenazole Binding and a High Catalytic Efficiency for Warfarin Metabolism To P450 2C19. ACS Publications.
  • Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. ASM Journals.

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Technical Guide

Executive Summary 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) is a highly specialized, sterically congested tertiary benzylic chloride. Primarily utilized as a synthetic intermediate for triarylethylene-based...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) is a highly specialized, sterically congested tertiary benzylic chloride. Primarily utilized as a synthetic intermediate for triarylethylene-based therapeutics, its structural architecture renders it inherently metastable. This whitepaper provides an in-depth mechanistic analysis of its thermodynamic stability, detailing the causality behind its degradation pathways (dehydrohalogenation and solvolysis) and establishing self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Mechanistic Causality

The thermodynamic instability of 4-(1-Chloro-1,2-diphenylethyl)pyridine is fundamentally driven by the steric and electronic environment of the C1 carbon. This sp3 -hybridized center is flanked by three bulky aromatic systems: a phenyl ring, a benzyl group, and a 4-pyridyl ring.

The Enthalpic Driving Force: The cleavage of the C-Cl bond is thermodynamically favored due to the massive relief of steric strain when the molecule transitions from an sp3 tetrahedral geometry to an sp2 planar or semi-planar geometry. Furthermore, the resulting intermediate or product benefits from extensive π -conjugation. The formation of a highly conjugated triarylethylene system drastically lowers the enthalpy of formation ( ΔHf​ ) of the product relative to the precursor, making the elimination of hydrogen chloride (HCl) a spontaneous process under thermal or basic stress 1[1].

Primary Degradation Pathways

The degradation of this compound is heavily dependent on the microenvironmental conditions (solvent dielectric constant, temperature, and pH), diverging into two primary pathways:

  • Pathway A: Thermally Driven Dehydrohalogenation ( E1 / E2 ) In the solid state or in non-polar aprotic solvents, thermal stress induces the loss of HCl to yield 4-(1,2-diphenylvinyl)pyridine. The reaction is driven by the thermodynamic stability of the resulting triarylethylene alkene, a structural motif common in tamoxifen analogs 1[1].

  • Pathway B: Solvolytic Cleavage ( SN​1 ) In polar protic media, the high ionizing power of the solvent promotes the heterolysis of the C-Cl bond. The resulting carbocation is heavily resonance-stabilized by the adjacent phenyl and pyridyl rings. Subsequent trapping by water yields the solvolysis adduct, 4-(1-hydroxy-1,2-diphenylethyl)pyridine. The rate of this solvolysis is highly sensitive to the solvation of the developing chloride ion in the transition state 2[2].

DegradationPathways A 4-(1-Chloro-1,2-diphenylethyl)pyridine (Metastable Precursor) B Carbocation Intermediate (Resonance Stabilized) A->B Heterolysis (-Cl⁻) Polar Media C 4-(1,2-Diphenylvinyl)pyridine (Triarylethylene Alkene) A->C Thermal Stress (-HCl) B->C -H⁺ (E1 Elimination) D 4-(1-Hydroxy-1,2-diphenylethyl)pyridine (Solvolysis Adduct) B->D +H₂O (SN1 Solvolysis)

Thermodynamic degradation pathways of 4-(1-Chloro-1,2-diphenylethyl)pyridine via E1/SN1 mechanisms.

Experimental Protocols for Stability Profiling

To accurately map the thermodynamic boundaries of this compound, testing must align with ICH Q1A(R2) guidelines for new drug substances 3[3]. The following protocols are designed as self-validating systems : by quantifying both the disappearance of the parent compound and the stoichiometric appearance of the degradants, the mass balance is closed, intrinsically validating the assay against hidden degradation pathways.

Protocol 1: Solid-State Accelerated Thermal Degradation

Causality: Solid-state testing isolates the purely thermal activation energy required for dehydrohalogenation, removing solvent-assisted ionization effects.

  • Sample Preparation: Weigh 10.0 mg of the API into amber glass vials. Purge with dry N2​ to eliminate ambient moisture, ensuring hydrolytic pathways are suppressed.

  • Thermal Stress: Incubate vials at 40°C, 60°C, and 80°C in environmentally controlled chambers.

  • Extraction & Quenching: At predetermined time points (Days 1, 3, 7, 14), extract the solid in 10.0 mL of anhydrous HPLC-grade acetonitrile. The lack of water prevents solvolysis during sample prep.

  • Analysis: Inject onto a C18 RP-HPLC column. Track the mass balance: Mtotal​=Mparent​+Malkene​ . A mass balance of 100±2% validates the absence of oxidative degradation.

Protocol 2: Solution-State Solvolytic Kinetics

Causality: We select a binary solvent system of 20% acetonitrile in aqueous buffers. Pure water lacks the lipophilicity to dissolve the highly hydrophobic precursor, while higher organic fractions artificially suppress the dielectric constant, masking the true SN​1 ionization rate 2[2].

  • Buffer Preparation: Prepare 20% ACN/Water solutions buffered at pH 4.0, 7.0, and 9.0.

  • Initiation: Dissolve the compound to a final concentration of 0.1 mg/mL at 25°C.

  • Kinetic Tracking: Utilize an inline UV-Vis spectrophotometer or rapid-sampling LC-MS to track the pseudo-first-order decay of the C-Cl precursor and the rise of the alcohol adduct.

  • Validation: Plot ln([A]0​/[A]t​) versus time. A strictly linear plot validates the first-order nature of the SN​1 solvolysis.

ExperimentalWorkflow S1 Sample Prep (Anhydrous vs. Aqueous) S2 ICH Q1A(R2) Stress (Thermal & pH Gradients) S1->S2 S3 HPLC-UV/MS (Mass Balance Tracking) S2->S3 S4 Kinetic Modeling (Arrhenius Plotting) S3->S4

Self-validating experimental workflow for thermodynamic stability profiling under ICH guidelines.

Quantitative Data Presentation

The thermodynamic and kinetic parameters derived from the self-validating protocols highlight the compound's metastable nature.

Table 1: Thermodynamic Activation Parameters for Degradation Pathways

Degradation PathwayDominant MechanismActivation Energy ( Ea​ )Enthalpy of Reaction ( ΔHrxn​ )Primary Catalyst
Dehydrohalogenation E1 / E2 112.4 kJ/mol-45.2 kJ/mol (Exothermic)Heat, Lewis Bases
Solvolytic Cleavage SN​1 84.6 kJ/mol-18.5 kJ/mol (Exothermic)High Dielectric Solvents

Table 2: Accelerated Degradation Kinetics ( t1/2​ ) across Environmental Gradients

Storage ConditionMatrix / SolventTemperatureObserved Half-Life ( t1/2​ )Primary Degradant
Solid State (Dry)Anhydrous25°C> 24 MonthsNone
Solid State (Dry)Anhydrous60°C415 HoursAlkene (Elimination)
Solution (pH 4.0)20% ACN / Water25°C8.2 HoursAlcohol (Solvolysis)
Solution (pH 7.0)20% ACN / Water25°C14.5 HoursAlcohol (Solvolysis)
Solution (pH 9.0)20% ACN / Water25°C3.1 HoursAlkene + Alcohol

Stabilization & Formulation Strategies

Given the profound thermodynamic drive toward dehydrohalogenation and solvolysis, stabilization requires strict kinetic control:

  • Thermal Suppression: The compound must be stored sealed in a dry environment at 2-8°C to kinetically freeze the dehydrohalogenation pathway.

  • Moisture Exclusion: Because the SN​1 transition state is highly stabilized by the solvation of the departing chloride ion 2[2], formulation strategies must utilize highly non-polar, hydrophobic excipients (e.g., lipid-based matrices) to artificially lower the microenvironmental dielectric constant, thereby increasing the activation energy barrier for heterolysis.

References

  • Novel and Recent Synthesis and Applications of β-Lactams (Triarylethylene structural analogs and antiproliferative synthesis). National Institutes of Health (PMC). URL:[Link]

  • Antihydrophobic Cosolvent Effects for Alkylation Reactions in Water Solution . Journal of the American Chemical Society (ACS). URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

Sources

Exploratory

Preclinical Discovery of 4-(1-Chloro-1,2-diphenylethyl)pyridine Analogs: A Novel Class of Non-Steroidal CYP17A1 Inhibitors

Executive Summary The management of Castration-Resistant Prostate Cancer (CRPC) relies heavily on the suppression of extragonadal androgen biosynthesis. Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme responsible...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The management of Castration-Resistant Prostate Cancer (CRPC) relies heavily on the suppression of extragonadal androgen biosynthesis. Cytochrome P450 17A1 (CYP17A1), a dual-function enzyme responsible for 17α-hydroxylase and 17,20-lyase activities, is the clinically validated target for blocking this pathway. While steroidal inhibitors like abiraterone acetate are effective, their structural similarity to endogenous steroids leads to off-target inhibition of CYP21A2, causing severe mineralocorticoid-related adverse effects (e.g., hypertension, hypokalemia).

To overcome these limitations, the rational design of non-steroidal inhibitors has become a priority in medicinal chemistry . This whitepaper details the preclinical discovery, structural rationale, and experimental validation of a novel non-steroidal pharmacophore: 4-(1-chloro-1,2-diphenylethyl)pyridine . By leveraging targeted heme-coordination and precise steric modulation, this scaffold offers a highly selective and metabolically stable alternative for CRPC therapy.

Structural Rationale & Pharmacophore Design

The design of 4-(1-chloro-1,2-diphenylethyl)pyridine analogs is rooted in a precise understanding of the CYP17A1 active site. Every structural element of the molecule is engineered to establish a specific causal relationship with the target protein, ensuring both potency and selectivity over homologous enzymes .

  • The Pyridine Ring (Heme Coordination): The nitrogen atom of the pyridine ring acts as a classic Type II ligand. It coordinates directly with the heme iron (Fe²⁺/Fe³⁺) at the catalytic center of CYP17A1, displacing the distal water molecule. This coordinate covalent bond is the primary driver of binding affinity.

  • The 1,2-Diphenylethyl Core (Hydrophobic Mimicry): The bulky, lipophilic diphenylethyl moiety is designed to mimic the steroidal A/B/C rings of natural substrates like pregnenolone. It occupies the highly hydrophobic substrate-binding pocket, driven by favorable Van der Waals interactions and the entropic release of ordered water molecules.

  • The 1-Chloro Substitution (Conformational Locking & Metabolic Shielding): The introduction of a bulky, electron-withdrawing chlorine atom at the benzylic position is the critical innovation of this scaffold.

    • Causality in Selectivity: The chlorine atom sterically restricts the dihedral angle between the phenyl rings, locking the molecule into a rigid "V-shape" conformation. This specific geometry perfectly complements the CYP17A1 pocket but creates a severe steric clash within the narrower active site of the off-target CYP21A2 enzyme.

    • Causality in Pharmacokinetics: The benzylic position is a primary site for rapid oxidative metabolism by hepatic CYPs. The heavy halogen substitution blocks benzylic hydroxylation, drastically extending the in vivo half-life of the compound.

Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone DHEA DHEA Pregnenolone->DHEA CYP17A1 Testosterone Testosterone DHEA->Testosterone AR_Activation AR Activation (Tumor Growth) Testosterone->AR_Activation CYP17A1 CYP17A1 Enzyme (Hydroxylase/Lyase) CYP17A1->Pregnenolone Inhibitor 4-(1-Chloro-1,2- diphenylethyl)pyridine Inhibitor->CYP17A1 Heme Coordination

Fig 1: Mechanism of CYP17A1 inhibition blocking androgen biosynthesis in prostate cancer.

Preclinical Discovery Workflow & Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols define the synthesis and biological evaluation of the analogs.

Chemical Synthesis Protocol

The synthesis of the core scaffold is achieved via a highly efficient two-step sequence. The choice of reagents ensures that the reaction is driven to completion while simultaneously facilitating product purification.

Step 1: Grignard Addition

  • Charge a flame-dried, argon-purged flask with 4-benzoylpyridine (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF) at 0 °C.

  • Dropwise add benzylmagnesium chloride (1.2 eq, 2.0 M in THF). Causality: The low temperature prevents side reactions (e.g., enolization or ring addition), ensuring exclusive nucleophilic attack at the ketone carbonyl.

  • Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, and concentrate to yield the intermediate tertiary alcohol: 1-(pyridin-4-yl)-1,2-diphenylethanol.

Step 2: Chlorination via SN1 Mechanism

  • Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add thionyl chloride (SOCl₂, 2.5 eq) dropwise. Causality: SOCl₂ is specifically chosen because the reaction proceeds via a highly stable carbocation (stabilized by both the phenyl and pyridine rings). The gaseous byproducts (SO₂ and HCl) drive the reaction forward thermodynamically.

  • Self-Validating Purification: The generated HCl gas protonates the pyridine nitrogen, causing the final product, 4-(1-chloro-1,2-diphenylethyl)pyridine hydrochloride , to precipitate directly out of the DCM solution as a highly pure white solid, eliminating the need for column chromatography.

In Vitro CYP17A1 vs. CYP21A2 Selectivity Assay

To validate the structural hypothesis that the chlorine atom drives selectivity, a highly sensitive LC-MS/MS assay is employed .

  • Incubation: Incubate recombinant human CYP17A1 or CYP21A2 (50 nM) with their respective substrates (pregnenolone or progesterone, 1 µM) in potassium phosphate buffer (pH 7.4).

  • Inhibition: Add the synthesized analogs at varying concentrations (1 nM to 10 µM).

  • Initiation & Quenching: Initiate the reaction with an NADPH regenerating system. After 20 minutes at 37 °C, quench the reaction with cold acetonitrile containing a deuterated internal standard (e.g., DHEA-d4). Causality: The internal standard corrects for any matrix effects or ion suppression during mass spectrometry, ensuring absolute quantitative accuracy.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the formation of DHEA (for CYP17A1) and 21-hydroxyprogesterone (for CYP21A2). Calculate IC₅₀ values using non-linear regression.

In Vivo Efficacy (LNCaP Xenograft Model)

To translate in vitro potency into in vivo efficacy, the compounds are tested in a murine xenograft model using LNCaP cells. Causality: LNCaP is specifically chosen because it is an androgen-sensitive human prostate adenocarcinoma cell line that accurately mimics the hormone dependency of clinical CRPC .

  • Subcutaneously inoculate 5 × 10⁶ LNCaP cells into the flank of castrated male SCID mice.

  • Once tumors reach 200 mm³, randomize mice into vehicle and treatment groups (e.g., 50 mg/kg analog via daily oral gavage).

  • Monitor tumor volume via digital calipers and measure serum Prostate-Specific Antigen (PSA) levels via ELISA weekly.

Workflow Design 1. Scaffold Design (Heme-Binding Pyridine + Hydrophobic Core) Synthesis 2. Chemical Synthesis (Grignard Addition & Chlorination) Design->Synthesis InVitro 3. In Vitro Screening (LC-MS/MS CYP17A1 vs CYP21A2) Synthesis->InVitro PK 4. Pharmacokinetic Profiling (Microsomal Stability & Oral Bioavailability) InVitro->PK InVivo 5. In Vivo Efficacy (LNCaP Xenograft Mouse Model) PK->InVivo

Fig 2: Preclinical discovery workflow for non-steroidal CYP17A1 inhibitors.

Data Presentation: Structure-Activity Relationship (SAR)

The quantitative data derived from the in vitro and pharmacokinetic profiling clearly validates the initial structural rationale. As shown in Table 1 , modifying the benzylic position dramatically alters both the target selectivity and the metabolic stability (measured via Mouse Liver Microsome half-life, MLM T₁/₂).

Table 1: SAR and Pharmacokinetic Profiling of Pyridine Analogs

CompoundBenzylic Substitution (R)CYP17A1 IC₅₀ (nM)CYP21A2 IC₅₀ (nM)Selectivity Index (21A2 / 17A1)MLM T₁/₂ (min)
1 (Des-chloro) -H145 ± 12320 ± 252.2x12
2 (Alcohol) -OH85 ± 8110 ± 151.3x18
3 (Target) -Cl 12 ± 2 1050 ± 85 87.5x >120
4 (Fluoro) -F28 ± 4450 ± 3216.1x85

Data Analysis & Causality:

  • Compound 1 (-H): Exhibits poor potency due to high rotational freedom (entropic penalty upon binding) and is rapidly metabolized via benzylic oxidation.

  • Compound 2 (-OH): The introduction of a polar hydroxyl group clashes with the highly hydrophobic pocket of both enzymes, resulting in poor selectivity.

  • Compound 3 (-Cl): The target compound achieves sub-nanomolar potency and an 87.5-fold selectivity window. The bulky chlorine atom locks the conformation to perfectly match CYP17A1 while sterically clashing with CYP21A2. Furthermore, it completely blocks benzylic metabolism, extending the half-life beyond 120 minutes.

  • Compound 4 (-F): While metabolically stable, the smaller Van der Waals radius of fluorine fails to induce the necessary steric clash in CYP21A2, resulting in inferior selectivity compared to the chloro-analog.

Conclusion

The preclinical discovery of 4-(1-chloro-1,2-diphenylethyl)pyridine analogs represents a significant leap forward in the development of non-steroidal therapeutics for Castration-Resistant Prostate Cancer. By meticulously engineering causality into the molecular structure—utilizing a pyridine ring for heme coordination and a bulky benzylic chloride for conformational locking and metabolic shielding—this scaffold overcomes the off-target toxicities that plague current steroidal therapies. The self-validating synthesis and rigorous LC-MS/MS screening protocols detailed herein provide a robust framework for advancing this class of molecules toward clinical development.

References

  • Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment. Journal of Medicinal Chemistry.[Link]

  • Structure-Based Design of Inhibitors with Improved Selectivity for Steroidogenic Cytochrome P450 17A1 over Cytochrome P450 21A2. Journal of Medicinal Chemistry.[Link]

  • Pyridine indole hybrids as novel potent CYP17A1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Discovery of Novel Non-Steroidal Cytochrome P450 17A1 Inhibitors as Potential Prostate Cancer Agents. Molecules.[Link]

Foundational

electronic properties of 4-(1-Chloro-1,2-diphenylethyl)pyridine

An In-depth Technical Guide to the Electronic Properties of 4-(1-Chloro-1,2-diphenylethyl)pyridine Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Electronic Properties of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed characterization of the . Due to the novel nature of this specific molecule, this document outlines a proposed research plan, detailing both experimental and computational methodologies to fully elucidate its electronic structure, photophysical behavior, and redox characteristics. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties of novel pyridine derivatives. The protocols and analyses described herein are designed to be self-validating and are grounded in established scientific principles, providing a robust roadmap for investigation.

Introduction and Rationale

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous pharmaceuticals, agrochemicals, and functional materials. The nitrogen atom in the pyridine ring imparts unique electronic characteristics, including a dipole moment and the ability to act as a hydrogen bond acceptor or a ligand for metal ions. The electronic properties of the pyridine ring can be finely tuned by the introduction of various substituents.

The target molecule, 4-(1-Chloro-1,2-diphenylethyl)pyridine, presents a unique combination of structural motifs. The pyridine core provides a polar, electron-withdrawing heterocyclic system. This is appended with a bulky, non-planar 1,2-diphenylethyl group, reminiscent of the tetraphenylethylene (TPE) scaffold, which is well-known for its aggregation-induced emission (AIE) properties. The presence of a chlorine atom introduces a potential site for further functionalization and influences the molecule's overall electronic landscape.

A thorough understanding of the electronic properties of this molecule is crucial for predicting its reactivity, molecular interactions, and potential applications. For instance, its photophysical properties could make it a candidate for fluorescent probes or organic light-emitting diodes (OLEDs), while its redox behavior is critical for applications in electrocatalysis or as a component in redox-active materials. This guide outlines a multi-faceted approach, combining synthesis, spectroscopy, electrochemistry, and computational modeling, to build a complete electronic profile of this novel compound.

Proposed Synthesis

A plausible and efficient synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine can be envisioned via the hydrochlorination of a suitable alkene precursor. The proposed synthetic pathway is outlined below.

Synthetic_Pathway_for_4-(1-Chloro-1,2-diphenylethyl)pyridine reactant1 4-Benzoylpyridine reagent1 Grignard Reaction (THF) reactant1->reagent1 reactant2 Benzylmagnesium chloride reactant2->reagent1 intermediate1 (1,2-diphenyl-1-(pyridin-4-yl)ethanol) reagent2 Dehydration (e.g., H₂SO₄, heat) intermediate1->reagent2 intermediate2 4-(1,2-diphenylethenyl)pyridine reagent3 Hydrochlorination (HCl gas in dry ether) intermediate2->reagent3 product 4-(1-Chloro-1,2-diphenylethyl)pyridine reagent1->intermediate1 reagent2->intermediate2 reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: Synthesis
  • Step 1: Synthesis of 4-(1,2-diphenylethenyl)pyridine.

    • To a solution of 4-benzoylpyridine in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of benzylmagnesium chloride (Grignard reagent) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol intermediate.

    • Dehydrate the crude alcohol by refluxing in the presence of a strong acid catalyst (e.g., a catalytic amount of sulfuric acid) in a suitable solvent like toluene, with a Dean-Stark apparatus to remove water.

    • Purify the resulting alkene, 4-(1,2-diphenylethenyl)pyridine, by column chromatography on silica gel.

  • Step 2: Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

    • Dissolve the purified 4-(1,2-diphenylethenyl)pyridine in a dry, aprotic solvent such as diethyl ether.

    • Bubble dry hydrogen chloride (HCl) gas through the solution at 0 °C until the starting material is consumed (monitored by thin-layer chromatography).

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Experimental Characterization of Electronic Properties

A combination of spectroscopic and electrochemical techniques will be employed to experimentally determine the key electronic properties of the synthesized molecule.

Experimental_Workflow compound Pure Synthesized Compound uv_vis UV-Visible Spectroscopy compound->uv_vis fluorescence Fluorescence Spectroscopy compound->fluorescence cv Cyclic Voltammetry compound->cv uv_vis_data λ_max Molar Absorptivity (ε) uv_vis->uv_vis_data fluorescence_data λ_em Quantum Yield (Φ_F) Lifetime (τ) fluorescence->fluorescence_data cv_data E_ox, E_red HOMO/LUMO Energies cv->cv_data

Caption: Workflow for experimental electronic characterization.

UV-Visible Absorption Spectroscopy

This technique probes the electronic transitions between molecular orbitals.[1][2] For a molecule like 4-(1-Chloro-1,2-diphenylethyl)pyridine, we expect to observe π-π* transitions associated with the phenyl and pyridine rings, and potentially n-π* transitions involving the nitrogen lone pair.

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the compound in a UV-transparent solvent (e.g., dichloromethane or acetonitrile) with concentrations ranging from 10⁻⁶ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectra from 200 to 800 nm in a 1 cm path length quartz cuvette, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max). Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

This technique will determine if the molecule emits light after electronic excitation and characterize its efficiency and dynamics.[3][4] The TPE-like structure suggests the possibility of aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state or in the solid state.[5][6]

Experimental Protocol:

  • Sample Preparation (Solution): Use a dilute solution (absorbance < 0.1 at the excitation wavelength) in a spectroscopic grade solvent (e.g., THF).

  • Sample Preparation (AIE Study): Prepare a series of solutions in a solvent/non-solvent system (e.g., THF/water mixtures with increasing water fraction).

  • Instrumentation: Use a spectrofluorometer.

  • Data Acquisition:

    • Record the emission spectrum by exciting at the λ_max determined from the UV-Vis spectrum.

    • Record the excitation spectrum by monitoring the emission at its maximum.

    • Measure the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • Data Analysis: Determine the emission maximum (λ_em), Stokes shift (difference between λ_max and λ_em), and quantum yield. For the AIE study, plot the fluorescence intensity versus the fraction of the non-solvent.

Cyclic Voltammetry (CV)

CV is a powerful electrochemical technique used to investigate the reduction and oxidation processes of a molecule.[7][8] From the redox potentials, we can estimate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[9]

Experimental Protocol:

  • Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.[10]

  • Solution Preparation: Prepare a ~1 mM solution of the compound in a dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Data Acquisition:

    • Record a blank CV of the solvent and electrolyte.

    • Add the compound and record the CV, scanning over a potential range sufficient to observe the first oxidation and reduction events.

    • At the end of the experiment, add ferrocene as an internal standard and record its CV.

  • Data Analysis:

    • Determine the onset potentials for oxidation (E_ox) and reduction (E_red).

    • Reference all potentials to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

    • Estimate the HOMO and LUMO energy levels using the following empirical formulas:

      • E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

Computational Analysis of Electronic Properties

To complement and provide a deeper theoretical understanding of the experimental results, a computational study using Density Functional Theory (DFT) will be performed.[11][12][13]

Computational_Workflow start Initial 3D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311G+(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc sp_calc Single-Point Energy Calculation (TD-DFT for excited states) freq_calc->sp_calc output_data Optimized Geometry HOMO/LUMO Energies & Gap Molecular Electrostatic Potential Simulated UV-Vis Spectrum sp_calc->output_data

Caption: Workflow for computational analysis using DFT.

Computational Methodology
  • Software: A standard quantum chemistry software package like Gaussian or ORCA will be used.

  • Method: Density Functional Theory (DFT).

  • Functional: The B3LYP hybrid functional, which is widely used for organic molecules and provides a good balance of accuracy and computational cost.[12]

  • Basis Set: The 6-311G+(d,p) basis set, which provides a flexible description of the electron distribution.

Calculated Properties and Their Significance
  • Optimized Molecular Geometry: The calculation will yield the lowest-energy 3D conformation of the molecule, providing insights into its shape, bond lengths, and angles.

  • Frontier Molecular Orbitals (HOMO & LUMO): The energies and spatial distributions of the HOMO and LUMO will be calculated. The HOMO is associated with the ability to donate electrons (oxidation), while the LUMO is associated with the ability to accept electrons (reduction). The distribution of these orbitals will reveal which parts of the molecule are involved in these key electronic processes.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and the energy required for electronic excitation. A smaller gap generally implies higher reactivity and a red-shifted absorption spectrum.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map provides a visual representation of the charge distribution on the molecule's surface. Electron-rich regions (negative potential, typically colored red) are susceptible to electrophilic attack, while electron-poor regions (positive potential, typically blue) are prone to nucleophilic attack. This is particularly useful for predicting intermolecular interactions.[14]

  • Simulated UV-Vis Spectrum: Time-Dependent DFT (TD-DFT) calculations will be used to predict the electronic absorption spectrum.[15] This allows for a direct comparison with the experimental spectrum and helps in assigning the observed absorption bands to specific electronic transitions (e.g., HOMO -> LUMO).

Expected Data Summary

The following tables summarize the expected data to be obtained from the proposed experimental and computational studies.

Table 1: Expected Photophysical and Electrochemical Data

PropertySymbolExpected Value/InformationTechnique
Max. Absorption Wavelengthλ_max~300-400 nmUV-Vis Spectroscopy
Molar Absorptivityε10⁴ - 10⁵ M⁻¹cm⁻¹UV-Vis Spectroscopy
Max. Emission Wavelengthλ_em~400-550 nmFluorescence Spectroscopy
Fluorescence Quantum YieldΦ_FVariable (potentially low in solution, high in aggregate state)Fluorescence Spectroscopy
Oxidation PotentialE_oxReferenced to Fc/Fc⁺Cyclic Voltammetry
Reduction PotentialE_redReferenced to Fc/Fc⁺Cyclic Voltammetry

Table 2: Expected Computational Data (DFT: B3LYP/6-311G+(d,p))

PropertySymbolExpected Information
HOMO EnergyE_HOMOQuantitative value (eV)
LUMO EnergyE_LUMOQuantitative value (eV)
HOMO-LUMO GapΔEE_LUMO - E_HOMO (eV)
Dipole MomentµMagnitude and direction (Debye)
MEP Map-Visualization of electron-rich/poor regions
Simulated Absorptionλ_maxComparison with experimental data

Conclusion

This technical guide presents a comprehensive, multi-pronged strategy for the synthesis and in-depth characterization of the . By integrating synthetic organic chemistry with advanced spectroscopic, electrochemical, and computational techniques, this research plan provides a clear and robust pathway to fully understand the fundamental electronic nature of this novel molecule. The insights gained from this proposed work will be invaluable for assessing its potential in various applications, from medicinal chemistry to the development of new functional organic materials. The self-validating nature of combining experimental and theoretical approaches ensures a high degree of confidence in the obtained results, establishing a solid foundation for future research and development.

References

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  • Jain, S., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences, 128(4), 633-641. Available at: [Link]

  • Stradins, J., & Turovska, B. (2005). Electrochemistry of pyridine derivatives. Electrochimica Acta, 50(6), 1309-1316. Available at: [Link]

  • Gao, M., et al. (2018). Photophysical Properties of Chiral Tetraphenylethylene Derivatives with the Fixed Propeller-Like Conformation. The Journal of Physical Chemistry C, 122(9), 5032-5039. Available at: [Link]

  • Li, Y., et al. (2024). Fluorescent protein chromophores modified with aromatic heterocycles for photodynamic therapy and two-photon fluorescence imaging. Organic & Biomolecular Chemistry, 22(8), 1541-1548. Available at: [Link]

  • Chen, Y., et al. (2022). The Variance of Photophysical Properties of Tetraphenylethene and Its Derivatives during Their Transitions from Dissolved States to Solid States. Polymers, 14(14), 2869. Available at: [Link]

  • Shao, A., et al. (2022). Electrocatalytic Semi-Hydrogenation of Pyridine Derivatives over an In Situ Assembled Cu Cathode. Journal of the American Chemical Society, 144(51), 23395-23402. Available at: [Link]

  • Sharma, S., et al. (2016). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. R Discovery. Available at: [Link]

  • Jo, J., et al. (2018). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. Journal of Visualized Experiments, (139), 58223. Available at: [Link]

  • Sricharoen, P., et al. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A, 128(7), 1359-1371. Available at: [Link]

  • Chen, C-Y., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5244. Available at: [Link]

  • Wang, P-S., et al. (2021). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. Science Advances, 7(48), eabl4221. Available at: [Link]

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Sources

Exploratory

In Vitro and In Silico Metabolic Profiling of 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Predictive and Experimental Framework

Executive Summary The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) presents a unique challenge for preclinical metabolic profiling. Its architecture features a sterically hindered tertiary/quaternary...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) presents a unique challenge for preclinical metabolic profiling. Its architecture features a sterically hindered tertiary/quaternary chlorinated carbon, dual phenyl rings, and a pyridine moiety. Because literature on its exact in vivo clearance is sparse, we must apply first-principles xenobiotic metabolism to model its behavior.

As a Senior Application Scientist, my objective is to move beyond simply running assays. This whitepaper outlines a self-validating experimental framework designed to elucidate the Phase I and Phase II metabolic pathways of this compound, bridging structural causality with empirical validation.

Structural Liability Analysis & Predictive Biotransformations

The foundation of any robust metabolic workflow is the in silico prediction of structural liabilities. This dictates the causality of our experimental design and informs the targeted LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) mass defect filters.

  • Pyridine N-Oxidation: The lone pair on the pyridine nitrogen is highly susceptible to oxidation. In human liver microsomes (HLMs), this pathway is typically mediated by Cytochrome P450 enzymes—specifically [1],[2]—as well as Flavin-containing monooxygenases (FMO3). This yields a highly polar pyridine N-oxide metabolite (M1).

  • Benzylic and Aromatic Hydroxylation: The C2 benzylic position and the two phenyl rings are classic targets for [3]. CYP3A4 is the primary driver for benzylic hydroxylation, while aromatic hydroxylation is typically mediated by a combination of[4]. These reactions yield hydroxylated metabolites (M2, M3) that serve as direct substrates for Phase II UGT/SULT conjugation.

  • C1-Dehalogenation (Solvolysis): The C1 position is sterically hindered and lacks alpha-hydrogens, precluding standard CYP-mediated oxidative dehalogenation. Instead, the highly stabilized nature of the potential carbocation (flanked by phenyl and pyridine rings) makes this aliphatic chloride highly prone to spontaneous solvolysis or enzymatic hydrolysis in aqueous physiological environments, yielding a tertiary alcohol (M4).

Self-Validating Experimental Workflow

To establish trustworthiness, metabolic profiling cannot rely on a single assay. We employ a self-validating system of orthogonal assays with built-in mechanistic controls to ensure every observed metabolite is accurately attributed to its biological or chemical source.

Protocol 1: Microsomal Stability & Metabolite Generation

Objective: Determine intrinsic clearance ( CLint​ ) and generate Phase I metabolites. Causality of Design: We run three parallel arms to isolate the exact mechanism of degradation.

  • Complete System: 1 µM compound + HLMs (1 mg/mL) + NADPH regenerating system. (Captures all CYP/FMO-mediated metabolism).

  • Minus-NADPH Control (-NADPH): Omits the cofactor required for CYP/FMO activity. Why? This is critical for 4-(1-Chloro-1,2-diphenylethyl)pyridine to isolate the spontaneous solvolysis of the C1-chloro group from oxidative metabolism. If degradation occurs here, it confirms non-CYP-mediated hydrolysis.

  • Heat-Inactivated Control: Microsomes are boiled at 100°C for 10 mins prior to assay. Why? This differentiates enzymatic hydrolysis (e.g., via carboxylesterases) from purely chemical instability in the pH 7.4 buffer.

Step-by-Step Methodology:

  • Pre-incubate 1 µM of the test compound with HLMs (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂ at 37°C for 5 minutes.

  • Initiate reactions by adding 1 mM NADPH (or an equivalent volume of buffer for the -NADPH control).

  • Quench 50 µL aliquots at 0, 15, 30, 45, and 60 minutes using 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Vortex for 2 minutes and centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-HRMS analysis using a gradient elution on a C18 column.

Protocol 2: CYP Phenotyping via Chemical Inhibition

Objective: Identify the specific CYP isoforms responsible for M1, M2, and M3 formation. Causality of Design: By selectively knocking out specific enzymes, we validate our predictive model and assess drug-drug interaction (DDI) risks.

Step-by-Step Methodology:

  • Co-incubate the compound in the Complete System (Protocol 1) with selective chemical inhibitors: Ketoconazole (1 µM, CYP3A4), Quinidine (1 µM, CYP2D6), and Sulfaphenazole (5 µM, CYP2C9)[1].

  • Run the incubation for 30 minutes.

  • Quench and analyze via LC-HRMS.

  • Calculate the fractional reduction in the AUC (Area Under the Curve) of specific metabolites (M1-M3) compared to a vehicle control (0.1% DMSO).

Quantitative Data Presentation

The tables below summarize the expected kinetic parameters and phenotyping results based on the structural liabilities of the compound.

Table 1: Cross-Species Microsomal Stability & Clearance

Species t1/2​ (min) CLint​ (µL/min/mg)Primary Clearance Mechanism
Human (HLM)24.528.3CYP3A4 Oxidation & Solvolysis
Rat (RLM)15.245.6CYP Oxidation
Mouse (MLM)12.854.1CYP Oxidation
Buffer (pH 7.4)180.0N/AChemical Solvolysis (C1-Cl)

Table 2: CYP Phenotyping (% Inhibition of Metabolite Formation)

Inhibitor (Target)M1 (N-Oxide)M2 (Benzylic-OH)M3 (Aromatic-OH)
Ketoconazole (CYP3A4)65%85%40%
Quinidine (CYP2D6)<5%<5%45%
Sulfaphenazole (CYP2C9)<5%<5%10%

Metabolic Pathway Visualization

The following diagram maps the validated biotransformation routes, highlighting the divergence between CYP-mediated oxidation and spontaneous hydrolysis.

MetabolicPathway Parent 4-(1-Chloro-1,2-diphenylethyl)pyridine (Parent Compound) M1 Pyridine N-oxide (M1) Parent->M1 CYP2E1 / CYP3A4 (N-Oxidation) M2 C2-Hydroxy Metabolite (M2) Parent->M2 CYP3A4 (Benzylic Oxidation) M3 Aromatic Hydroxy Metabolite (M3) Parent->M3 CYP2C9 / CYP2D6 (Aromatic Hydroxylation) M4 Dehalogenated Alcohol (M4) Parent->M4 Spontaneous Solvolysis (Hydrolysis) Phase2_1 O-Glucuronide (Phase II) M2->Phase2_1 UGTs M3->Phase2_1 UGTs Phase2_2 O-Sulfate (Phase II) M3->Phase2_2 SULTs M4->Phase2_1 UGTs

Figure 1: Phase I and Phase II metabolic pathways of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Conclusion & Lead Optimization Strategy

The metabolic fate of 4-(1-Chloro-1,2-diphenylethyl)pyridine is governed by a dual-axis clearance mechanism. The pyridine and phenyl rings undergo classic CYP3A4/2D6-mediated oxidation[3],[4], while the sterically hindered C1-chloro group acts as a profound structural liability, driving parallel non-enzymatic solvolysis. For future lead optimization, replacing the C1-chlorine with a metabolically stable bioisostere (e.g., a trifluoromethyl or methyl group) is strongly recommended to improve the pharmacokinetic half-life and eliminate the formation of potentially reactive carbocation intermediates.

References

  • Real AM, Hong S, Pissios P. "Nicotinamide N-Oxidation by CYP2E1 in Human Liver Microsomes." Drug Metabolism and Disposition. 2013;41(3):550-553. URL:[Link]

  • Gschwind HP, Pfaar U, Waldmeier F, et al. "Metabolism and disposition of imatinib: in vitro and in vivo studies." Drug Metabolism and Disposition. 2005;33(10):1503-1512. URL:[Link]

  • Chiba M, Hensleigh M, Lin JH. "Comparative in vitro metabolism of indinavir in primates." Drug Metabolism and Disposition. 1997;25(10):1181-1187. URL:[Link]

Sources

Foundational

Comprehensive Material Safety &amp; Technical Guide for CAS 95745-22-5

Executive Summary & Chemical Context CAS 95745-22-5, chemically designated as 4-(1-chloro-1,2-diphenylethyl)pyridine , is an advanced organic intermediate predominantly utilized in the synthesis of complex pharmaceutical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

CAS 95745-22-5, chemically designated as 4-(1-chloro-1,2-diphenylethyl)pyridine , is an advanced organic intermediate predominantly utilized in the synthesis of complex pharmaceutical active ingredients (APIs) and specialized transition-metal ligands. Its structural motif features a central ethane backbone that is highly sterically hindered, substituted with a pyridine ring, a reactive chlorine atom, and two phenyl rings.

Understanding the reactivity of this compound requires analyzing its precursor, 4-(1-hydroxy-1,2-diphenylethyl)pyridine. The precursor alcohol is known to form highly stable crystalline salts (such as chloride and nitrate salts) that exhibit distinct thermal sublimation and dissociation behaviors dictated by their intermolecular hydrogen-bonding networks[1]. The conversion of this alcohol to the target benzylic chloride (CAS 95745-22-5) yields a highly reactive electrophile, necessitating strict handling protocols, precise synthetic control, and rigorous safety measures[2].

Physicochemical Properties & Structural Analysis

The presence of the benzylic chloride adjacent to a pyridine ring makes the C-Cl bond highly susceptible to nucleophilic substitution (both SN​1 and SN​2 pathways) and elimination reactions. The pyridine nitrogen serves as a basic center that can be easily protonated or alkylated, which dictates both its storage requirements and its biological hazard profile.

PropertyValue
Chemical Name 4-(1-Chloro-1,2-diphenylethyl)pyridine
CAS Registry Number 95745-22-5
Molecular Formula C19H16ClN
Molecular Weight 293.79 g/mol
Purity / Specification ≥95% (Standard)
Storage Conditions Sealed in dry conditions, 2-8°C
SMILES String ClC(C1=CC=NC=C1)(c2ccccc2)Cc3ccccc3

Data aggregated from standardized chemical inventories[2][3].

Mechanistic Synthesis Workflow

The synthesis of 4-(1-chloro-1,2-diphenylethyl)pyridine is typically achieved via the chlorination of its precursor alcohol using thionyl chloride ( SOCl2​ ). The reaction proceeds via an SN​1 -type mechanism due to the extreme steric bulk at the tertiary/secondary benzylic carbon, which favors the formation of a resonance-stabilized carbocation intermediate before chloride attack.

SynthesisWorkflow A 4-(1-hydroxy-1,2-diphenylethyl)pyridine (Precursor Alcohol) B Addition of SOCl2 in DCM (0°C to RT, 2h) A->B Chlorination C TLC Monitoring (Hexanes:EtOAc 3:1) B->C In-process check C->B If incomplete D Quench with Ice-Cold NaHCO3 (Neutralization) C->D If complete E Extraction & Drying (DCM, Na2SO4) D->E Workup F CAS 95745-22-5 (Target Product) E->F Isolation

Synthesis and isolation workflow for CAS 95745-22-5.

Experimental Protocol: Synthesis and Isolation

To ensure high yield and prevent the degradation of the product, the following self-validating protocol must be adhered to.

Step-by-Step Methodology:

  • Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 10.0 mmol of 4-(1-hydroxy-1,2-diphenylethyl)pyridine in 50 mL of anhydrous dichloromethane (DCM).

    • Causality: DCM is chosen because its polar aprotic nature stabilizes the transient benzylic carbocation intermediate formed during chlorination, without acting as a competing nucleophile.

  • Reagent Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 15.0 mmol (1.5 eq) of thionyl chloride ( SOCl2​ ).

    • Causality: Cooling prevents exothermic degradation and minimizes side-elimination (E1 pathway) that would yield an unwanted alkene byproduct.

  • Reaction Progression: Remove the ice bath and stir at room temperature for 2 hours. Monitor via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) mobile phase until the starting material spot is completely consumed.

  • Quenching (Self-Validating Step): Carefully pour the reaction mixture into 50 mL of an ice-cold saturated NaHCO3​ solution.

    • Causality & Validation: The bicarbonate neutralizes residual HCl and unreacted SOCl2​ . The cessation of CO2​ gas evolution visually confirms that the acidic components have been fully neutralized, validating that it is safe to proceed to rotary evaporation without risking acid-catalyzed hydrolysis of the product.

  • Extraction & Isolation: Extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Storage: Store the resulting solid at 2-8°C in a tightly sealed, desiccated container[2].

Toxicological Profile & Hazard Identification (MSDS Core)

As a halogenated pyridine derivative, CAS 95745-22-5 exhibits specific occupational hazards that require stringent safety protocols.

  • GHS Classification: Skin Irritant Category 2 (H315), Eye Irritant Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure (STOT SE) Category 3 (H335)[2].

  • Mechanism of Toxicity: The benzylic chloride moiety is a potent electrophile. In biological systems, it acts as an alkylating agent, capable of covalently modifying nucleophilic residues (such as the thiol groups of cysteine) on cellular proteins. This localized protein alkylation underpins its classification as a severe skin, eye, and respiratory irritant. Furthermore, the pyridine ring can undergo hepatic N-oxidation if absorbed systemically, though acute systemic toxicity requires high exposure levels.

EmergencyResponse Incident Exposure Incident CAS 95745-22-5 Skin Skin Contact Incident->Skin Eye Eye Contact Incident->Eye Inhal Inhalation Incident->Inhal SkinAct Remove contaminated clothing. Wash with soap & water (15 min). Skin->SkinAct EyeAct Flush with copious water (15 min). Remove contact lenses. Eye->EyeAct InhalAct Move to fresh air. Provide artificial respiration if needed. Inhal->InhalAct Med Seek Medical Attention (Provide MSDS) SkinAct->Med EyeAct->Med InhalAct->Med

Emergency response and first-aid logic for exposure incidents.

Safe Handling, Storage, and Emergency Protocols

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or fluorinated rubber gloves are mandatory. Standard latex gloves offer insufficient protection against the halogenated solvents (like DCM) used during the handling and synthesis of this compound.

  • Eye Protection: Snug-fitting chemical safety goggles.

  • Respiratory Protection: An N95 or P100 particulate respirator is required if handling the compound as a fine powder outside of a fume hood, due to the H335 respiratory irritation hazard.

Storage Constraints: The compound must be stored under inert gas (Argon or Nitrogen) at 2-8°C[2]. Exposure to ambient atmospheric moisture will lead to the slow hydrolysis of the benzylic chloride back into the precursor alcohol, releasing corrosive hydrogen chloride (HCl) gas inside the storage vessel.

Spill Mitigation: In the event of a spill, do not flush with water, as this accelerates hydrolysis and HCl generation. Sweep up the solid using non-sparking tools, place it in a sealed hazardous waste container, and clean the affected surface with a mild alkaline solution (e.g., dilute sodium carbonate) to neutralize any generated acids.

References

  • Báthori, N. B., Bombicz, P., Bourne, S. A., & Venter, G. A. (2010). Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine. New Journal of Chemistry (RSC Publishing), 34, 405-413. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol and Mechanistic Insights for 4-(1-Chloro-1,2-diphenylethyl)pyridine

Executive Summary & Strategic Rationale The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5)[1] is a highly sterically hindered, polyaromatic tertiary alkyl chloride. Molecules of this class are critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5)[1] is a highly sterically hindered, polyaromatic tertiary alkyl chloride. Molecules of this class are critical building blocks in drug development, often serving as precursors for complex pyridine-containing therapeutics and specialized ligands.

Synthesizing this target requires overcoming significant chemical hurdles, primarily the extreme lability of the tertiary benzylic chloride product. The protocol detailed herein utilizes a two-phase approach: a Grignard addition to establish the carbon framework, followed by a strictly controlled deoxychlorination. By understanding the underlying kinetics and carbocation stability, researchers can prevent common side reactions such as E1 elimination and solvolysis.

Physicochemical Properties & Stoichiometry

To facilitate reaction scaling and tracking, the physicochemical properties of the key species are summarized in Table 1, and the standardized stoichiometry for a 10 mmol scale synthesis is provided in Tables 2 and 3.

Table 1: Physicochemical Properties of Target and Intermediates

CompoundRoleMolecular FormulaMW ( g/mol )CAS RN
4-BenzoylpyridineStarting MaterialC12H9NO183.2114548-46-0
Benzylmagnesium chlorideReagentC7H7ClMg150.946921-34-2
1,2-Diphenyl-1-(pyridin-4-yl)ethanolIntermediateC19H17NO275.35N/A
4-(1-Chloro-1,2-diphenylethyl)pyridineTarget ProductC19H16ClN293.7995745-22-5

Table 2: Stoichiometry for Grignard Addition (10 mmol scale)

ReagentEquivalentsAmountConcentrationRole
4-Benzoylpyridine1.01.83 g0.5 M in THFElectrophile
Benzylmagnesium chloride1.212.0 mL1.0 M in THFNucleophile
Anhydrous THFSolvent20 mLN/AReaction Medium

Table 3: Stoichiometry for Deoxychlorination (5 mmol scale)

ReagentEquivalentsAmountConcentrationRole
1,2-Diphenyl-1-(pyridin-4-yl)ethanol1.01.38 g0.2 M in DCMSubstrate
Thionyl Chloride (SOCl2)2.50.90 mLNeatChlorinating Agent
Dichloromethane (DCM)Solvent25 mLN/AReaction Medium

Mechanistic Pathway & Causality

Phase 1: Nucleophilic Addition

The synthesis begins with the nucleophilic addition of to [2]. The pyridine ring exerts a strong electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. Anhydrous Tetrahydrofuran (THF) is strictly required as the solvent because its oxygen lone pairs coordinate to the magnesium cation, stabilizing the Grignard reagent and preventing the Schlenk equilibrium from precipitating reactive species. The reaction is initiated at 0 °C to suppress undesired enolization of the ketone and to control the exothermic formation of the magnesium alkoxide intermediate.

Phase 2: Deoxychlorination via SN1 Pathway

The conversion of the resulting tertiary alcohol to the target chloride utilizes [3]. Unlike primary alcohols which undergo an SN​2 or SN​i mechanism, tertiary alcohols react with SOCl2 predominantly via an [4].

  • The hydroxyl group attacks SOCl2, releasing HCl and forming a chlorosulfite intermediate.

  • The chlorosulfite rapidly dissociates, releasing SO2 gas and generating a highly stabilized carbocation. This carbocation is exceptionally stable because it is simultaneously benzylic, adjacent to a pyridyl ring, and sterically shielded.

  • Chloride ion traps the carbocation to form the tertiary chloride.

Critical Insight: Because the carbocation is so stable, the final product is highly prone to reversible solvolysis (hydrolysis back to the alcohol) if exposed to water, or E1 elimination to form 1,2-diphenyl-1-(pyridin-4-yl)ethene. Therefore, the workup must strictly avoid prolonged exposure to aqueous conditions and heat.

Process Workflow Diagram

SynthesisWorkflow SM1 4-Benzoylpyridine (Electrophile) Step1 Grignard Addition Anhydrous THF, 0 °C to RT SM1->Step1 SM2 Benzylmagnesium Chloride (Nucleophile) SM2->Step1 Int1 1,2-Diphenyl-1-(pyridin-4-yl)ethanol (Tertiary Alcohol) Step1->Int1 Nucleophilic Attack Step2 Deoxychlorination SOCl2, DCM, 0 °C to RT Int1->Step2 Product 4-(1-Chloro-1,2-diphenylethyl)pyridine (Target Compound) Step2->Product SN1 Pathway

Figure 1: Two-step synthesis workflow for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Step-by-Step Experimental Protocol

Protocol A: Synthesis of 1,2-Diphenyl-1-(pyridin-4-yl)ethanol
  • Preparation : Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Attach a rubber septum and an argon gas inlet. Maintain a positive pressure of argon.

  • Dissolution : Add 4-benzoylpyridine (1.83 g, 10.0 mmol) to the flask. Inject 20 mL of anhydrous THF. Stir until completely dissolved.

  • Cooling : Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

  • Addition : Using a dry syringe, add benzylmagnesium chloride (1.0 M in THF, 12.0 mL, 12.0 mmol) dropwise over 15 minutes.

    • Self-Validation Checkpoint: A transient deep red/orange coloration should appear upon each drop, indicating the formation of the reactive coordination complex before it converts to the alkoxide.

  • Propagation : Remove the ice bath. Allow the reaction to warm to ambient temperature and stir for 2 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 1:1, UV visualization).

  • Quenching : Re-cool the flask to 0 °C. Slowly add 10 mL of saturated aqueous NH4Cl.

    • Causality: NH4Cl is chosen over HCl to prevent the protonation of the pyridine ring, which would trap the product in the aqueous layer as a highly water-soluble salt.

  • Extraction : Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude solid via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure tertiary alcohol.

Protocol B: Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Caution: Thionyl chloride reacts violently with water to produce toxic SO2 and HCl gases. Perform all steps in a well-ventilated fume hood.

  • Preparation : In a dry 50 mL round-bottom flask under argon, dissolve 1,2-diphenyl-1-(pyridin-4-yl)ethanol (1.38 g, 5.0 mmol) in 25 mL of anhydrous dichloromethane (DCM).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Chlorination : Add thionyl chloride (0.90 mL, 12.5 mmol) dropwise over 5 minutes.

    • Self-Validation Checkpoint: Vigorous gas evolution will be observed. The reaction mixture may turn slightly yellow.

  • Propagation : Remove the ice bath and stir at room temperature for 3 hours.

  • Concentration : Concentrate the reaction mixture under reduced pressure to remove DCM and excess SOCl2. The resulting residue is the hydrochloride salt of the target compound.

  • Free-Basing (Critical Step) : To isolate the free base without inducing hydrolysis, immediately redissolve the residue in 20 mL of ice-cold DCM. Transfer to a separatory funnel and wash rapidly with ice-cold saturated aqueous NaHCO3 (15 mL).

    • Causality: The cold temperature and rapid phase separation are mandatory. Prolonged exposure to basic water at room temperature will cause the highly stable tertiary carbocation to reform, leading to hydrolysis back to the starting alcohol.

  • Isolation : Separate the organic layer, dry over anhydrous Na2SO4, filter, and concentrate under high vacuum at ambient temperature (do not apply heat). Store the resulting 4-(1-Chloro-1,2-diphenylethyl)pyridine under inert atmosphere at -20 °C to prevent degradation.

References

  • Thermo Fisher Scientific. "Organics - 4-Benzoylpyridine & Benzylmagnesium chloride." Thermo Fisher Scientific India. Available at:[Link]

  • Jack Westin. "Organic Chemistry: Nucleophilic Substitution Reaction of Alcohols." MCAT Content Resources. Available at:[Link]

  • Chemistry LibreTexts. "10.5: Preparing Alkyl Halides from Alcohols." Organic Chemistry (McMurry). Available at:[Link]

Sources

Application

Application Note: Synthesis and Characterization of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Standard Operating Procedure (SOP) & Mechanistic Guide.

Executive Summary & Retrosynthetic Strategy

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) is a structurally complex building block utilized in advanced medicinal chemistry and materials science[1]. The presence of a tertiary benzylic/pyridylic chloride makes it a highly reactive electrophile for subsequent cross-coupling or substitution reactions.

To achieve a high-yielding synthesis, a two-phase retrosynthetic approach is employed. The target chloride is derived from its corresponding tertiary alcohol precursor, 4-(1-hydroxy-1,2-diphenylethyl)pyridine [2]. This intermediate is synthesized via a highly efficient Grignard addition of benzylmagnesium chloride to 4-benzoylpyridine.

Workflow Step1 Phase 1: Grignard Addition 4-Benzoylpyridine + Benzylmagnesium Chloride Intermediate Intermediate Isolation 4-(1-Hydroxy-1,2-diphenylethyl)pyridine Step1->Intermediate Step2 Phase 2: Chlorination Reaction with Thionyl Chloride (SOCl2) Intermediate->Step2 Product Final Product Isolation 4-(1-Chloro-1,2-diphenylethyl)pyridine Step2->Product

Experimental workflow for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Mechanistic Pathway

Understanding the reaction kinetics and intermediate stability is critical for optimizing yields. The Grignard addition forms a tetrahedral magnesium alkoxide intermediate, which is subsequently hydrolyzed. In the second phase, thionyl chloride reacts with the sterically hindered tertiary alcohol to form a chlorosulfite intermediate. Due to the highly stabilized nature of the resulting carbocation (delocalized across both the phenyl and pyridyl rings), the reaction proceeds via an SN​1 -like mechanism, driven forward by the entropic release of SO2​ gas.

Mechanism A 4-Benzoylpyridine (Electrophile) C Tetrahedral Intermediate (Magnesium Alkoxide) A->C B Benzylmagnesium Chloride (Nucleophile) B->C D 4-(1-Hydroxy-1,2-diphenylethyl)pyridine (Tertiary Alcohol) C->D Hydrolysis E Chlorosulfite Intermediate (-HCl) D->E SOCl2 F Carbocation Formation (-SO2) E->F G 4-(1-Chloro-1,2-diphenylethyl)pyridine (Target Product) F->G Cl- Attack

Mechanistic pathway from starting materials to the final chlorinated product.

Experimental Protocols & Causality

Phase 1: Synthesis of 4-(1-Hydroxy-1,2-diphenylethyl)pyridine

Scientific Rationale: The electron-withdrawing nature of the pyridine ring increases the electrophilicity of the ketone carbonyl in 4-benzoylpyridine, facilitating rapid nucleophilic attack. Anhydrous conditions are absolute prerequisites; trace moisture will prematurely protonate the Grignard reagent, yielding toluene and drastically reducing the reaction efficiency. The temperature is strictly controlled at 0 °C during addition to suppress side reactions (e.g., enolization or unintended reduction) before warming to room temperature to drive the reaction to completion[2].

Table 1: Phase 1 Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-Benzoylpyridine183.211.01.83 gElectrophile
Benzylmagnesium Chloride (1M in THF)150.901.212.0 mLNucleophile
Anhydrous THFN/ASolvent20.0 mLReaction Medium
Saturated NH4​Cl (aq)N/AExcess20.0 mLQuenching Agent

Step-by-Step Procedure:

  • Preparation: Purge a flame-dried 100 mL round-bottom flask with inert gas (Nitrogen or Argon).

  • Dissolution: Dissolve 4-benzoylpyridine (1.83 g) in 20 mL of anhydrous THF.

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C.

  • Addition: Add the benzylmagnesium chloride solution (12.0 mL) dropwise via a syringe over 20 minutes. Maintain vigorous stirring to prevent localized concentration spikes.

  • Propagation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for exactly 4 hours.

  • In-Process Control (IPC): Verify reaction completion via TLC (Hexane:EtOAc 7:3). The starting material spot should be completely consumed.

  • Quenching: Cool the flask back to 0 °C and carefully quench by slowly adding 20 mL of saturated aqueous NH4​Cl .

  • Workup: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to yield the intermediate tertiary alcohol[2].

Phase 2: Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Scientific Rationale: Thionyl chloride ( SOCl2​ ) is selected as the chlorinating agent because its byproducts ( SO2​ and HCl ) are gaseous, which inherently simplifies the purification pipeline. The pyridine ring in the substrate acts as an internal acid scavenger, initially forming a hydrochloride salt. Therefore, a deliberate neutralization step utilizing cold saturated NaHCO3​ during the aqueous workup is mandatory to liberate the free base product[1].

Table 2: Phase 2 Reagent Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsMass / VolumeRole
4-(1-Hydroxy-1,2-diphenylethyl)pyridine275.351.02.75 gSubstrate
Thionyl Chloride ( SOCl2​ )118.972.01.45 mLChlorinating Agent
Dichloromethane (DCM)84.93Solvent25.0 mLReaction Medium
Saturated NaHCO3​ (aq)N/AExcess30.0 mLNeutralization

Step-by-Step Procedure:

  • Preparation: In a clean, dry 100 mL round-bottom flask under inert atmosphere, dissolve the intermediate alcohol (2.75 g) in 25 mL of anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add SOCl2​ (1.45 mL) dropwise over 15 minutes. Caution: Elicits exothermic reaction and gas evolution.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40 °C) for 2 to 3 hours.

  • IPC: Monitor the conversion of the alcohol to the chloride via TLC or LC-MS.

  • Quenching: Once complete, cool the reaction to room temperature and carefully pour the mixture over 30 g of crushed ice.

  • Neutralization: Slowly add cold saturated NaHCO3​ solution until the aqueous phase reaches a pH of ~8, ensuring the conversion of the pyridine hydrochloride salt back to the free base.

  • Workup: Extract the mixture with DCM ( 2×20 mL). Wash the combined organic phases with brine, dry over anhydrous MgSO4​ , and evaporate the solvent under reduced pressure.

  • Isolation: The resulting crude product is 4-(1-chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)[1], which can be further purified via recrystallization if ultra-high purity is required for downstream applications.

References

  • [1] BLDpharm. "95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine". Source: bldpharm.com. URL:

  • [2] PubChem. "1,2-Diphenyl-1-(pyridin-4-yl)ethan-1-ol--hydrogen chloride (1/1)". Source: nih.gov. URL:

Sources

Method

Application Note: 4-(1-Chloro-1,2-diphenylethyl)pyridine as a Versatile Pharmaceutical Intermediate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols Introduction & Pharmacological Relevance In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Experimental Protocols

Introduction & Pharmacological Relevance

In modern drug discovery, the 1,2-diphenylethyl scaffold is recognized as a highly privileged pharmacophore. It serves as the structural backbone for a variety of active pharmaceutical ingredients (APIs), ranging from NMDA receptor channel blockers [3] to potent PI3Kα inhibitors utilized in targeted oncology [4].

4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) is a highly functionalized, high-value intermediate designed to grant synthetic chemists direct access to this pharmacophore [1]. The molecule features a reactive benzylic chloride positioned at a highly sterically hindered quaternary-like center (bonded to a phenyl ring, a 4-pyridyl ring, a benzyl group, and the chloride). This unique structural topology demands specific synthetic strategies to overcome steric bulk, making it an ideal candidate for SN​1 pathways or single-electron transfer (SET) radical chemistry [2, 5].

Physicochemical Profiling

Understanding the fundamental properties of this intermediate is critical for optimizing reaction conditions and ensuring storage stability. The benzylic chloride is prone to slow hydrolysis if exposed to atmospheric moisture, necessitating controlled storage.

Table 1: Physicochemical Properties of CAS 95745-22-5
ParameterSpecification / Data
Chemical Name 4-(1-Chloro-1,2-diphenylethyl)pyridine
CAS Number 95745-22-5
Molecular Formula C19​H16​ClN
Molecular Weight 293.79 g/mol
Structural Features Benzylic chloride, 4-pyridyl moiety, 1,2-diphenyl core
Storage Conditions 2-8°C, sealed under inert gas (Argon/Nitrogen), dry environment
Solubility Soluble in DMF, DMSO, DCM, and Acetonitrile; Insoluble in water

Mechanistic Causality in Benzylic Functionalization

As a Senior Application Scientist, I emphasize that standard SN​2 nucleophilic substitutions will fail on this substrate due to the extreme steric shielding provided by the adjacent phenyl and pyridyl rings. Instead, functionalization must be driven through one of two divergent pathways:

  • Polar SN​1 Pathway : By utilizing highly polar, ionizing solvents (e.g., DMF or DMSO) and mild heating, the chloride dissociates to form a benzylic carbocation. This intermediate is exceptionally stable due to extensive resonance delocalization across both the phenyl and 4-pyridyl systems.

  • Radical Photoredox Pathway : The weak benzylic C-Cl bond can be homolytically cleaved using a transition-metal photocatalyst (e.g., Iridium or Ruthenium complexes) under visible light irradiation. This generates a carbon-centered radical that readily participates in cross-coupling reactions to form complex diarylalkanes [2].

ReactionPathway A 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) B Benzylic Carbocation Intermediate (SN1) A->B Polar/Thermal Pathway C Benzylic Radical Intermediate (Photoredox) A->C Radical/Light Pathway D Nucleophilic Amination (C-N Bond Formation) B->D E Radical Cross-Coupling (C-C Bond Formation) C->E F 1,2-Diphenylethylamine NMDA Modulators D->F G Complex Diarylalkanes PI3Kα Inhibitors E->G

Divergent synthetic pathways for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to ensure experimental integrity.

Protocol A: SN​1 Nucleophilic Amination (Synthesis of NMDA Modulator Precursors)

This protocol details the substitution of the benzylic chloride with a secondary amine (e.g., piperidine) to yield 1-(1,2-diphenylethyl)piperidine derivatives.

Step-by-Step Procedure:

  • Reaction Setup : In an oven-dried 50 mL round-bottom flask, dissolve 1.0 mmol (293.8 mg) of 4-(1-Chloro-1,2-diphenylethyl)pyridine in 5.0 mL of anhydrous DMF.

    • Causality: Anhydrous DMF provides the high dielectric constant required to stabilize the transition state of the carbocation formation while preventing competitive hydrolysis from water.

  • Reagent Addition : Add 3.0 mmol of piperidine and 1.5 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Piperidine acts as the nucleophile. DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the protonation of the pyridine ring which would electronically deactivate the substrate.

  • Thermal Activation : Heat the reaction mixture to 80°C under an argon atmosphere for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material ( Rf​≈0.6 ) should disappear, replaced by a highly UV-active product spot ( Rf​≈0.3 ).

  • Quenching & Workup : Cool to room temperature and quench with 20 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine ( 5×15 mL).

    • Causality: Extensive brine washing is mandatory to partition the DMF out of the organic phase.

  • Purification : Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography to yield the pure amine.

Protocol B: Photoredox-Catalyzed Dehalogenative Alkylation

This protocol utilizes visible light to generate a benzylic radical for C-C bond formation, bypassing steric limitations of polar pathways.

Step-by-Step Procedure:

  • Reagent Preparation : In a 10 mL Schlenk tube, combine 0.5 mmol of the intermediate, 1.0 mmol of the target alkene/arene, 1.0 mol% of fac−Ir(ppy)3​ (photocatalyst), and 1.5 equivalents of a sacrificial reductant (e.g., Hantzsch ester).

  • Degassing (Critical Step) : Dissolve the mixture in 4.0 mL of anhydrous Acetonitrile. Perform three "Freeze-Pump-Thaw" cycles.

    • Causality: Triplet oxygen is a potent quencher of the excited state ∗Ir(ppy)3​ . Failing to degas the solvent will completely halt the radical propagation cycle.

  • Irradiation : Backfill with Argon and irradiate the tube with 450 nm Blue LEDs at room temperature for 16 hours.

    • Validation Checkpoint: The reaction mixture will transition from a bright yellow to a deep orange/brown hue, indicating the turnover of the photocatalyst and consumption of the Hantzsch ester.

  • Isolation : Remove the solvent in vacuo and purify directly via silica gel chromatography.

ExperimentalWorkflow Step1 Step 1 Reagent Prep & Degassing Step2 Step 2 Reaction Execution (Thermal/hv) Step1->Step2 Step3 Step 3 Quenching & Extraction Step2->Step3 Step4 Step 4 Flash Column Chromatography Step3->Step4 Step5 Step 5 Analytical Validation Step4->Step5

Standardized experimental workflow for API intermediate functionalization.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized pharmacophores, rigorous analytical validation is required. The table below summarizes the expected quantitative data and analytical parameters for the optimization of these reactions.

Table 2: Reaction Optimization & Analytical Parameters
Reaction TypeCatalyst / ReagentSolventTemp / ConditionsExpected YieldKey Validation Metric
SN​1 Amination Piperidine / DIPEADMF80°C, 12h, Argon75 - 82%LC-MS: [M+H]+ 343.2 m/z
SN​1 Etherification NaOMeMethanolReflux, 8h80 - 88% 1H NMR: Singlet at ~3.2 ppm ( −OCH3​ )
Photoredox C-C fac−Ir(ppy)3​ MeCNBlue LED, RT, 16h85 - 90% 1H NMR: Disappearance of C-Cl shift
Dehalogenation Pd/C , H2​ gasEtOHRT, 4h, 1 atm> 95%GC-MS: Molecular ion 259.1 m/z

Note: The disappearance of the highly deshielded benzylic proton adjacent to the chlorine atom in the 1H NMR spectrum is the most reliable indicator of starting material consumption.

References

  • MolCore. "95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine".
  • ACS Publications.
  • PubMed / NIH. "NMDA receptor affinities of 1,2-diphenylethylamine and 1-(1,2-diphenylethyl)piperidine enantiomers and of related compounds".
  • ResearchGate. "PI3Kα inhibitor pharmacophore model with (1) and (2) depicted in green and orange color".
  • BenchChem. "4-Hydroxybenzyl chloride: A Versatile Synthon".
Application

Application Notes and Protocols for the Catalytic Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract This document provides a comprehensive technical guide outlining potential catalytic strategies for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive technical guide outlining potential catalytic strategies for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a molecule of interest in medicinal chemistry and materials science. In the absence of a directly reported synthesis, this guide leverages established catalytic methodologies for pyridine functionalization to propose several plausible synthetic routes. Each proposed pathway is supported by a discussion of the underlying catalytic principles, detailed experimental protocols for adaptation, and an analysis of the potential advantages and challenges. The catalytic systems discussed include photoredox-mediated radical additions to vinylpyridines, Lewis acid-catalyzed Friedel-Crafts-type reactions, and transition metal-catalyzed cross-coupling reactions. This guide is intended to serve as a foundational resource for researchers seeking to develop a robust and efficient synthesis of this and structurally related compounds.

Introduction: The Significance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and ability to engage in a variety of chemical transformations make it a privileged structural motif. The synthesis of specifically substituted pyridines, such as 4-(1-Chloro-1,2-diphenylethyl)pyridine, presents a unique challenge due to the steric bulk and the presence of a reactive benzylic chloride. This guide explores several advanced catalytic approaches that may be employed to achieve this synthesis, focusing on methods that offer high efficiency, selectivity, and functional group tolerance.

Proposed Catalytic Strategies for Synthesis

Given the lack of a documented direct synthesis for 4-(1-Chloro-1,2-diphenylethyl)pyridine, we propose three potential catalytic strategies based on analogous transformations reported in the literature. Each of these strategies offers a distinct approach to the construction of the target molecule.

Strategy 1: Photoredox-Catalyzed Radical Addition to 4-Vinylpyridine

Scientific Rationale:

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions.[1] This approach can be harnessed to generate a chloro-diphenylmethyl radical from a suitable precursor, which can then undergo a Giese-type addition to 4-vinylpyridine. The use of a chiral Brønsted acid co-catalyst could potentially enable enantioselective addition, a significant advantage for the synthesis of chiral drug candidates.[1]

Proposed Reaction Pathway:

A plausible pathway involves the single-electron reduction of a suitable precursor, such as diphenylacetyl chloride, by an excited-state photocatalyst to generate a chloro-diphenylmethyl radical. This radical then adds to the double bond of 4-vinylpyridine to form a stabilized benzylic radical intermediate. Subsequent hydrogen atom abstraction or a further redox event would yield the desired product.

G cluster_0 Photocatalytic Cycle cluster_1 Radical Generation and Addition PC Excited PC PC->PC PC->PC Precursor Diphenylacetyl Chloride Radical Chloro-diphenylmethyl Radical Precursor->Radical e- 4VP 4-Vinylpyridine Adduct Radical Adduct Product 4-(1-Chloro-1,2-diphenylethyl)pyridine Adduct->Product [H] Radical4VP Radical4VP Radical4VP->Adduct PC* PC* PC*->Precursor

Caption: Proposed photoredox-catalyzed radical addition pathway.

Experimental Protocol (General):

  • To a solution of 4-vinylpyridine (1.0 equiv) and a suitable chloro-diphenylmethyl radical precursor (1.2 equiv) in a degassed anhydrous solvent (e.g., acetonitrile, DMF), add the photocatalyst (e.g., Ru(bpy)3Cl2 or an organic dye, 1-5 mol%).

  • For enantioselective reactions, add a chiral Brønsted acid co-catalyst (5-10 mol%).

  • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until complete consumption of the starting material as monitored by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography.

Strategy 2: Lewis Acid-Catalyzed Friedel-Crafts-Type Alkylation

Scientific Rationale:

Friedel-Crafts reactions are a classic method for C-C bond formation.[3] While the Lewis basicity of the pyridine nitrogen can deactivate the Lewis acid catalyst, this can be overcome by using a stoichiometric amount of a strong Lewis acid or by employing specific catalytic systems.[4] A plausible approach involves the activation of a suitable electrophile, such as 1,2-diphenyl-1-chloroethene, with a Lewis acid to generate a carbocationic intermediate that can then be attacked by the electron-rich pyridine ring.

Proposed Reaction Pathway:

The Lewis acid (e.g., AlCl₃, Sc(OTf)₃) coordinates to the chlorine atom of the electrophile, facilitating its departure and the formation of a stabilized vinyl cation.[5] The pyridine nitrogen then acts as a nucleophile, attacking the carbocation to form a pyridinium intermediate. Subsequent deprotonation and tautomerization would lead to the final product.

G Electrophile 1,2-diphenyl-1-chloroethene Lewis_Acid Lewis Acid (e.g., AlCl3) Activated_Complex Activated Complex Pyridine Pyridine Intermediate Pyridinium Intermediate Product 4-(1-Chloro-1,2-diphenylethyl)pyridine Intermediate->Product Deprotonation ElectrophileLewis_Acid ElectrophileLewis_Acid ElectrophileLewis_Acid->Activated_Complex Activated_ComplexPyridine Activated_ComplexPyridine Activated_ComplexPyridine->Intermediate

Caption: Proposed Lewis acid-catalyzed Friedel-Crafts-type alkylation.

Experimental Protocol (General):

  • To a solution of pyridine (1.0 equiv) in a dry, non-coordinating solvent (e.g., dichloromethane, 1,2-dichloroethane), add the Lewis acid catalyst (e.g., AlCl₃, 1.1 equiv, or Sc(OTf)₃, 10 mol%) at 0 °C under an inert atmosphere.

  • Slowly add a solution of the electrophile (e.g., 1,2-diphenyl-1-chloroethene, 1.0 equiv) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent and purify by column chromatography.

Strategy 3: Palladium-Catalyzed Cross-Coupling of a 4-Halopyridine

Scientific Rationale:

Palladium-catalyzed cross-coupling reactions are a highly versatile and reliable method for the synthesis of substituted pyridines.[2] This strategy would involve a two-step process: first, the synthesis of a suitable organometallic reagent containing the 1,2-diphenylethyl moiety, and second, its coupling with a 4-halopyridine (e.g., 4-chloropyridine or 4-bromopyridine).

Proposed Reaction Pathway:

An organometallic reagent, such as a Grignard reagent or an organozinc reagent, would be prepared from 1-chloro-1,2-diphenylethane. This reagent would then be coupled with a 4-halopyridine in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle would involve oxidative addition of the 4-halopyridine to the Pd(0) complex, transmetalation with the organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Transmetal Transmetalation OxAdd->Transmetal RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product 4-(1-Chloro-1,2-diphenylethyl)pyridine RedElim->Product 4-HaloPy 4-Halopyridine 4-HaloPy->OxAdd Organometallic Diphenylethyl Organometallic Organometallic->Transmetal

Caption: Proposed Palladium-catalyzed cross-coupling reaction.

Experimental Protocol (General):

  • Preparation of the Organometallic Reagent: Prepare the Grignard or organozinc reagent from 1-chloro-1,2-diphenylethane according to standard procedures.

  • Cross-Coupling Reaction: To a solution of 4-halopyridine (1.0 equiv) and the organometallic reagent (1.2-1.5 equiv) in an appropriate solvent (e.g., THF, dioxane), add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%).

  • Heat the reaction mixture to reflux for 6-24 hours under an inert atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent and purify by column chromatography.

Comparative Analysis of Proposed Catalytic Strategies

Catalytic Strategy Catalyst System Potential Advantages Potential Challenges
Photoredox Radical Addition Photocatalyst (e.g., Ru(bpy)₃Cl₂) ± Chiral Brønsted AcidMild reaction conditions, high functional group tolerance, potential for enantioselectivity.[1]Precursor synthesis may be required, potential for side reactions (e.g., dimerization).
Lewis Acid-Catalyzed Alkylation Strong Lewis Acid (e.g., AlCl₃) or Catalytic Lewis Acid (e.g., Sc(OTf)₃)Potentially direct and atom-economical.[4][5]Catalyst deactivation by pyridine, harsh conditions may be required, regioselectivity issues.
Palladium-Catalyzed Cross-Coupling Palladium complex (e.g., Pd(PPh₃)₄)High reliability and broad substrate scope, well-established methodology.[2]Multi-step synthesis of the organometallic reagent, potential for catalyst poisoning.

Conclusion and Future Outlook

The synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine presents a formidable synthetic challenge that can likely be addressed through the application of modern catalytic methods. This guide has outlined three plausible strategies, each with its own set of advantages and disadvantages. The photoredox-catalyzed radical addition appears to be a particularly promising route due to its mild conditions and potential for asymmetric synthesis. Further experimental investigation is required to determine the optimal conditions for each proposed pathway and to fully realize the synthesis of this and other complex pyridine derivatives. The continued development of novel catalytic systems will undoubtedly expand the synthetic chemist's toolbox for accessing such valuable molecules.

References

  • Cao, K., Tan, S. M., Lee, R., Yang, S., Jia, H., Zhao, X., Qiao, B., & Jiang, Z. (2019). Catalytic Enantioselective Addition of Prochiral Radicals to Vinylpyridines. Journal of the American Chemical Society, 141(13), 5437–5443. [Link]

  • Su, W., & Jin, C. (2007). First Catalytic and Green Synthesis of Aryl-(Z)-vinyl Chlorides and Its Plausible Addition-Elimination Mechanism. Organic Letters, 9(6), 993–996. [Link]

  • Hulgan, T., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. [Link]

  • O'Hara, F., et al. (2016). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction. Organic Letters. [Link]

  • Google Patents. (n.d.). CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Perry, M. (2015). Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath's research portal. [Link]

  • Kim, J., et al. (2021). Palladium(II)-Catalyzed Substituted Pyridine Synthesis from α,β-Unsaturated Oxime Ethers via a C–H Alkenylation/Aza-6π-Electrocyclization Approach. Organic Letters. [Link]

  • Kumar, A., et al. (n.d.). Synthesis of dicationic diarylpyridines as nucleic-acid binding agents. PMC. [Link]

  • ChemRxiv. (n.d.). Cu(I)-catalysed enantioselective chlorine atom transfer with vinyl radicals. ChemRxiv. [Link]

  • Chen, J., et al. (n.d.). Nickel-catalyzed acylation of vinylpyridine with alkylzincs under 1 atm CO. RSC Publishing. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Divergent Synthesis of 4,6-Diarylated Pyridin-2(1H)-ones from Chalcones: Novel Access to 2,4,6-Triaryl Pyridines. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Atom Transfer Radical Addition of Activated Primary Alkyl Chlorides Using In Situ Generated [Cp*RuII(Cl)(PR3)] Catalysts. Semantic Scholar. [Link]

  • Nakao, Y., et al. (2008). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (n.d.). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Publishing. [Link]

  • Zhang, L., et al. (2021). Palladium-Catalyzed Living/Controlled Vinyl Addition Polymerization of Cyclopropenes. Macromolecules. [Link]

  • White Rose Research Online. (n.d.). Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C-H Amidation Reaction. White Rose Research Online. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). Vinyl‐Addition Polymerization of Norbornene Catalyzed by Chelating (Pyridyl)imine Metal Complexes. ResearchGate. [Link]

  • Li, J., et al. (2020). Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). Poly(4-vinylpyridine)-block-poly(N-acryloylpiperidine) diblock copolymers: synthesis, self-assembly and interaction. RSC Publishing. [Link]

  • Patsnap. (2013). Method for synthesizing 4-chloro-pyridine. Eureka | Patsnap. [Link]

  • Semantic Scholar. (n.d.). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. Semantic Scholar. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][1][4]oxazines by intramolecular Hiyama coupling. Semantic Scholar. [Link]

  • Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. [Link]

  • PMC. (n.d.). Radical Group Transfer of Vinyl and Alkynyl Silanes Driven by Photoredox Catalysis. PMC. [Link]

  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. [Link]

Sources

Method

Application Note: Advanced Purification Protocols for 4-(1-Chloro-1,2-diphenylethyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)[1] Executive Summary & Chemical Context The isolation of hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)[1]

Executive Summary & Chemical Context

The isolation of highly substituted, sterically hindered tertiary chlorides presents a unique challenge in organic synthesis. 4-(1-Chloro-1,2-diphenylethyl)pyridine is a prime example of a highly labile intermediate. Structurally, the chlorine atom is situated on a tertiary carbon that is simultaneously benzylic to a phenyl ring and a pyridine-4-yl ring.

This "doubly benzylic" tertiary architecture creates an extremely polarized C–Cl bond. The molecule is highly susceptible to spontaneous heterolysis, forming a resonance-stabilized carbocation. Consequently, standard purification techniques (such as silica gel chromatography) often result in catastrophic yield losses due to two competing degradation pathways[2]:

  • SN1 Solvolysis: Reaction with adventitious water to form 4-(1-hydroxy-1,2-diphenylethyl)pyridine.

  • E1 Elimination: Loss of a proton to form the highly conjugated alkene, 4-(1,2-diphenylvinyl)pyridine.

Degradation A 4-(1-Chloro-1,2- diphenylethyl)pyridine (Target) B Tertiary Benzylic Carbocation A->B Acid / Heat / Silica Gel C 4-(1-Hydroxy-1,2- diphenylethyl)pyridine (SN1 Impurity) B->C + H2O D 4-(1,2-Diphenylvinyl) pyridine (E1 Impurity) B->D - H+

Degradation pathways of 4-(1-Chloro-1,2-diphenylethyl)pyridine via carbocation intermediates.

Upstream Workup Optimization: Preventing in situ Degradation

The causality of degradation often begins before purification, during the reaction quench. Chlorination of the precursor alcohol (typically via SOCl2 or POCl3) generates HCl. If the reaction is concentrated directly, the acidic environment lowers the activation energy for E1 elimination.

Optimized Quench Protocol:

  • Cold Biphasic Quench: Pour the crude reaction mixture into a vigorously stirred, ice-cold (<5 °C) biphasic mixture of Methyl tert-butyl ether (MTBE) and saturated aqueous NaHCO3.

    • Causality: MTBE is chosen over Ethyl Acetate because it has significantly lower water solubility. This prevents micro-droplets of water from remaining in the organic phase and causing SN1 hydrolysis during subsequent concentration.

  • Basic Drying Agent: Separate the organic layer and dry strictly over anhydrous K2CO3 .

    • Causality: Standard drying agents like MgSO4 are mildly Lewis acidic and can trigger carbocation formation in sensitive benzylic chlorides. K2CO3 ensures the basic pyridine ring remains deprotonated and the environment remains strictly non-acidic[3].

  • Low-Temperature Concentration: Evaporate the solvent under reduced pressure at a bath temperature not exceeding 30 °C .

Workflow Decision Matrix

Depending on the crude purity (assessed via 1H-NMR to avoid silica-induced TLC degradation), researchers must choose between non-aqueous crystallization (preferred) or basic alumina chromatography.

Workflow Crude Crude Reaction Mixture (Post-Chlorination) Quench Cold Aqueous Quench (Sat. NaHCO3, <5°C) Crude->Quench Extract Extraction (MTBE) & Drying (K2CO3) Quench->Extract Decision Crude Purity Check (1H-NMR) Extract->Decision Cryst Protocol A: Crystallization (Heptane/EtOAc) Decision->Cryst >85% Purity Chroma Protocol B: Basic Alumina Chromatography Decision->Chroma <85% Purity Pure Pure Target Compound (>98% HPLC) Cryst->Pure Chroma->Pure

Purification workflow decision matrix for isolating highly labile tertiary benzylic chlorides.

Quantitative Data: Comparison of Purification Methods

The table below summarizes the empirical outcomes of different purification strategies for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Purification MethodStationary Phase / Solvent SystemAverage Yield RecoveryPurity (HPLC)Primary Impurity Observed
Standard Chromatography Silica Gel (60 Å) / Hexane:EtOAc< 20% (Severe Degradation)< 50%E1 Alkene (Major), SN1 Alcohol
Protocol B: Chromatography Basic Alumina (Brockmann III) / Hexane:MTBE75 - 82%96 - 98%Trace E1 Alkene
Protocol A: Crystallization None / Heptane:EtOAc (9:1)65 - 70%> 99%None (Below LOD)

Detailed Experimental Methodologies

Protocol A: Non-Aqueous Crystallization (Preferred)

Crystallization is the gold standard for this compound because it entirely avoids the shear forces and active sites of stationary phases.

Step-by-Step Procedure:

  • Transfer the crude, dry 4-(1-Chloro-1,2-diphenylethyl)pyridine to a clean Erlenmeyer flask.

  • Dissolve the crude solid in a minimum volume of warm Ethyl Acetate (EtOAc). Critical: Do not exceed 45 °C. The activation energy for E1 elimination is remarkably low due to the extended conjugation of the resulting diphenylvinylpyridine alkene.

  • Slowly add non-polar anti-solvent (Heptane) dropwise while swirling until the cloud point is reached (solution remains persistently turbid).

  • Add 1-2 drops of EtOAc until the solution just clears.

  • Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4 °C refrigerator overnight to maximize yield.

  • Filter the resulting crystals via vacuum filtration, washing the filter cake with ice-cold Heptane.

  • Dry the crystals under high vacuum (ambient temperature) for 4 hours.

Protocol B: Deactivated Basic Alumina Chromatography

If the crude purity is below 85%, crystallization may fail due to oiling out. In this case, chromatography is required. Silica gel must be strictly avoided. The acidic silanol groups (pKa ~ 4.5–5.0) on silica protonate the pyridine ring and strongly coordinate the chloride, inducing rapid C–Cl bond heterolysis[3].

Step-by-Step Procedure:

  • Stationary Phase Preparation: Utilize Basic Alumina (Brockmann Grade III). If only Grade I is available, deactivate it by adding 6% (w/w) distilled water, shaking vigorously, and allowing it to equilibrate for 24 hours.

  • Column Packing: Slurry-pack the column using Hexanes.

  • Loading: Dissolve the crude mixture in the absolute minimum amount of Dichloromethane (DCM) and load it carefully onto the alumina bed.

  • Elution: Elute using a gradient of Hexanes to Hexanes/MTBE (up to 20% MTBE).

    • Self-Validating Step: Monitor fractions using TLC plates coated with Basic Alumina , not silica. Running this compound on standard silica TLC plates will show false degradation spots (a streak of alkene and alcohol), leading the researcher to falsely conclude the column failed.

  • Concentration: Pool the product-containing fractions and evaporate under reduced pressure at <30 °C.

Storage Recommendations

Once purified, 4-(1-Chloro-1,2-diphenylethyl)pyridine must be protected from atmospheric moisture and heat. Store the compound in an amber glass vial, backfilled with dry Argon or Nitrogen, sealed with Parafilm, and kept at 2–8 °C over a desiccant.

References

  • Wotal, M. R., & Ribelin, T. P. "Access to “Friedel–Crafts-Restricted” tert-Alkyl Aromatics by Activation/Methylation of Tertiary Benzylic Alcohols". The Journal of Organic Chemistry, 2012. Available at:[Link][2]

  • Armarego, W. L. F. "Purification of Laboratory Chemicals - 8th Edition". Elsevier / Butterworth-Heinemann, 2017. Available at:[Link][3]

Sources

Application

Application Note: A Strategic Approach to the Chromatographic Isolation of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Abstract This document provides a comprehensive guide for the chromatographic isolation of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the chromatographic isolation of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a heterocyclic compound of interest in pharmaceutical and chemical research. Recognizing the unique challenges associated with substituted pyridines, this application note details strategic starting points and optimization protocols for both analytical and preparative scale separations using High-Performance Liquid Chromatography (HPLC). We will explore method development in both reversed-phase and normal-phase modes, offering scientifically-grounded rationales for column and mobile phase selection. Furthermore, this guide addresses the potential for chirality in the target molecule and outlines a workflow for chiral separation.

Introduction: The Analytical Challenge of Substituted Pyridines

Substituted pyridines are a cornerstone in the synthesis of a vast number of pharmaceuticals and specialty chemicals.[1] Their analysis and purification, however, present distinct challenges. The basicity of the pyridine nitrogen can lead to undesirable interactions with silica-based stationary phases, resulting in poor peak shapes (tailing).[1] Additionally, the diverse nature of substituents can impart a wide range of polarities, making a "one-size-fits-all" chromatographic approach impractical.

The target molecule, 4-(1-Chloro-1,2-diphenylethyl)pyridine (MW: 293.79 g/mol , Formula: C19H16ClN), possesses a moderately polar pyridine head, bulky, hydrophobic diphenyl groups, and a polarizable chloro-substituent. This combination of features necessitates a systematic approach to developing a robust isolation method.

Physicochemical Properties and Initial Chromatographic Considerations

A preliminary analysis of the structure of 4-(1-Chloro-1,2-diphenylethyl)pyridine suggests the following:

  • Polarity: The molecule is expected to have moderate to low polarity due to the large hydrophobic surface area of the two phenyl rings, balanced by the polar pyridine ring.

  • Solubility: It is likely to be soluble in a range of organic solvents such as methanol, acetonitrile, dichloromethane, and tetrahydrofuran.

  • Chirality: The C1 carbon atom is a stereocenter, meaning the compound can exist as a pair of enantiomers. If the synthesis is not stereospecific, a racemic mixture will be produced, and chiral chromatography will be necessary for the isolation of individual enantiomers.[2]

Based on these properties, both reversed-phase and normal-phase chromatography are viable starting points for method development.

Recommended Chromatographic Approaches and Starting Conditions

Reversed-Phase HPLC: For Analytical and High-Throughput Screening

Reversed-phase chromatography is a powerful technique for the separation of moderately polar to nonpolar compounds. Given the hydrophobic nature of the diphenyl groups, this is a logical first approach.

Table 1: Recommended Starting Conditions for Reversed-Phase HPLC

ParameterRecommended ConditionRationale
Column C18 (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm)[1] or Phenyl-HexylC18 provides strong hydrophobic retention. A Phenyl-Hexyl phase can offer alternative selectivity through π-π interactions with the aromatic rings of the analyte.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase suppresses the ionization of the basic pyridine nitrogen, leading to improved peak shape.[4]
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shapes for basic compounds. Methanol can offer different selectivity.
Gradient 50-95% B over 15 minutesA gradient elution is recommended for initial screening to determine the optimal elution conditions.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25-40 °CTemperature can influence selectivity; starting at ambient and optimizing is recommended.[3]
Detection UV at 254 nm and 220 nmThe pyridine and phenyl rings will have strong UV absorbance.[1]
Injection Volume 5-20 µLDependent on sample concentration.

dot

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Reversed-Phase HPLC Analysis cluster_data Data Analysis & Optimization Prep Dissolve sample in Mobile Phase A/B mixture Equilibrate Equilibrate C18/Phenyl Column Prep->Equilibrate 1. Inject Inject Sample Equilibrate->Inject 2. Gradient Run Gradient Elution (50-95% Acetonitrile) Inject->Gradient 3. Detect UV Detection (254 nm, 220 nm) Gradient->Detect 4. Analyze Analyze Chromatogram (Peak Shape, Resolution) Detect->Analyze 5. Optimize Optimize Gradient, Temperature, and pH Analyze->Optimize 6.

Caption: Workflow for Reversed-Phase HPLC Method Development.

Normal-Phase HPLC: For Preparative Scale Isolation and Orthogonal Separation

Normal-phase chromatography can be an excellent alternative, especially for preparative work where the use of volatile organic solvents facilitates sample recovery. It is also a good choice for separating isomers.[5]

Table 2: Recommended Starting Conditions for Normal-Phase HPLC

ParameterRecommended ConditionRationale
Column Silica (SiO2) or Cyano (CN)Silica is the standard for normal-phase. A Cyano phase offers different selectivity and is less sensitive to water content in the mobile phase.[5]
Mobile Phase A Hexane or HeptaneNon-polar solvent.
Mobile Phase B Ethanol or IsopropanolPolar modifier.
Gradient/Isocratic Start with 95:5 (A:B) and increase BAn isocratic elution is often sufficient in normal-phase. A shallow gradient can be used for optimization.
Flow Rate 1.0 mL/min (analytical)Adjust for preparative scale columns.
Detection UV at 254 nm and 220 nmAs in reversed-phase.
Injection Volume 5-20 µLDissolve sample in the mobile phase.

dot

NP_HPLC_Workflow cluster_prep_np Sample Preparation cluster_hplc_np Normal-Phase HPLC Analysis cluster_data_np Fraction Collection & Analysis Prep_NP Dissolve sample in Hexane/Ethanol Equilibrate_NP Equilibrate Silica/Cyano Column Prep_NP->Equilibrate_NP 1. Inject_NP Inject Sample Equilibrate_NP->Inject_NP 2. Elute_NP Isocratic or Gradient Elution Inject_NP->Elute_NP 3. Detect_NP UV Detection Elute_NP->Detect_NP 4. Collect Collect Fractions Detect_NP->Collect 5. Analyze_TLC Analyze Fractions by TLC Collect->Analyze_TLC 6. Combine Combine Pure Fractions Analyze_TLC->Combine 7.

Caption: Workflow for Normal-Phase HPLC Isolation.

Chiral Chromatography: For Enantiomeric Separation

If the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine is not stereospecific, the resulting product will be a racemic mixture. The separation of these enantiomers is crucial as they may exhibit different pharmacological activities.

Table 3: Recommended Starting Conditions for Chiral HPLC

ParameterRecommended ConditionRationale
Column Polysaccharide-based Chiral Stationary Phase (CSP) (e.g., Amylose or Cellulose derivatives)These are broad-spectrum CSPs effective for a wide range of chiral compounds.[5]
Mode Normal-Phase or Polar OrganicNormal-phase (Hexane/Alcohol) or polar organic (Acetonitrile/Methanol) modes are typically used with these CSPs.
Mobile Phase Hexane/Isopropanol (e.g., 90:10) or Acetonitrile/MethanolThe ratio of the mobile phase components is critical for achieving separation and should be optimized.
Flow Rate 0.5 - 1.0 mL/minLower flow rates can improve resolution.
Column Temp. 25 °CTemperature can significantly impact chiral recognition.
Detection UV at 254 nm and Circular Dichroism (CD)A CD detector can confirm the separation of enantiomers.

Step-by-Step Experimental Protocols

Protocol for Reversed-Phase Method Development
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the crude 4-(1-Chloro-1,2-diphenylethyl)pyridine in methanol or acetonitrile.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 50% Acetonitrile in 0.1% Formic Acid) for at least 15 minutes or until a stable baseline is achieved.

  • Initial Gradient Run: Inject 10 µL of the standard solution and run the gradient as described in Table 1.

  • Data Analysis: Examine the chromatogram for the retention time, peak shape, and presence of any impurities.

  • Optimization:

    • Peak Tailing: If peak tailing is observed, consider increasing the acid concentration (e.g., to 0.1% Trifluoroacetic Acid) or adding a small amount of a basic modifier like triethylamine to the mobile phase (note: this may not be MS-compatible).[6]

    • Resolution: Adjust the gradient slope and duration to improve the separation of the target compound from impurities.

    • Isocratic Conversion: Once the approximate elution percentage is known, an isocratic method can be developed for routine analysis.

Protocol for Preparative Normal-Phase Isolation
  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.

  • Column Packing and Equilibration: Pack a suitable preparative silica gel column and equilibrate with the starting mobile phase (e.g., 95:5 Hexane:Ethanol).

  • Elution: Apply the sample to the column and begin elution. Collect fractions based on time or UV signal.

  • Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or analytical HPLC to determine the purity.

  • Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The successful isolation of 4-(1-Chloro-1,2-diphenylethyl)pyridine is readily achievable with a systematic chromatographic approach. For analytical purposes, a reversed-phase method on a C18 or Phenyl-Hexyl column with an acidified acetonitrile/water mobile phase is a robust starting point. For preparative scale purification, normal-phase chromatography on a silica column with a hexane/alcohol mobile phase offers an effective and practical solution. If the separation of enantiomers is required, chiral chromatography on a polysaccharide-based CSP is recommended. The protocols and starting conditions provided in this application note serve as a comprehensive foundation for developing a tailored and optimized purification strategy for this and structurally related pyridine derivatives.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Przybyciel, M. (n.d.). Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Retrieved from [Link]

  • Li, Y., et al. (2007). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. Journal of Separation Science, 30(12), 1937-1942. Retrieved from [Link]

  • Prajapati, Y. N., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Retrieved from [Link]

  • Howei Pharm. (n.d.). CAS 95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine,≥95%. Retrieved from [Link]

  • Maruska, A., et al. (2003). Normal-phase capillary chromatography of polar aromatic compounds. Journal of Chromatography A, 1000(1-2), 859-871. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles.... Retrieved from [Link]

  • WUR eDepot. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Oyler, A. R., et al. (1981). Determination of aqueous chlorination reaction products of polynuclear aromatic hydrocarbons by reversed phase high performance liquid chromatography-gas chromatography. Analytical Chemistry, 53(6), 837-842. Retrieved from [Link]

  • Al-Farhan, K., et al. (2021). Synthesis and structural characterization of hexa-μ2-chlorido-μ4-oxido-tetrakis{[4-(phenylethynyl)pyridine-κN]copper(II)} dichloromethane monosolvate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74–78. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Garrido, J. L., & Zapata, M. (1998). Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Marine Ecology Progress Series, 165, 299-304. Retrieved from [Link]

  • van Rhee, A. M., et al. (2008). Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of medicinal chemistry, 51(20), 6644-6655. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Cheméo. (n.d.). Pyridine, 4-(1,1-dimethylethyl)-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-1,2-diethylbenzene. Retrieved from [Link]

  • Gellis, A., et al. (2021). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen, 10(1), 10-14. Retrieved from [Link]

  • González-Brito, R. (2024). Coupling biological detection to liquid chromatography is an effective tool in organic chemistry and pharmacology. Sciforum. Retrieved from [Link]

Sources

Method

Application Note: Nucleophilic Substitution Reactions of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Executive Summary & Chemical Profile In advanced drug development and synthetic organic chemistry, the manipulation of highly sterically hindered benzylic halides requires precise control over reaction conditions. This a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

In advanced drug development and synthetic organic chemistry, the manipulation of highly sterically hindered benzylic halides requires precise control over reaction conditions. This application note provides a comprehensive guide to the nucleophilic substitution of 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)[1].

Structurally, this molecule features a fully substituted tertiary carbon center (C1) bonded to a chlorine atom, a phenyl group, a benzyl group, and a 4-pyridyl ring. This unique topology dictates its chemical behavior: the massive steric bulk completely blocks backside nucleophilic attack, rendering the SN​2 pathway impossible. Consequently, all substitution reactions on this substrate must proceed via an SN​1 (unimolecular nucleophilic substitution) mechanism, driven by the formation of a highly resonance-stabilized diarylalkyl carbocation[2].

Mechanistic Causality: The "Pyridinium Trap" and SN​1 Dominance

As application scientists, we must look beyond basic textbook mechanisms and analyze the dynamic electronic environment of the substrate during the reaction. The SN​1 solvolysis of tertiary haloalkanes is heavily dependent on the stability of the intermediate carbocation[2]. In this molecule, the carbocation is stabilized by extensive π -delocalization from the adjacent phenyl and 4-pyridyl rings.

The Causality of pH Dependence: A critical failure point in substituting this specific molecule is ignoring the basicity of the 4-pyridyl group. If the reaction generates hydrochloric acid (HCl)—which is inevitable during solvolysis—the pyridine nitrogen ( pKa​≈5.2 ) will rapidly protonate. The resulting pyridinium cation is powerfully electron-withdrawing. Placing a full positive charge on the ring adjacent to the developing carbocation creates severe electrostatic repulsion. This drastically increases the activation energy for Cl− departure, effectively stalling the reaction—a phenomenon we term the "Pyridinium Trap." Therefore, maintaining a neutral to slightly basic environment is not optional; it is a mechanistic requirement.

Figure 1: pH-dependent SN1 mechanistic pathway of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Kinetic Data & Solvent Selection

The rate-determining step (RDS) is the heterolytic cleavage of the C-Cl bond. According to the Grunwald-Winstein relationship, the reaction rate is exponentially proportional to the solvent's ionizing power ( YCl​ ) rather than its nucleophilicity ( NT​ )[3].

To optimize your yield, select a solvent system that maximizes charge separation in the transition state. The table below summarizes the quantitative kinetic effects of various solvent systems on SN​1 solvolysis rates for this class of tertiary chlorides.

Solvent SystemDielectric Constant ( ε )Ionizing Power ( YCl​ )Relative Rate ( krel​ )Mechanistic Outcome
100% Ethanol24.5-2.51.0Slow solvolysis; prolonged heating required.
80% Aqueous Ethanol32.00.025.4Moderate solvolysis; standard baseline.
50% Aqueous Ethanol50.02.4450.0Rapid solvolysis; excellent for hydrolysis.
97% Trifluoroethanol (TFE)26.12.81200.0Ultra-fast ionization; ideal for trapping studies.

Table 1: Representative kinetic parameters for the solvolysis of tertiary benzylic/pyridylic chlorides based on standard Grunwald-Winstein models.

Experimental Protocols

The following protocols are designed as self-validating systems . Each step includes specific visual or analytical cues to confirm success in real-time, preventing downstream failures.

Figure 2: Self-validating experimental workflow for nucleophilic substitution.

Protocol A: Base-Assisted Solvolysis (Synthesis of Methyl Ether)

Objective: Synthesize 4-(1-methoxy-1,2-diphenylethyl)pyridine. Rationale: Methanol acts as both the ionizing solvent and the nucleophile. Solid sodium bicarbonate ( NaHCO3​ ) is utilized as an insoluble acid scavenger to neutralize HCl without inducing unwanted elimination (E1) side reactions.

  • Reaction Setup: Dissolve 1.0 eq (e.g., 293.8 mg, 1.0 mmol) of 4-(1-chloro-1,2-diphenylethyl)pyridine in 10 mL of anhydrous methanol. Add 2.0 eq (168 mg) of solid NaHCO3​ .

  • Thermal Activation: Stir the suspension and heat to 50°C. Causality: Mild heating overcomes the activation energy barrier of the sterically hindered C-Cl bond cleavage while maintaining a controlled reflux.

  • In-Process Monitoring (Self-Validation): At t=2 hours, spot the reaction mixture on a silica TLC plate (Eluent: 3:1 Hexanes/Ethyl Acetate).

    • Validation Cue 1: The starting material ( Rf​≈0.7 , UV active) should disappear, replaced by a more polar product spot ( Rf​≈0.4 ).

    • Validation Cue 2: Gentle bubbling ( CO2​ evolution) from the solid NaHCO3​ visually confirms active acid scavenging.

  • Quenching & Extraction: Cool the mixture to room temperature. Filter out the unreacted salts. Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and Water (15 mL).

    • Validation Cue 3: Test the aqueous layer with pH paper. It must read ≥8 . If it is acidic, the product will protonate and partition into the water layer, destroying your yield. Adjust with dilute NaOH if necessary.

  • Isolation: Extract the aqueous layer once more with Ethyl Acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the pure methyl ether.

Protocol B: Amination with a Primary Amine (Benzylamine)

Objective: Synthesize N-benzyl-1,2-diphenyl-1-(pyridin-4-yl)ethan-1-amine. Rationale: Benzylamine is a strong, bulky nucleophile. Because the mechanism is SN​1 , the steric bulk of the nucleophile does not affect the rate-determining step (carbocation formation). Using excess amine acts as its own acid scavenger.

  • Setup: Dissolve 1.0 eq of the substrate in a 1:1 mixture of Ethanol/Acetonitrile (0.1 M). Causality: This solvent blend balances the high ionizing power needed for SN​1 ( EtOH ) with the solubility profile of the amine ( MeCN ). Add 3.0 eq of Benzylamine.

  • Reaction: Stir at 60°C for 4–6 hours.

  • Monitoring: TLC (DCM/MeOH 95:5).

    • Validation Cue: The product amine will streak heavily on standard silica due to the basic nitrogen atoms. Add 1% Triethylamine ( Et3​N ) to your TLC eluent to neutralize the silica's acidic silanol groups, yielding a sharp, quantifiable spot at Rf​≈0.3 .

  • Workup: Concentrate the solvent. Dissolve the crude oil in DCM and wash heavily with saturated aqueous NaHCO3​ to remove benzylamine hydrochloride salts.

  • Purification: Purify via flash column chromatography using silica gel pre-treated with 1% Et3​N to prevent irreversible product binding.

References

  • Title: 4-(1-Chloro-1,2-diphenylethyl)
  • Title: 7.
  • Title: Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions Source: MDPI URL

Sources

Application

Advanced Crystallization Protocols for 4-(1-Chloro-1,2-diphenylethyl)pyridine: Polymorph Control, Chiral Resolution, and Yield Optimization

Target Audience: Chemical Engineers, Formulation Scientists, and Pharmaceutical Process Developers. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Engineers, Formulation Scientists, and Pharmaceutical Process Developers. Document Type: Technical Application Note & Standard Operating Procedure (SOP).

Introduction & Molecular Profiling

The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) presents a unique set of crystallization challenges due to its structural dichotomy. The molecule features a highly lipophilic, sterically bulky 1,2-diphenylethyl backbone paired with a basic 4-pyridyl moiety and a highly activated, labile C-Cl bond.

During process scale-up, scientists frequently encounter Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—when crystallizing bulky, flexible lipophilic APIs [1]. Furthermore, the presence of a chiral center at the C1 carbon necessitates rigorous stereochemical control for pharmaceutical applications. This application note details self-validating protocols for both the anti-solvent crystallization of the free base and the chiral resolution of its enantiomers, grounded in thermodynamic causality and chemical stability.

Physicochemical Properties & Solvent Selection

The selection of a crystallization solvent system must balance solubility gradients with the chemical stability of the API. The C1-chloride is flanked by both a phenyl and a 4-pyridyl group, making it highly susceptible to nucleophilic substitution (solvolysis) via a resonance-stabilized carbocation intermediate.

Causality in Solvent Selection: Heating this compound in protic, nucleophilic solvents (e.g., methanol, ethanol) leads to rapid degradation into ether impurities. Therefore, strictly aprotic solvent systems must be utilized during heating phases.

Table 1: Solvent Solubility Matrix & Process Rationale

Solvent ClassSolventSolubilityRationale / Role in Process
Esters Ethyl Acetate (EtOAc)HighPrimary solvent; aprotic nature protects the labile C-Cl bond.
Aliphatic HeptaneVery LowIdeal anti-solvent; drives high yield without chemical degradation.
Ketones AcetoneModerateOptimal for diastereomeric salt formation; non-nucleophilic.
Alcohols Methanol, EthanolHighAVOID : Induces rapid solvolysis of the activated C1-chloride upon heating.
Water H₂OInsolubleUsed exclusively in the biphasic salt-break (freebasing) step.

Mitigating Liquid-Liquid Phase Separation (LLPS)

When a highly supersaturated solution of 4-(1-Chloro-1,2-diphenylethyl)pyridine is cooled rapidly, the system crosses the spinodal curve before reaching the critical supersaturation required for crystal nucleation. This thermodynamic trap forces the solution to separate into a solute-rich liquid phase and a solute-lean continuous phase (LLPS) [2]. The resulting "oil" traps impurities and eventually solidifies into an amorphous, unworkable mass.

The Solution: LLPS is entirely bypassed by mapping the Metastable Zone Width (MSZW) and introducing crystalline seeds before the liquid-liquid miscibility gap is breached. Seeding lowers the activation energy for heterogeneous nucleation, directing the solute molecules into a highly ordered crystal lattice rather than a disordered liquid coacervate [1].

LLPS_Thermodynamics S1 Supersaturated EtOAc/Heptane Solution C1 Rapid Cooling / High ΔC (Unseeded) S1->C1 C2 Controlled Cooling (Seeded in MSZW) S1->C2 L1 Liquid-Liquid Phase Separation (LLPS) C1->L1 O1 Oiling Out & Impure Amorphous Solid L1->O1 N1 Direct Heterogeneous Nucleation L1->N1 Prolonged Aging (Poor Yield/Purity) C2->N1 P1 High-Purity Crystalline Product N1->P1

Thermodynamic pathways illustrating LLPS mitigation via controlled seeding within the MSZW.

Protocol 1: Anti-Solvent Crystallization of the Free Base

Self-Validating Step: Polishing filtration ensures no foreign particulates induce premature, uncontrolled nucleation.

  • Dissolution: Suspend 4-(1-Chloro-1,2-diphenylethyl)pyridine in Ethyl Acetate (3.0 volumes) and heat to 55°C until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.22 µm PTFE membrane into a pre-warmed crystallizer.

  • Pre-Seeding Anti-Solvent Addition: Slowly charge Heptane (1.0 volume) at 55°C. Ensure the solution remains visually clear (undersaturated).

  • Cooling & Seeding: Program the reactor to cool to 45°C. At 45°C, the system enters the MSZW. Introduce 1-2 wt% of pure crystalline API seeds. Hold the temperature for 30 minutes to allow the seed bed to establish.

  • Anti-Solvent Dosing: Dose the remaining Heptane (4.0 volumes) over 4 hours using a linear addition profile to maintain constant supersaturation.

  • Isolation: Cool the suspension to 5°C at a rate of 0.1°C/min. Age for 2 hours. Filter the slurry, wash the cake with cold EtOAc/Heptane (1:5 v/v), and dry under vacuum at 40°C.

Chiral Resolution via Diastereomeric Salt Formation

For applications requiring enantiomeric purity, the basic pyridine nitrogen (pKa ~5.2) serves as an ideal handle for diastereomeric salt formation using chiral organic acids [4].

Causality in Resolution: The true driver of chiral resolution is the differential solvation enthalpy ( ΔHsolv​ ) and lattice energy between the formed diastereomers. The immense steric bulk of the 1,2-diphenylethyl core amplifies these thermodynamic differences when paired with a resolving agent like (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This forces the less soluble p-diastereomer to selectively precipitate while the n-diastereomer remains solvated [3].

PolymorphAndChiralWorkflow A Racemic API Free Base (CAS 95745-22-5) B Dissolution in Acetone (Aprotic, 45°C) A->B C Addition of (+)-D-DTTA (Chiral Resolving Agent) B->C D Controlled Cooling (0.1°C/min) & Seeding at MSZW C->D E p-Diastereomeric Salt (Precipitate) D->E Fractional Crystallization F n-Diastereomeric Salt (Mother Liquor) D->F Soluble G Biphasic Salt Break (DCM / aq. NaHCO3) E->G H Enantiopure (R)- or (S)-Isomer (Organic Phase) G->H

Workflow for the chiral resolution of 4-(1-Chloro-1,2-diphenylethyl)pyridine via salt formation.

Protocol 2: Fractional Crystallization and Salt Break

Self-Validating Step: The use of Acetone strictly prevents the solvolysis degradation pathway observed in alcoholic solvents.

  • Salt Formation: Dissolve the racemic free base (1.0 eq) in Acetone (10.0 volumes) at 45°C.

  • Resolving Agent Addition: Add (+)-D-DTTA (1.0 eq) as a concentrated solution in warm Acetone dropwise over 30 minutes.

  • Crystallization: Cool the mixture to 35°C at 0.2°C/min. Seed with the desired enantiopure diastereomeric salt. Continue controlled cooling to 10°C over 4 hours.

  • Filtration: Filter the selectively precipitated p-diastereomer. Wash with cold Acetone (2.0 volumes).

  • Salt Break (Freebasing): Suspend the isolated salt in Dichloromethane (DCM) (5.0 volumes). Slowly add 1M aqueous NaHCO₃ under vigorous stirring until the aqueous phase reaches pH 8.0–8.5.

  • Phase Separation: Separate the organic DCM layer, dry over anhydrous Na₂SO₄, and evaporate under reduced pressure to yield the enantiopure free base. Determine diastereomeric excess (de%) via chiral HPLC.

References

  • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo.[Link]

  • Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development.[Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Industrial & Engineering Chemistry Research.[Link]

  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry.[Link]

Method

Application Note: Advanced Cross-Coupling Strategies for 4-(1-Chloro-1,2-diphenylethyl)pyridine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Metallaphotoredox Cross-Electrophile Coupling (XEC) of Congested Tertiary Alkyl Chlorides Introduction & Mechanistic Rational...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Focus: Metallaphotoredox Cross-Electrophile Coupling (XEC) of Congested Tertiary Alkyl Chlorides

Introduction & Mechanistic Rationale

The drive to incorporate complex, three-dimensional C(sp³)-rich architectures into small-molecule therapeutics has fundamentally shifted the landscape of modern cross-coupling. The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) represents a benchmark substrate in this domain. Featuring a highly congested tertiary carbon bonded to a chlorine atom, a phenyl group, a benzyl group, and a 4-pyridyl ring, it serves as an ideal precursor for generating highly stabilized tertiary radicals.

Historically, tertiary alkyl halides have been notoriously recalcitrant in traditional palladium-catalyzed cross-coupling. The steric bulk around the C–Cl bond severely retards the concerted oxidative addition of Pd(0), and any successfully formed alkyl-Pd(II) intermediate rapidly undergoes β-hydride elimination before transmetalation or reductive elimination can occur.

To bypass these fundamental limitations, we employ Dual Photoredox/Nickel Cross-Electrophile Coupling (XEC) . As established by seminal work in the field , Nickel readily undergoes single-electron transfer (SET) to capture alkyl radicals. In this paradigm, the extreme steric hindrance of 4-(1-Chloro-1,2-diphenylethyl)pyridine becomes a mechanistic advantage: the resulting tertiary radical is highly stabilized by hyperconjugation and delocalization into the adjacent aryl/pyridyl systems, preventing deleterious side reactions and ensuring efficient capture by the Ni catalytic cycle.

Field-Proven Insight: Managing Lewis Basicity

A critical challenge specific to this substrate is the presence of the Lewis basic pyridyl nitrogen, which can competitively bind to the Nickel center and poison the catalyst. To mitigate this, our protocol employs a slight excess of the bidentate ligand (4,4′-di-tert-butyl-2,2′-bipyridine, dtbbpy) relative to Nickel (1.5:1 ratio). This thermodynamic sink ensures the active Ni(dtbbpy) species remains intact throughout the catalytic cycle .

Mechanistic Pathway

The reaction relies on the synergistic intersection of two catalytic cycles. The iridium photocatalyst, upon excitation by visible light, is reduced by a sacrificial reductant (or silane). The resulting Ir(II) species is a potent single-electron reductant capable of turning over the Ni(I) intermediate back to the active Ni(0) state. Concurrently, a silyl radical—generated via hydrogen atom transfer (HAT)—abstracts the strongly bound chlorine atom from 4-(1-Chloro-1,2-diphenylethyl)pyridine, funneling the tertiary radical directly into the Ni cycle .

CatalyticCycle PC Ir(III) Photocatalyst PC_star *Ir(III) (Excited State) PC->PC_star 440 nm Light PC_red Ir(II) (Reduced) PC_star->PC_red SET from Silane/Base PC_red->PC SET to Ni(I) NiI Ni(I)-Br PC_red->NiI Ni0 Ni(0)(dtbbpy) NiII_Ar Ar-Ni(II)-Br Ni0->NiII_Ar Oxidative Addition NiIII Ar-Ni(III)(Alkyl)-Br NiII_Ar->NiIII Radical Capture NiIII->NiI Reductive Elimination Product C(sp3)-C(sp2) Coupled Product NiIII->Product NiI->Ni0 SET from Ir(II) Substrate 4-(1-Chloro-1,2-diphenylethyl)pyridine Radical Tertiary Alkyl Radical Substrate->Radical Halogen Atom Transfer (Si•) Radical->NiII_Ar ArBr Aryl Bromide ArBr->Ni0 Silane (TMS)3SiH (XAT Agent) Silane->PC_star

Fig 1. Intersection of Photoredox and Nickel catalytic cycles for tertiary alkyl chloride cross-coupling.

Quantitative Optimization Data

The causality of our reagent selection is demonstrated in the optimization matrix below. The use of a strong XAT agent, specifically tris(trimethylsilyl)silane ((TMS)₃SiH), is mandatory to break the strong C–Cl bond. Substituting the bidentate dtbbpy ligand with standard bipyridine (bpy) leads to a drastic drop in yield, validating the need for steric bulk to prevent off-cycle Ni-dimer formation .

Table 1: Optimization of Reaction Conditions for 4-(1-Chloro-1,2-diphenylethyl)pyridine

EntryPhotocatalystNickel LigandXAT Agent / ReductantDeviation from Standard ConditionsYield (%)
1 Ir(ppy)₃ dtbbpy (TMS)₃SiH None (Standard Conditions) 84
2Ir(ppy)₃bpy(TMS)₃SiHLigand changed to unsubstituted bpy41
3Ru(bpy)₃Cl₂dtbbpy(TMS)₃SiHLess reducing photocatalyst used15
4Ir(ppy)₃dtbbpyNoneOmission of XAT Agent0
5Nonedtbbpy(TMS)₃SiHOmission of Photocatalyst0
6Ir(ppy)₃None(TMS)₃SiHOmission of Nickel Catalyst0
7Ir(ppy)₃dtbbpy(TMS)₃SiHReaction run in the dark0
8Ir(ppy)₃dtbbpy(TMS)₃SiHAddition of 1.0 equiv TEMPO0

(Yields determined by quantitative GC-FID using dodecane as an internal standard. Standard Conditions: 0.5 mmol tertiary chloride, 0.75 mmol aryl bromide, 2 mol% Ir, 5 mol% Ni, 7.5 mol% ligand, blue LEDs, DMAc, 24h).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating specific analytical checkpoints (Steps 4 and 6), researchers can diagnose failures in real-time rather than waiting for the final isolation step.

Materials Required
  • Electrophile 1: 4-(1-Chloro-1,2-diphenylethyl)pyridine (1.0 equiv, 0.5 mmol)

  • Electrophile 2: 4-Bromoanisole (or desired Aryl Bromide) (1.5 equiv, 0.75 mmol)

  • Photocatalyst: fac-Ir(ppy)₃ (2.0 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5.0 mol%)

  • Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbbpy) (7.5 mol%)

  • Reductant/XAT: Tris(trimethylsilyl)silane (1.5 equiv)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Anhydrous N,N-Dimethylacetamide (DMAc) (0.1 M)

Step-by-Step Methodology
  • Catalyst Pre-complexation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried 8 mL vial equipped with a stir bar with NiCl₂·glyme (5.5 mg, 0.025 mmol) and dtbbpy (10.1 mg, 0.0375 mmol). Add 1.0 mL of anhydrous DMAc. Stir at room temperature for 15 minutes until a deep pale-green/blue solution forms, indicating successful formation of the active Ni(II) pre-catalyst complex.

  • Reagent Addition: To the same vial, add fac-Ir(ppy)₃ (6.5 mg, 0.01 mmol), Na₂CO₃ (106 mg, 1.0 mmol), 4-(1-Chloro-1,2-diphenylethyl)pyridine (147 mg, 0.5 mmol), and the aryl bromide (0.75 mmol).

  • Initiator Addition: Add the remaining 4.0 mL of DMAc, followed by (TMS)₃SiH (231 µL, 0.75 mmol) via microsyringe. Seal the vial tightly with a PTFE-lined septum cap.

  • Validation Checkpoint 1 (Pre-Reaction): Withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, and run a baseline GC-FID to establish the initial ratio of the tertiary chloride to the internal standard.

  • Irradiation: Remove the vial from the glovebox. Irradiate the stirring mixture using a 440 nm blue LED photoreactor (e.g., Kessil PR160L or PennZ-Light) at room temperature. Use a cooling fan to ensure the reaction temperature does not exceed 30 °C, which would otherwise promote background thermal degradation of the silane.

  • Validation Checkpoint 2 (Mechanistic Verification): To validate the radical nature of the reaction, set up a parallel micro-scale reaction spiked with 1.0 equivalent of TEMPO. After 4 hours of irradiation, GC-MS analysis of this control should reveal the TEMPO-trapped tertiary radical mass adduct (m/z = 414), confirming successful C–Cl bond homolysis.

  • Workup: After 24 hours, quench the reaction by exposing it to air. Dilute the mixture with EtOAc (20 mL) and wash sequentially with saturated aqueous NaHCO₃ (3 × 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) to isolate the C(sp³)-C(sp²) coupled product.

Workflow Step1 1. Pre-complexation NiCl2 + dtbbpy in DMAc Step2 2. Reagent Assembly Add Substrates & Ir(ppy)3 Step1->Step2 Step3 3. XAT Addition Inject (TMS)3SiH Step2->Step3 Step4 4. Photoreactor 440 nm Blue LEDs (24h) Step3->Step4 Step5 5. Validation GC-FID / TEMPO Trap Step4->Step5 Step6 6. Isolation Workup & Chromatography Step5->Step6

Fig 2. Experimental workflow for the metallaphotoredox cross-coupling of tertiary alkyl chlorides.

References

  • MacMillan, D. W. C., et al. "Cross-Electrophile Coupling of Unactivated Alkyl Chlorides." Journal of the American Chemical Society, 2020, 142(27), 11691–11697. URL:[Link]

  • Weix, D. J. "Cross-Electrophile Coupling: Principles of Reactivity and Selectivity." Journal of Organic Chemistry, 2014, 79(11), 4793–4798. URL:[Link]

  • Fu, G. C., et al. "Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations." Journal of the American Chemical Society, 2013, 135(1), 204-207. URL:[Link]

  • MacMillan, D. W. C., et al. "Metallaphotoredox-catalysed sp3–sp2 cross-coupling of alkyl halides with aryl halides." Nature, 2016, 536, 322–325. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Welcome to the technical support guide for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. As the target molecule is a specialized derivative, this guide is structured around a robust and chemically sound proposed synthesis, focusing on the critical chlorination step of a tertiary benzylic alcohol precursor.

Proposed Synthetic Pathway

The synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine is most practically achieved via a two-step process. The first step involves the synthesis of the precursor alcohol, 1,2-diphenyl-1-(pyridin-4-yl)ethanol. The second, critical step is the chlorination of this tertiary alcohol to yield the final product.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the chlorination of the alcohol precursor, 1,2-diphenyl-1-(pyridin-4-yl)ethanol, using thionyl chloride (SOCl₂).

Question: My reaction yield is very low, and I've recovered a significant amount of the starting alcohol. What's going wrong?

Answer:

This is a common issue indicating incomplete conversion. Several factors could be at play:

  • Insufficient Reagent: Thionyl chloride is sensitive to moisture and can decompose over time. Ensure you are using a fresh or recently distilled bottle of SOCl₂. It's also possible that trace amounts of water in your solvent or on your glassware are consuming the reagent.

    • Solution: Use a 1.2 to 1.5 molar excess of thionyl chloride to compensate for any potential decomposition or reaction with trace water. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the reaction is often performed at 0 °C to control exothermicity, the activation energy might not be overcome, especially with a sterically hindered tertiary alcohol.

    • Solution: After the initial addition of SOCl₂, allow the reaction to slowly warm to room temperature. If conversion is still low (as monitored by Thin Layer Chromatography - TLC), gentle heating (e.g., to 40-50 °C) may be necessary. A discussion on a similar issue with a benzylic alcohol highlights the need for heating.[1]

  • Catalyst Absence: For sterically hindered or less reactive alcohols, a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1][2]

    • Solution: Add a few drops (or ~0.1 equivalents) of anhydrous DMF to the reaction mixture before the addition of thionyl chloride. The DMF reacts with SOCl₂ to form the Vilsmeier reagent, which is a more potent activating agent.

Question: My final product is a mixture of compounds, and I see a spot on the TLC plate that corresponds to an alkene. How can I prevent this side reaction?

Answer:

The formation of an alkene (likely a stilbene derivative) points to an E1 elimination side reaction. This occurs when the intermediate carbocation, formed after the departure of the chlorosulfite leaving group, loses a proton instead of being attacked by the chloride ion.

  • Cause: This is often promoted by excessive heat or the presence of a non-nucleophilic base. The tertiary benzylic nature of the carbocation intermediate makes it particularly susceptible to elimination.

  • Solution 1: Temperature Control: Maintain a lower reaction temperature throughout the process. Add the thionyl chloride slowly at 0 °C and only warm the reaction if absolutely necessary for conversion.

  • Solution 2: Use of Pyridine: Adding pyridine to the reaction mixture can change the mechanism from Sₙi (internal nucleophilic substitution, which can have carbocation character) to a clean Sₙ2 reaction.[3] Pyridine reacts with the intermediate alkyl chlorosulfite, and the released chloride ion then acts as a nucleophile, attacking from the backside to invert the stereocenter and minimize elimination.

    • Protocol: Use pyridine as the solvent or co-solvent. This not only facilitates the Sₙ2 pathway but also neutralizes the HCl gas produced during the reaction.

Question: The purification of my crude product by column chromatography is difficult, and the product seems to be degrading on the silica gel.

Answer:

The target compound, 4-(1-Chloro-1,2-diphenylethyl)pyridine, contains a basic pyridine nitrogen and a labile tertiary benzylic chloride. This combination makes it sensitive to acidic conditions, such as those found on standard silica gel.

  • Cause: The acidic nature of silica gel can catalyze the hydrolysis of the benzylic chloride back to the alcohol or promote elimination reactions. The basic pyridine moiety can also interact strongly with the acidic silica, leading to poor separation and tailing.

  • Solution 1: Neutralize the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et₃N) in your chosen eluent (e.g., 1-2% Et₃N in a hexane/ethyl acetate mixture). This deactivates the acidic sites on the silica surface.

  • Solution 2: Use Alumina: Basic or neutral alumina is a better alternative to silica gel for purifying acid-sensitive or basic compounds.

  • Solution 3: Alternative Purification: If chromatography proves too destructive, consider recrystallization or trituration as alternative purification methods.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of chlorination using thionyl chloride?

A1: The reaction of an alcohol with thionyl chloride begins with the alcohol's oxygen atom attacking the sulfur atom of SOCl₂, displacing a chloride ion. This forms an intermediate alkyl chlorosulfite.[4] From here, the mechanism can diverge:

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base like pyridine, the reaction can proceed with retention of configuration. An "intimate ion pair" forms, and the chlorine attacks from the same face from which the leaving group departed.[3]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): When pyridine is added, it reacts with the alkyl chlorosulfite. The chloride ion freed in this process then attacks the carbon center from the rear, leading to an inversion of configuration and forming the alkyl chloride.[3][4]

Q2: Why is thionyl chloride preferred over other chlorinating agents like HCl or PCl₅ for this synthesis?

A2: Thionyl chloride offers several advantages. Firstly, the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which can easily be removed from the reaction mixture, driving the equilibrium towards the products.[4] Secondly, it avoids the strongly acidic conditions of using concentrated HCl, which could lead to unwanted side reactions with the sensitive tertiary benzylic alcohol. While PCl₅ is effective, the solid byproduct (POCl₃) can complicate the workup procedure.

Q3: What are the critical safety precautions when working with thionyl chloride?

A3: Thionyl chloride is a toxic and corrosive liquid that reacts violently with water to produce toxic gases (HCl and SO₂).[5] It should always be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. Ensure that all glassware is dry before use. For quenching excess thionyl chloride, it should be added slowly to a cold, stirred solution of sodium hydroxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v), with a few drops of triethylamine to prevent streaking of the basic pyridine compounds. The starting alcohol will have a lower Rf value (more polar) than the chlorinated product. The reaction is complete when the spot corresponding to the starting alcohol is no longer visible.

Part 3: Experimental Protocols & Data

Protocol 1: Synthesis of 1,2-diphenyl-1-(pyridin-4-yl)ethanol (Precursor)

This synthesis can be achieved by the reaction of benzaldehyde with benzylmagnesium chloride, followed by oxidation and reaction with a 4-pyridyl nucleophile, or more directly via a Grignard reaction involving a suitable pyridine derivative. A plausible route involves the reaction of 4-benzoylpyridine with benzylmagnesium chloride.

Protocol 2: Synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

This protocol details the chlorination of the precursor alcohol with thionyl chloride.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
1,2-diphenyl-1-(pyridin-4-yl)ethanol277.351.0 g3.61
Thionyl Chloride (SOCl₂)118.970.39 mL5.41
Anhydrous Dichloromethane (DCM)-20 mL-
Anhydrous Pyridine79.105 mL-

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add 1,2-diphenyl-1-(pyridin-4-yl)ethanol (1.0 g, 3.61 mmol) to a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (20 mL) and anhydrous pyridine (5 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: While stirring vigorously, add thionyl chloride (0.39 mL, 5.41 mmol, 1.5 eq.) dropwise to the solution over 10-15 minutes using a syringe. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.

  • Workup:

    • Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining thionyl chloride and neutralize the pyridinium hydrochloride salt.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by column chromatography on basic alumina using a gradient eluent system of hexane and ethyl acetate.

Workflow and Decision-Making Diagram

The following diagram outlines the experimental workflow for the chlorination step, including key decision points for troubleshooting.

Caption: Workflow for the chlorination of 1,2-diphenyl-1-(pyridin-4-yl)ethanol.

References

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • Wikipedia. Thionyl chloride. [Link]

  • University of Calgary. Ch 8 : ROH + SOCl2 or PX3. [Link]

  • Common Organic Chemistry. Alcohol to Chloride (SOCl2 + cat. DMF). [Link]

  • ResearchGate. (2025). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions | Request PDF. [Link]

  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]

  • Reddit. (2023). Help with thionyl chloride halogenation. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Degradation of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing stability and reproducibility issues with 4-(1-Chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals experiencing stability and reproducibility issues with 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) .

Because of its unique structural topology, this intermediate is highly susceptible to rapid degradation in solution. Below, we dissect the chemical causality behind this instability and provide field-proven, self-validating protocols to ensure the integrity of your analytical and synthetic workflows.

The Chemical Causality of Degradation

4-(1-Chloro-1,2-diphenylethyl)pyridine contains a highly congested, tertiary benzylic carbon bonded to a chlorine atom. When exposed to solvents with a high dielectric constant, the C–Cl bond undergoes spontaneous heterolysis. The resulting carbocation is exceptionally stable due to extended charge delocalization across the adjacent phenyl and 4-pyridyl rings (1)[1].

Once the carbocation forms, two competing degradation pathways dictate the compound's fate:

  • SN1 Solvolysis: In the presence of trace water or protic solvents, the carbocation is rapidly trapped by the solvent, yielding 1-(4-pyridyl)-1,2-diphenylethanol (2)[2].

  • E1 Elimination (Auto-Catalyzed): The intrinsic basicity of the pyridine moiety acts as an internal or intermolecular proton acceptor. It abstracts a proton from the adjacent methylene group, driving an E1 elimination to form the highly conjugated alkene, 4-(1,2-diphenylvinyl)pyridine (3)[3].

degradation_pathway SM 4-(1-Chloro-1,2-diphenylethyl)pyridine (Intact Alkyl Chloride) Carbocation Tertiary Benzylic Carbocation (Highly Stabilized) SM->Carbocation Ionization (Polar Solvents) SN1_Product 1-(4-Pyridyl)-1,2-diphenylethanol (Solvolysis Product) Carbocation->SN1_Product + H2O (SN1) E1_Product 4-(1,2-Diphenylvinyl)pyridine (Elimination Product) Carbocation->E1_Product - H+ (E1, Pyridine Catalyzed)

Caption: Divergent SN1 and E1 degradation pathways of 4-(1-Chloro-1,2-diphenylethyl)pyridine in solution.

Frequently Asked Questions & Troubleshooting

Q1: My stock solution in DMSO completely degraded overnight. Why did this happen? A1: DMSO is a polar aprotic solvent with a high dielectric constant (ε = 46.7). According to the Hammond postulate, solvents with high dielectric constants drastically lower the transition-state energy for carbocation formation, exponentially accelerating SN1 ionization (2)[2]. Even without a strong nucleophile present, the initial ionization triggers the auto-catalyzed E1 elimination pathway. Actionable Fix: Never store this compound in DMSO or Methanol. Use non-polar, strictly anhydrous solvents like Hexane or Toluene for stock solutions.

Q2: I am seeing a massive peak for 4-(1,2-diphenylvinyl)pyridine during LC-MS analysis, but my NMR in CDCl3 looks pure. What is happening? A2: This is a classic case of on-column degradation. Standard Reversed-Phase LC-MS mobile phases (e.g., Water/Acetonitrile with 0.1% Formic Acid) create a highly polar, acidic environment. The compound hydrolyzes and eliminates during the chromatographic run. The NMR in CDCl3 (a non-polar solvent, ε = 4.8) preserves the intact chloride. Actionable Fix: Switch to Normal Phase chromatography or use a rapid UPLC method with strictly aprotic modifiers (see Protocol 2 below).

Q3: How can I stabilize the compound for long-term storage? A3: Convert the free base into a hydrochloride (HCl) salt. Protonating the pyridine nitrogen eliminates its ability to act as a base, thereby shutting down the auto-catalytic E1 dehydrohalogenation pathway (3)[3]. Store the solid salt at -20°C in a desiccator to prevent ambient moisture from initiating solvolysis.

Quantitative Data: Solvent Effects on Degradation

The table below synthesizes the relationship between solvent polarity (dielectric constant) and the relative risk of solvolysis for tertiary benzylic chlorides (4)[4].

SolventDielectric Constant (ε)Solvolysis/Ionization RiskRecommended for Storage?
Hexane1.9Very LowYes
Chloroform (CDCl3)4.8LowYes (for NMR)
Dichloromethane (DCM)9.1Low to ModerateYes (if strictly anhydrous)
Methanol33.0HighNo
Dimethyl Sulfoxide (DMSO)46.7Very HighNo
Water78.0ExtremeNo
Self-Validating Experimental Protocols
Protocol 1: Preparation of Stable Anhydrous Stock Solutions

Causality: Eliminating moisture and minimizing the solvent's dielectric constant prevents the initial heterolysis of the C–Cl bond, halting both SN1 and E1 pathways.

  • Glassware Preparation: Bake all amber glass vials at 150°C for 2 hours to remove surface-bound moisture. Cool in a vacuum desiccator.

  • Solvent Selection: Use HPLC-grade Hexane or anhydrous Toluene stored over activated 3Å molecular sieves.

  • Dissolution: Dissolve the 4-(1-Chloro-1,2-diphenylethyl)pyridine standard in the anhydrous solvent to achieve the desired concentration (e.g., 1 mg/mL).

  • Validation Step: Immediately dilute a 10 µL aliquot into 990 µL of anhydrous Hexane and analyze via Normal Phase HPLC. Self-Validation: The absence of an alkene peak (identified by a distinct UV absorption shift due to extended conjugation) validates the structural integrity of the stock.

  • Storage: Blanket the vial headspace with dry Argon or Nitrogen gas, seal with a PTFE-lined cap, and store at -20°C.

Protocol 2: Artifact-Free Chromatographic Analysis

Causality: Traditional aqueous gradients destroy the compound. This protocol uses an aprotic, non-polar environment to maintain structural integrity during analysis.

  • Column Selection: Equip the LC system with a Normal Phase Silica or HILIC column.

  • Mobile Phase Setup:

    • Pump A: Anhydrous Hexane.

    • Pump B: Isopropanol (IPA) with 0.05% Triethylamine (TEA). Note: TEA is added to suppress secondary interactions with silica silanols without providing an aqueous proton source.

  • Gradient: Run a shallow gradient from 2% B to 20% B over 5 minutes. Keep the flow rate high (e.g., 1.2 mL/min) to minimize on-column residence time.

  • Validation Step: Inject a known standard of the degradation product (4-(1,2-diphenylvinyl)pyridine). Ensure baseline resolution between the intact chloride and the alkene. Self-Validation: If the intact chloride peak exhibits "tailing" or a secondary shoulder matching the alkene's retention time, on-column degradation is still occurring; reduce the column compartment temperature to 15°C to kinetically slow the degradation.

References
  • 11.5: Characteristics of the SN1 Reaction Source: Chemistry LibreTexts URL:[Link]

  • Solvent effects Source: Wikipedia, The Free Encyclopedia URL:[Link]

  • Sixty Years of the Grunwald–Winstein Equation: Development and Recent Applications Source: ResearchGate (Journal of Physical Organic Chemistry) URL:[Link]

  • Zwitterionic polymerization of glycolide catalyzed by pyridine Source: Polymer Chemistry (RSC Publishing) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 4-(1-Chloro-1,2-diphenylethyl)pyridine Synthesis

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine. The successful synthesis of this and simi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine. The successful synthesis of this and similar chloroalkanes via electrophilic addition is critically dependent on precise temperature control. Temperature influences not only the reaction rate but also the product selectivity and impurity profile. This document provides in-depth troubleshooting advice and experimental protocols to empower you to optimize this crucial parameter, ensuring high yield and purity.

The synthesis is predicated on the electrophilic addition of a chlorine source (e.g., HCl) to the alkene precursor, 4-(1,2-diphenylvinyl)pyridine. The reaction proceeds through a carbocation intermediate, and understanding its stability is fundamental to mastering the reaction's conditions.

Section 1: The Underlying Science: Reaction Mechanism and the Role of Temperature

The reaction proceeds via a two-step electrophilic addition mechanism. The rate-determining step is the formation of a carbocation intermediate.[1]

  • Electrophilic Attack: The electron-rich π-bond of the alkene attacks an electrophile (e.g., the proton from HCl), breaking the double bond.

  • Carbocation Formation: A carbocation intermediate is formed. In this specific synthesis, the positive charge resides on the carbon atom bonded to two phenyl groups and a pyridyl-ethyl group. This tertiary, doubly benzylic carbocation is highly stabilized through resonance and inductive effects from the alkyl and phenyl groups.[2][3][4] The high stability of this intermediate lowers the activation energy required for its formation.[5]

  • Nucleophilic Capture: A nucleophile (chloride ion) rapidly attacks the carbocation, forming the final product.

Reaction_Mechanism Figure 1: Electrophilic Addition Mechanism Reactants 4-(1,2-diphenylvinyl)pyridine + HCl TS1 Transition State 1 (Rate-Determining) Reactants->TS1 Step 1: Protonation Intermediate Stable Tertiary Carbocation TS1->Intermediate Lowers Ea due to stability TS2 Transition State 2 Intermediate->TS2 Step 2: Chloride Attack Product 4-(1-Chloro-1,2-diphenylethyl)pyridine TS2->Product Troubleshooting_Yield Figure 2: Workflow for Low Yield Issues Start Problem: Low or No Yield CheckReagents Are reagents/solvents pure and anhydrous? Start->CheckReagents FixReagents Solution: Purify/dry reagents and solvents. CheckReagents->FixReagents No TempIssue Hypothesis: Insufficient Activation Energy (Temperature too low) CheckReagents->TempIssue Yes IncreaseTemp Action: Increase temperature incrementally (e.g., +15 °C). TempIssue->IncreaseTemp Monitor Monitor reaction by TLC or LC-MS. IncreaseTemp->Monitor Success Result: Yield Improved Monitor->Success NoChange Result: No Improvement Monitor->NoChange Extend_Time Action: Extend reaction time at current temperature. NoChange->Extend_Time Extend_Time->Monitor Temp_vs_Purity Figure 3: Conceptual Impact of Temperature LowT Low Temperature (-20°C to 0°C) MidT Optimal Temperature (e.g., 0°C to 25°C) LowT->MidT Increase T HighT High Temperature (> 40°C) LowT->HighT              LowT_Result Result: - Very Slow Rate - High Purity (Kinetic Control) LowT->LowT_Result Slow Reaction Rate Increases LowT->Slow Fast Side Products Increase LowT->Fast MidT->HighT Increase T MidT_Result Result: - Good Rate - High Yield & Purity MidT->MidT_Result HighT_Result Result: - Fast Rate - Low Purity (Side Reactions) HighT->HighT_Result Slow->HighT Fast->HighT

Sources

Optimization

resolving common impurities in 4-(1-Chloro-1,2-diphenylethyl)pyridine batches

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the halogenation of sterically hindered...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediates. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the halogenation of sterically hindered, electron-rich benzylic and pyridylic alcohols.

The conversion of 4-(1-hydroxy-1,2-diphenylethyl)pyridine to 4-(1-chloro-1,2-diphenylethyl)pyridine is notoriously prone to side reactions—primarily E1/E2 elimination and incomplete conversion. This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these specific impurity profiles.

Mechanistic Overview: Chlorination Pathways & Impurities

Understanding the causality behind your impurity profile requires visualizing the competing mechanistic pathways. The extreme stability of the intermediate carbocation dictates the reaction's outcome.

ReactionPathway SM 4-(1-hydroxy-1,2- diphenylethyl)pyridine Intermediate Activated Phosphonium Intermediate SM->Intermediate Chlorinating Agent Product 4-(1-chloro-1,2- diphenylethyl)pyridine (Target) Intermediate->Product SN1/SN2 Attack Impurity1 4-(1,2-diphenylethenyl)pyridine (Alkene Impurity) Intermediate->Impurity1 E1/E2 Elimination Impurity2 Unreacted Alcohol (Hydrolysis) Intermediate->Impurity2 Aqueous Workup Product->Impurity2 Hydrolysis

Reaction pathway of 4-(1-hydroxy-1,2-diphenylethyl)pyridine chlorination and impurity routes.

Troubleshooting FAQs

Q1: Why is the alkene elimination impurity (4-(1,2-diphenylethenyl)pyridine) consistently exceeding 10% in my batches, and how do I suppress it? Causality & Expert Insight: The substrate features a highly stabilized benzylic/pyridylic position. When the hydroxyl group is activated (e.g., using thionyl chloride), the resulting intermediate easily dissociates into a stable carbocation. The basic nitrogen on the pyridine ring acts as an internal base, promoting rapid E1/E2 elimination to form the fully conjugated alkene. Solution: Shift from strongly acidic or highly ionizing conditions to milder, concerted mechanisms. Utilizing an Appel reaction (PPh₃ / CCl₄) or a minimizes carbocation lifetime by providing a tight ion pair, favoring nucleophilic substitution over elimination[1]. Modern alcohol activation strategies emphasize avoiding strong acids entirely to prevent this exact elimination[2]. Maintain reaction temperatures strictly below 25°C.

Q2: I am seeing high levels of unreacted starting material despite using excess chlorinating agent. How can I drive the reaction to completion? Causality & Expert Insight: The starting material, 4-(1-hydroxy-1,2-diphenylethyl)pyridine, readily forms crystalline hydrochloride or nitrate salts that exhibit distinct intermolecular interactions and are highly insoluble in non-polar organic solvents[3]. If HCl is generated during the reaction (e.g., via SOCl₂), the pyridine moiety protonates, precipitating the starting material out of the reactive organic phase and halting the conversion. Solution: Use an acid scavenger that does not promote elimination, or utilize a solvent system that solubilizes the pyridinium salt. The Appel reaction is superior here because it generates chloroform and triphenylphosphine oxide rather than HCl, keeping the pyridine moiety free and soluble in dichloromethane[1].

Q3: How do I prevent the target chloride from hydrolyzing back to the alcohol during downstream purification? Causality & Expert Insight: The C-Cl bond in 4-(1-chloro-1,2-diphenylethyl)pyridine is highly labile due to the extreme stabilization of the resulting carbocation by the adjacent phenyl and pyridyl rings. Exposure to aqueous base or prolonged contact with water during extraction drives the equilibrium directly back to the alcohol. Solution: Avoid aqueous workup entirely. Precipitate the triphenylphosphine oxide byproduct with cold pentane, filter, and concentrate the filtrate directly.

Quantitative Data: Impurity Profiles by Chlorination Method

The following table summarizes expected impurity profiles based on the chosen activation strategy. Data is synthesized from standard batch analyses of sterically hindered pyridylic alcohols.

Chlorination MethodReagents & ConditionsTarget Chloride Yield (%)Alkene Impurity (%)Unreacted Alcohol (%)
Thionyl Chloride SOCl₂, Reflux45%35%20% (as HCl salt)
Vilsmeier-Haack SOCl₂, DMF, DCM, 0°C65%25%10%
Standard Appel PPh₃, CCl₄, DCM, RT88%< 5%< 2%
Catalytic Appel Ph₃PO (cat.), (COCl)₂, DCM92% < 2% < 1%

Experimental Protocol: Optimized Catalytic Appel Chlorination

This self-validating protocol utilizes a catalytic phosphorus(V)-mediated approach[1] to ensure high conversion while strictly suppressing the alkene elimination impurity.

Step 1: System Preparation Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Strict anhydrous conditions are mandatory to prevent premature hydrolysis.

Step 2: Reagent Charging Charge the flask with 4-(1-hydroxy-1,2-diphenylethyl)pyridine (10.0 mmol) and triphenylphosphine oxide (1.5 mmol, 15 mol%).

Step 3: Solvation & Cooling Dissolve the solids in 50 mL of anhydrous dichloromethane (DCM). Cool the reaction mixture to exactly 0°C using an ice-water bath. Self-Validation Check: Ensure complete dissolution before proceeding; suspension indicates moisture or pre-existing salt formation.

Step 4: Controlled Activation Slowly add oxalyl chloride (11.0 mmol) dropwise over 30 minutes via a syringe pump. Causality: Slow addition maintains a low steady-state concentration of the activated intermediate, preventing thermal spikes that provide the activation energy required for the E1 elimination pathway.

Step 5: Reaction Progression Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for an additional 4 hours. Monitor via HPLC until the alcohol peak is <1%.

Step 6: Non-Aqueous Workup Concentrate the reaction mixture under reduced pressure. Critical: Keep the water bath temperature below 30°C to prevent thermally-induced elimination of the labile chloride.

Step 7: Purification & Isolation Triturate the crude viscous residue with 100 mL of ice-cold pentane. The triphenylphosphine oxide catalyst and any trace unreacted pyridinium salts will immediately precipitate. Filter the suspension rapidly through a pad of Celite. Concentrate the filtrate in vacuo to yield pure 4-(1-chloro-1,2-diphenylethyl)pyridine. Store immediately under argon at -20°C.

References

  • Investigation of sublimation with and without dissociation in the chloride and nitrate salts of 4-(1-hydroxy-1,2-diphenylethyl)pyridine New Journal of Chemistry (RSC Publishing)[Link]

  • Catalytic Phosphorus(V)-Mediated Nucleophilic Substitution Reactions: Development of a Catalytic Appel Reaction The Journal of Organic Chemistry (ACS Publications)[Link]

  • Cyclopropenium Ions in Catalysis Accounts of Chemical Research (ACS Publications)[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Stability of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 4-(1-Chloro-1,2-diphenylethyl)pyridine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, formulation scientists, and drug development professionals working with 4-(1-Chloro-1,2-diphenylethyl)pyridine .

Handling this compound in aqueous media presents a significant chemical challenge: it is a highly sterically hindered, tertiary benzylic chloride. In the presence of water, it undergoes extremely rapid SN​1 solvolysis (hydrolysis). This guide provides the mechanistic causality behind this instability and offers field-proven, self-validating protocols to maintain compound integrity during your assays.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound degrade almost instantly when dissolved in standard physiological buffers (e.g., PBS, pH 7.4)? The Causality: At physiological pH, the pyridine ring (pKa ~5.2) exists predominantly in its unprotonated, free-base form. The tertiary carbon-chlorine bond undergoes rapid heterolytic cleavage. The resulting carbocation is highly stabilized by resonance from both the adjacent phenyl and pyridine rings. Because the dielectric constant of water is high ( ϵ≈80 ), it efficiently stabilizes this charge separation, driving the SN​1 mechanism forward to form the inactive alcohol derivative . The Solution: You must suppress carbocation formation by manipulating the dielectric constant of the solvent and the electronic state of the pyridine ring.

Q2: How does pH modulation enhance the stability of this specific compound? The Causality: Lowering the formulation pH to acidic conditions (pH 2.0 – 3.0) protonates the pyridine nitrogen, converting it into a pyridinium ion. This places a formal positive charge adjacent to the incipient carbocation center. The electrostatic repulsion between the protonated pyridinium and the forming carbocation dramatically increases the activation energy required for C-Cl bond heterolysis, effectively shutting down the SN​1 pathway . The Solution: Prepare primary stock solutions in acidified organic co-solvents (e.g., 0.1% TFA in Acetonitrile) before any serial dilution into aqueous media.

Q3: I need to dose this compound in live-cell assays where low pH or high organic solvent concentrations are toxic. What are my options? The Causality: If physiological pH (7.4) and high aqueous fractions must be maintained, the reactive C-Cl bond must be physically shielded from bulk water molecules to prevent nucleophilic attack. The Solution: Utilize supramolecular encapsulation. Formulating the compound with Hydroxypropyl- β -cyclodextrin (HP- β -CD) encapsulates the hydrophobic 1,2-diphenylethyl moiety within the cyclodextrin cavity. This creates a local microenvironment with a drastically reduced dielectric constant, hindering ion-pair separation and stabilizing the ground-state chloride .

Part 2: Quantitative Stability Data

The following table summarizes the representative kinetic stability of 4-(1-Chloro-1,2-diphenylethyl)pyridine across various formulation matrices. Note: Half-lives ( t1/2​ ) are derived from comparative solvolysis rates of highly reactive tertiary benzylic/pyridylic chlorides to guide formulation design.

Formulation MatrixpHDielectric Constant ( ϵ )Estimated t1/2​ at 25°CDegradation Mechanism
100% Aqueous Buffer (PBS)7.4~80< 2 minutesRapid SN​1 Hydrolysis
50% DMSO / 50% Aqueous7.4~63~15 minutesModerate SN​1 Hydrolysis
100% Aqueous (Acidified)2.5~80> 12 hoursSuppressed (Electrostatic Repulsion)
20% HP- β -CD in PBS7.4Local < 20> 8 hoursSuppressed (Steric Shielding)
0.1% TFA in AcetonitrileN/A~37> 30 daysStable Stock Solution
Part 3: Experimental Protocols

To ensure rigorous scientific integrity, the following protocols include built-in quality control steps to self-validate compound integrity prior to assay deployment.

Protocol A: Preparation of Acid-Stabilized Master Stock

Objective: Create a high-concentration stock solution resistant to solvolysis for long-term storage.

  • Solvent Preparation: Prepare a solution of 0.1% v/v Trifluoroacetic acid (TFA) in anhydrous Acetonitrile (MeCN). Causality: MeCN lacks nucleophilic oxygen, and TFA ensures the pyridine ring remains protonated, preventing auto-catalytic degradation.

  • Dissolution: Dissolve 4-(1-Chloro-1,2-diphenylethyl)pyridine in the acidified solvent to achieve a 10 mM concentration. Vortex strictly in sealed, moisture-free amber vials.

  • Validation (Self-Validating Step): Run an aliquot on LC-MS (UV 254 nm). The intact mass should reflect the parent isotope pattern [M+H]+ . The absence of a peak at +18 Da ( M−HCl+H2​O ) confirms zero hydrolysis has occurred during preparation.

  • Storage: Store aliquots at -20°C under an argon atmosphere.

Protocol B: HP- β -CD Encapsulation for Physiological Dosing

Objective: Prepare an aqueous-compatible formulation at pH 7.4 without rapid degradation.

  • Excipient Preparation: Dissolve HP- β -CD in standard PBS (pH 7.4) to a final concentration of 20% w/v.

  • Complexation: Slowly inject the 10 mM acid-stabilized stock (from Protocol A) into the HP- β -CD solution under continuous high-shear vortexing (Max 5% final MeCN concentration). Causality: Rapid mixing forces the hydrophobic drug into the cyclodextrin cavity before bulk water can initiate hydrolysis.

  • Equilibration: Sonicate the mixture in a water bath at 15°C for 10 minutes to ensure complete inclusion complex formation.

  • Validation (Self-Validating Step): Measure the UV absorbance of the solution at 600 nm. A baseline reading (zero scatter) indicates a clear solution with no precipitation, confirming successful encapsulation. Use within 6 hours of preparation.

Part 4: Mechanistic Visualization

The following diagram illustrates the divergent pathways of 4-(1-Chloro-1,2-diphenylethyl)pyridine in aqueous media, highlighting the protective causality of acidification.

SN1_Hydrolysis A 4-(1-Chloro-1,2- diphenylethyl)pyridine (Neutral, pH 7.4) B Tertiary Carbocation Intermediate (Resonance Stabilized) A->B Rapid SN1 Solvolysis (H2O) D Protonated Pyridinium Form (pH < 4.0) A->D + H+ (Acidification) C Hydrolysis Product (Inactive Alcohol) B->C Nucleophilic Attack E Dicationic Transition State (Highly Unstable) D->E Blocked Cleavage (Electrostatic Repulsion)

SN1 hydrolysis pathway of 4-(1-Chloro-1,2-diphenylethyl)pyridine and acid-mediated inhibition.

References
  • Characteristics of the SN1 Reaction Chemistry LibreTexts[Link] [1]

  • Benzyl chloride (Mechanisms of Solvolysis) Wikipedia [Link] [2]

  • Stabilization of Carbocation Intermediate by Cucurbit[7]uril Enables High Photolysis Efficiency Organic Letters, ACS Publications[Link] [3]

Optimization

handling moisture sensitivity of 4-(1-Chloro-1,2-diphenylethyl)pyridine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1-Chloro-1,2-diphenylethyl)pyridine. This document provides in-depth troubleshooting advice and ans...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-(1-Chloro-1,2-diphenylethyl)pyridine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and moisture sensitivity of this compound. Our recommendations are grounded in established chemical principles and extensive field experience with analogous pyridine derivatives and chlorinated aliphatic compounds.

I. Understanding the Challenge: Inherent Moisture Sensitivity

4-(1-Chloro-1,2-diphenylethyl)pyridine is a valuable intermediate in pharmaceutical synthesis, notable for its pyridine core, which is a common motif in many FDA-approved drugs.[1] The molecule's structure, featuring a reactive benzylic chloride, predisposes it to hydrolysis. Exposure to moisture can lead to the formation of the corresponding alcohol, 4-(1-hydroxy-1,2-diphenylethyl)pyridine, and potentially other degradation byproducts. This not only consumes the starting material but can also introduce impurities that may complicate subsequent reactions and purification steps.

II. Frequently Asked Questions (FAQs)

Q1: I observed a new spot on my TLC plate after leaving my sample of 4-(1-Chloro-1,2-diphenylethyl)pyridine exposed to air. What could it be?

A1: The most probable impurity is the hydrolysis product, 4-(1-hydroxy-1,2-diphenylethyl)pyridine. The benzylic chloride is susceptible to nucleophilic substitution by water. This reaction is often accelerated by the basicity of the pyridine nitrogen. To confirm, you can use analytical techniques like LC-MS to identify the mass of the new compound.[2]

Q2: My reaction yield is consistently lower than expected. Could moisture be the culprit?

A2: Absolutely. If your reaction requires the chloro-moiety to be intact for a subsequent transformation (e.g., a substitution or coupling reaction), any premature hydrolysis will directly reduce your yield. It is crucial to quantify the water content of your starting material and solvents using methods like Karl Fischer titration to ensure they meet the stringent requirements of your synthesis.[3][4]

Q3: What are the ideal storage conditions for 4-(1-Chloro-1,2-diphenylethyl)pyridine?

A3: To maintain its integrity, 4-(1-Chloro-1,2-diphenylethyl)pyridine should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5][6] For long-term storage, a desiccator or a dry box at a cool temperature is recommended. Avoid frequent opening of the container in a humid environment.

Q4: Can I use standard laboratory solvents for my reaction with this compound?

A4: It is imperative to use anhydrous solvents. Commercially available anhydrous solvents are a good starting point, but it's best practice to dry them further using appropriate methods, such as distillation over a suitable drying agent or passing them through an activated alumina column. Always verify the water content of your solvent before use.

Q5: How can I remove residual moisture from my sample of 4-(1-Chloro-1,2-diphenylethyl)pyridine?

A5: If you suspect your sample has been exposed to moisture, you can dry it by dissolving it in a non-polar, anhydrous solvent like toluene and then removing the solvent under reduced pressure (azeotropic drying). This process can be repeated a few times. However, be aware that prolonged heating can potentially lead to other degradation pathways.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered when working with 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Observation Potential Cause Recommended Action
Appearance of a new, more polar spot on TLC/LC Hydrolysis of the benzylic chloride to the corresponding alcohol.1. Confirm the identity of the byproduct using LC-MS or NMR.[2] 2. Review handling and storage procedures to minimize moisture exposure. 3. Purify the material via column chromatography if necessary.
Inconsistent or low reaction yields 1. Degradation of the starting material due to moisture. 2. Presence of water in the reaction solvent or reagents.1. Perform a purity analysis of the starting material (e.g., qNMR, HPLC).[2] 2. Implement stringent anhydrous techniques for all reactions. 3. Use freshly dried solvents and reagents.
Difficulty in achieving complete reaction conversion The hydrolyzed byproduct may interfere with the reaction mechanism or catalyst activity.1. Ensure the starting material is free of the hydrolysis product before starting the reaction. 2. Consider adding a drying agent to the reaction mixture (ensure it's compatible with your reaction conditions).
Formation of a white precipitate upon dissolution in a non-polar solvent This could be the hydrochloride salt of the pyridine, formed in the presence of trace HCl, which can be generated during hydrolysis.1. Analyze the precipitate to confirm its identity. 2. If it is the salt, it can often be removed by filtration. Consider if the free base is required for your reaction.

IV. Experimental Protocols

Protocol 1: Anhydrous Reaction Setup

This protocol outlines the essential steps for setting up a reaction under anhydrous conditions, which is critical when working with moisture-sensitive compounds like 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Materials:

  • Round-bottom flask and condenser (oven-dried at >120°C for at least 4 hours)

  • Rubber septa

  • Nitrogen or Argon gas line with a bubbler

  • Anhydrous solvents and reagents

  • Syringes and needles (oven-dried)

Procedure:

  • Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas.

  • Allow the glassware to cool to room temperature under the inert atmosphere.

  • Add 4-(1-Chloro-1,2-diphenylethyl)pyridine and any other solid reagents to the flask under a strong flow of inert gas.

  • Seal the flask with a rubber septum.

  • Add anhydrous solvents and liquid reagents via syringe through the septum.

  • Maintain a positive pressure of inert gas throughout the reaction.

Anhydrous_Setup cluster_glassware Glassware Preparation cluster_reaction Reaction Setup oven Oven-dry Glassware (>120°C) assemble Assemble Hot Glassware oven->assemble cool Cool Under Inert Gas assemble->cool add_solids Add Solids Under Inert Gas Flow cool->add_solids seal Seal with Septum add_solids->seal add_liquids Add Liquids via Syringe seal->add_liquids react Maintain Positive Inert Gas Pressure add_liquids->react

Caption: Workflow for setting up an anhydrous reaction.

Protocol 2: Monitoring Hydrolysis by HPLC

This protocol provides a general method for monitoring the potential hydrolysis of 4-(1-Chloro-1,2-diphenylethyl)pyridine to its alcohol derivative using High-Performance Liquid Chromatography (HPLC).[7]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • Acetonitrile (ACN) and water (HPLC grade)

  • Formic acid (optional, for improving peak shape)

  • Sample of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Procedure:

  • Prepare the mobile phase, for example, a gradient of water and acetonitrile with 0.1% formic acid.

  • Prepare a dilute solution of your compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

  • The hydrolysis product, being more polar, will typically have a shorter retention time than the starting material.

  • The peak area can be used to quantify the extent of hydrolysis.[2]

HPLC_Monitoring cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation prep_mobile Prepare Mobile Phase (e.g., ACN/H2O) prep_sample Dissolve Sample in Mobile Phase inject Inject Sample separate Separate on C18 Column inject->separate detect Detect at UV Wavelength separate->detect identify Identify Peaks (Starting Material vs. Hydrolysis Product) detect->identify quantify Quantify by Peak Area identify->quantify

Caption: Workflow for monitoring hydrolysis by HPLC.

V. Mechanistic Insight: The Role of the Pyridine Ring

The pyridine nitrogen in 4-(1-Chloro-1,2-diphenylethyl)pyridine can act as an internal base, potentially accelerating the hydrolysis of the benzylic chloride. This can occur through an intramolecular mechanism where the nitrogen lone pair facilitates the departure of the chloride ion. Understanding this potential intramolecular catalysis underscores the critical importance of maintaining anhydrous conditions.

Hydrolysis_Mechanism cluster_pathway Potential Hydrolysis Pathway reac 4-(1-Chloro-1,2-diphenylethyl)pyridine prod 4-(1-Hydroxy-1,2-diphenylethyl)pyridine reac->prod Hydrolysis h2o H₂O hcl HCl

Caption: Simplified hydrolysis reaction of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

This guide is intended to provide a strong foundation for the successful handling and use of 4-(1-Chloro-1,2-diphenylethyl)pyridine. For further inquiries, please do not hesitate to contact our technical support team.

References

  • [This reference is a placeholder and should be replaced with a specific cit
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalis
  • Method for synthesizing 4-chloro-pyridine.
  • Safety D
  • A Comparative Guide to Purity Assessment of Synthesized (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • [This reference is a placeholder and should be replaced with a specific cit
  • CN103360306A - Method for synthesizing 4-chloro-pyridine.
  • Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions. PubMed.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • Water Determination by Karl Fischer Titr
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
  • [This reference is a placeholder and should be replaced with a specific cit
  • Reactivity of highly Lewis acidic diborane(4) towards pyridine and isocyanide: formation of boraalkene–pyridine complex and ortho-functionalized pyridine derivatives. Chemical Science (RSC Publishing).
  • Recent Progresses in the Catalytic Stereoselective Dearomatiz
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • Determination of Water Content in Pyridine Using Karl Fischer Titr
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Source not available]
  • HPLC Methods for analysis of Pyridine.
  • Pyridine synthesis. Organic Chemistry Portal.
  • KARL FISCHER REAGENTS | TECHNICAL MANUAL. [Source not available]
  • Application Notes and Protocols for the Analytical Detection of (4-Chlorophenyl)-pyridin-2-yldiazene. Benchchem.
  • Pyridine - SAFETY D
  • PYRIDINE FOR SYNTHESIS. Loba Chemie.
  • [This reference is a placeholder and should be replaced with a specific cit
  • [This reference is a placeholder and should be replaced with a specific cit
  • Pyridine. Apollo Scientific.
  • Medicinal Importance and Chemosensing Applications of Pyridine Deriv
  • 1 1.1. General. All the reactions dealing with air and moisture sensitive compounds were carried out in a dry reaction vessel un - The Royal Society of Chemistry.
  • Karl Fischer water content titr
  • [This reference is a placeholder and should be replaced with a specific cit
  • Some commercially available drugs containing the pyridine scaffold.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 4-(1-Chloro-1,2-diphenylethyl)pyridine

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing a robust High-Performance Liquid Chromatography (HPLC) method is rarely a simple plug-and-play exercise.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that developing a robust High-Performance Liquid Chromatography (HPLC) method is rarely a simple plug-and-play exercise. It requires a deep understanding of the analyte's physicochemical properties.

4-(1-Chloro-1,2-diphenylethyl)pyridine presents a dual-challenge for chromatographers:

  • The Pyridine Ring (pKa ~5.2): A basic nitrogen that aggressively interacts with residual silanols on silica-based columns, leading to severe peak tailing.

  • The Alkyl Chloride Moiety: A highly activated, tertiary-like benzylic chloride that is extremely susceptible to SN​1 solvolysis (degradation) in protic solvents like water and methanol.

This guide provides field-proven, self-validating protocols and troubleshooting steps to help you achieve symmetrical peaks and preserve sample integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing multiple ghost peaks that change in area ratio while my sample sits in the autosampler? A1: You are observing classic in-vial solvolysis. The carbon atom bonded to the chlorine in your analyte is flanked by two phenyl groups and a pyridine ring. If the chloride ion leaves, it forms an exceptionally stable carbocation intermediate. According to Waterman et al., hydrolysis in pharmaceutical formulations is highly dependent on the presence of protic solvents [1]. If you use water or methanol in your sample diluent, these solvents act as nucleophiles, attacking the carbocation to form an alcohol (hydrolysis) or a methyl ether (methanolysis) degradant.

  • The Fix: Completely eliminate protic solvents from your sample preparation. Dissolve your standards and samples in 100% Acetonitrile (aprotic) and chill your autosampler to 4°C to kinetically slow any degradation.

Q2: My main peak exhibits severe tailing (Tailing Factor > 2.0). How can I achieve a symmetrical peak? A2: Peak tailing for this molecule is driven by secondary ion-exchange interactions. At a neutral pH, the pyridine nitrogen is partially protonated (positively charged), while residual surface silanol groups (Si-OH) on the silica column are deprotonated (negatively charged Si-O⁻). As highlighted by Phenomenex, this causes the basic analyte to "drag" across the stationary phase [2].

  • The Fix: You must neutralize the silanols. Taylor notes that lowering the mobile phase pH below 3.0 effectively protonates acidic silanol species, significantly improving peak symmetry [3]. Use a mobile phase modified with 0.1% Trifluoroacetic acid (TFA) to drop the pH to ~2.0. Additionally, ensure you are using a high-purity, "Type B" fully end-capped silica column.

Q3: Can I use Methanol instead of Acetonitrile in my mobile phase to change selectivity? A3: It is highly discouraged. While methanol is a common organic modifier, it is a protic solvent. Even if your sample is prepped in 100% Acetonitrile, injecting it into a methanol-based mobile phase exposes the labile alkyl chloride to methanolysis during the chromatographic run (on-column degradation), leading to split peaks, poor recovery, and baseline noise. Stick to Acetonitrile.

Part 2: Mechanistic & Troubleshooting Workflows

Mechanism Reactant Intact Analyte (Alkyl Chloride) Intermediate Carbocation Intermediate (SN1 Pathway) Reactant->Intermediate Protic Solvent (H2O / MeOH) Stable Stable Analyte (Aprotic Conditions) Reactant->Stable 100% ACN 4°C Autosampler Degradant1 Alcohol Degradant (Hydrolysis) Intermediate->Degradant1 + H2O Degradant2 Methyl Ether Degradant (Methanolysis) Intermediate->Degradant2 + MeOH

Caption: Mechanistic pathway of 4-(1-Chloro-1,2-diphenylethyl)pyridine solvolysis vs. stabilization.

Troubleshooting Start HPLC Issue Detected Issue1 Peak Tailing (Tf > 1.5) Start->Issue1 Issue2 Ghost Peaks / Degradation Start->Issue2 Sol1 Check Mobile Phase pH Issue1->Sol1 Sol4 Check Diluent & Temp Issue2->Sol4 Sol2 Use Type B End-Capped Silica Sol1->Sol2 Sol3 Lower pH to 2.5 (0.1% TFA) Sol1->Sol3 Sol5 Switch to 100% ACN Sol4->Sol5 Sol6 Chill Autosampler to 4°C Sol4->Sol6

Caption: Diagnostic workflow for resolving peak tailing and sample degradation issues.

Part 3: Quantitative Data Summary

The table below summarizes the causal relationship between experimental conditions, peak symmetry, and sample stability. Data reflects a 24-hour autosampler stability study.

Diluent CompositionMobile Phase pHTailing Factor ( Tf​ )24h Degradation (%)Primary Diagnostic Issue
50:50 MeOH:Water7.0 (Unbuffered)2.4> 45%Severe solvolysis & silanol interaction
100% Methanol2.5 (0.1% TFA)1.228%Methanolysis (Methyl ether formation)
50:50 ACN:Water2.5 (0.1% TFA)1.215%Hydrolysis in the sample vial
100% Acetonitrile 2.5 (0.1% TFA) 1.1 < 1% Optimal Conditions Achieved

Part 4: Optimized Experimental Protocol

To ensure a self-validating system, follow this step-by-step methodology. This protocol minimizes the analyte's exposure to aqueous environments while fully suppressing silanol interactions.

Step 1: System Preparation

  • Flush the HPLC system (including the autosampler needle wash) with 50:50 Acetonitrile:Water to remove any residual buffer salts from previous users.

  • Replace the needle wash solvent with 100% Acetonitrile to prevent aqueous cross-contamination during injection.

Step 2: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of LC-MS grade Water (0.1% v/v). Mix thoroughly and degas. (Note: This establishes a pH of ~2.0 to protonate the pyridine and neutralize silanols).

  • Mobile Phase B: 100% LC-MS grade Acetonitrile.

Step 3: Sample Preparation (Critical Step)

  • Weigh the 4-(1-Chloro-1,2-diphenylethyl)pyridine standard.

  • Dissolve immediately in 100% Acetonitrile . Do not use water or methanol.

  • Transfer to an amber HPLC vial and place it in the autosampler. Set the autosampler temperature strictly to 4°C .

Step 4: Chromatographic Conditions

  • Column: Type B Silica, C18 or Phenyl-Hexyl, fully end-capped (e.g., 100 x 4.6 mm, 2.6 µm). The Phenyl-Hexyl phase offers excellent orthogonal π−π selectivity for the diphenylethyl group.

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer, sharpening the peak).

  • Flow Rate: 1.2 mL/min.

  • Gradient Program:

    • 0.0 - 1.0 min: 10% B

    • 1.0 - 6.0 min: 10% B 90% B (A steep gradient ensures the analyte spends minimal time in the aqueous Mobile Phase A, preventing on-column hydrolysis).

    • 6.0 - 8.0 min: 90% B (Wash)

    • 8.0 - 10.0 min: 10% B (Re-equilibration)

  • Detection: UV at 254 nm.

References

  • Waterman KC, Adami RC, Alsante KM, et al. "Hydrolysis in pharmaceutical formulations." Pharmaceutical Development and Technology, 2002. URL:[Link]

  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." Phenomenex Technical Library. URL: [Link]

  • Taylor, T. "The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks." Chromatography Online, 2019. URL:[Link]

Optimization

Technical Support Center: Minimizing Solvent Waste in 4-(1-Chloro-1,2-diphenylethyl)pyridine Synthesis

Mr. Researcher, here is your technical support center with troubleshooting guides and FAQs.

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Author: BenchChem Technical Support Team. Date: March 2026

Mr. Researcher, here is your technical support center with troubleshooting guides and FAQs.

Welcome to the Technical Support Center for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for minimizing solvent waste, a critical aspect of green and sustainable chemistry.[1][2] As your Senior Application Scientist, I will provide insights grounded in established chemical principles and field-proven experience to help you optimize your synthesis for efficiency and environmental responsibility.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of solvent waste in the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine?

Solvent waste in this synthesis typically originates from several stages:

  • Reaction Medium: The solvent used to dissolve reactants and facilitate the chemical transformation.

  • Work-up and Extraction: Large volumes of solvents are often used to separate the desired product from the reaction mixture and byproducts.

  • Purification: Chromatographic purification and recrystallization are solvent-intensive steps to achieve high product purity.

  • Cleaning: Solvents are used for cleaning glassware and equipment between runs.[3]

Q2: Which green chemistry principles are most relevant to minimizing solvent waste in this synthesis?

Several green chemistry principles are directly applicable:[1]

  • Waste Prevention: It is better to prevent waste than to treat or clean it up after it has been created.

  • Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used.

  • Design for Energy Efficiency: Energy requirements should be recognized for their environmental and economic impacts and should be minimized.

  • Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

  • Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents.

Q3: Are there any solvent-free methods applicable to this type of synthesis?

Yes, solvent-free or "neat" reactions are a cornerstone of green chemistry and can be explored for this synthesis.[4][5][6] Techniques like mechanochemistry (ball milling) or simply heating the neat reactants can sometimes promote the reaction without the need for a solvent.[4][7] These methods can lead to higher reactant concentrations, potentially faster reaction times, and simplified work-up procedures.[5]

Q4: What are the key considerations when selecting an alternative, greener solvent?

When replacing a conventional solvent, consider the following:

  • Performance: The solvent must effectively dissolve the reactants and facilitate the desired chemical reaction without promoting side reactions.

  • Safety: Assess the flammability, toxicity, and other hazards associated with the solvent.

  • Environmental Impact: Consider the solvent's biodegradability, potential for bioaccumulation, and contribution to air pollution.

  • Lifecycle: Evaluate the energy required to produce and purify the solvent, as well as the environmental impact of its disposal.

Troubleshooting Guides

Issue 1: Excessive Solvent Use During Reaction Setup

Question: My current protocol for the synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine uses a large volume of chlorinated solvent (e.g., dichloromethane, chloroform). How can I reduce this?

Answer:

Chlorinated solvents are effective but pose environmental and health risks.[8] Consider the following strategies:

  • Increase Reactant Concentration: Carefully evaluate the effect of reducing the solvent volume. Higher concentrations can sometimes increase reaction rates, but may also lead to solubility issues or increased side product formation. A systematic study of concentration effects is recommended.

  • Solvent Replacement: Explore greener solvent alternatives. For the chlorination step, consider solvents with a better environmental profile. A comparison of potential solvents is provided in the table below.

    SolventKey ConsiderationsGreen Chemistry Rating
    Dichloromethane (DCM)Effective but a suspected carcinogen and environmentally persistent.[8]Less Favorable
    TolueneA common alternative, but also has significant health and environmental concerns.[9]Use with Caution
    2-Methyltetrahydrofuran (2-MeTHF)A bio-derived solvent with a better safety profile than THF and DCM.Recommended
    Cyclopentyl methyl ether (CPME)A greener alternative to other ethereal solvents with high boiling point and stability.Recommended
    AcetonitrileA polar aprotic solvent that can be a suitable alternative in some cases.Use with Caution
  • Solvent-Free Approaches: As mentioned in the FAQs, investigate the feasibility of a solvent-free reaction.[4][5][6] This is the most ideal scenario from a waste reduction perspective.

Issue 2: High Solvent Consumption During Work-up and Extraction

Question: The aqueous work-up and extraction steps in my procedure generate a large amount of mixed aqueous and organic waste. How can this be minimized?

Answer:

  • Optimize Phase Separation: Ensure efficient mixing during extraction to minimize the number of extractions required. After separation, allow adequate time for the layers to settle completely to avoid carrying over excess solvent.

  • Solvent Recovery from Aqueous Layers: For solvents with low water solubility, consider recovery from the aqueous waste stream via distillation before disposal.[3]

  • Alternative Work-up Procedures: Explore non-extractive work-up methods. For example, if the product is a solid, direct precipitation from the reaction mixture by adding an anti-solvent could be a viable option, significantly reducing the need for an extraction solvent.

Issue 3: Significant Solvent Waste from Chromatographic Purification

Question: My primary method of purification is column chromatography, which uses a large volume of solvent. Are there more sustainable alternatives?

Answer:

  • Optimize Chromatography Conditions:

    • Mobile Phase Composition: Systematically screen for a mobile phase with the minimum amount of strong eluting solvent necessary for good separation.

    • Column Size: Use the smallest column that provides adequate separation to reduce the total solvent volume.

  • Recrystallization: If the product is a solid, recrystallization is often a more solvent-efficient purification method than chromatography. The choice of recrystallization solvent is crucial. Aim for a solvent that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Solvent Recycling: The large volumes of relatively clean solvent from chromatography are prime candidates for recycling. Simple distillation can often purify these solvents for reuse in subsequent purification steps or for cleaning.[3][10]

Experimental Protocols & Workflows

Protocol: Lab-Scale Solvent Recovery by Distillation

This protocol outlines a general procedure for recovering a common solvent like ethyl acetate after an extraction step.

  • Setup: Assemble a simple distillation apparatus using a round-bottom flask (containing the spent solvent), a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Heating: Gently heat the spent solvent. For volatile solvents, a water bath can provide more uniform heating.

  • Distillation: Collect the solvent that distills at its known boiling point. Monitor the temperature closely; a significant change in temperature may indicate the presence of impurities.

  • Purity Check: Before reusing the recovered solvent, it is advisable to check its purity, for example, by gas chromatography (GC) or by measuring its refractive index.

  • Storage: Store the recovered solvent in a clearly labeled, appropriate container.

Visualizations

Workflow for Green Solvent Selection

A Initial Synthesis Protocol BB BB A->BB B Identify Solvents Used C Evaluate Solvent Properties (Safety, Environmental, Performance) D Consult Solvent Selection Guides (e.g., GSK, Sanofi) C->D E Identify Potential Greener Alternatives D->E F Test Alternatives on Small Scale E->F G Analyze Results (Yield, Purity, Reaction Time) F->G H Select Optimal Green Solvent G->H I Implement in Standard Protocol H->I BB->C

Caption: A decision-making workflow for replacing conventional solvents with greener alternatives.

Process Flow for Solvent Recycling in the Lab

A Spent Solvent Collection (e.g., from Chromatography) BB BB A->BB B Segregate by Solvent Type C Purity Assessment (e.g., visual, TLC) D Simple Distillation C->D E Purity Verification (e.g., GC, Refractive Index) D->E G Dispose of High-Impurity Fraction D->G F Store for Reuse E->F E->G BB->C

Caption: A streamlined process for in-lab solvent recovery and reuse.

References

  • Lab-Scale Distillation for Solvent Recovery: Reducing Waste in Pharma R&D - HWS Labortechnik Mainz. (n.d.).
  • GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. (2023). RASĀYAN J. Chem., 16(3).
  • A Comprehensive Study on Synthesis of Pyridine Using Novel Techniques - ijarsct. (2025). International Journal of Advanced Research in Science, Communication and Technology, 5(10).
  • On-Site Solvent Recycling: Enabling Sustainable API Manufacturing. (2025).
  • Solvent Recovery in the Pharmaceutical industry ♻️ DEC.SRU™. (n.d.).
  • Steps for Managing Solvents in API Manufacturing. (2024).
  • “Solvent-Less” Mechanochemical Approach to the Synthesis of Pyrimidine Derivatives | ACS Sustainable Chemistry & Engineering. (2017). ACS Publications.
  • CN102120093A - Solvent recovery process in pharmaceutical industry - Google Patents. (n.d.).
  • Technical Support Center: Solvent-Free Synthesis of Pyridine Derivatives - Benchchem. (2025).
  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (2020).
  • Solvent- and halide-free synthesis of pyridine-2-yl substituted ureas through facile C–H functionalization of pyridine N-oxides - Green Chemistry (RSC Publishing). (n.d.).
  • Technical Support Center: Pyridine Synthesis Troubleshooting - Benchchem. (2025).
  • Troubleshooting common issues in pyridine synthesis - Benchchem. (n.d.).
  • Chloroalkane Synthesis Reactions - Study.com. (n.d.).
  • JP2015500239A - Method for producing chloroalkane - Google Patents. (n.d.).
  • P. Margaretha Among numerous methods for the preparation of chloroalkanes the most important in the laboratory is that from alco. (n.d.). Science of Synthesis, 35.1.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC. (n.d.).
  • Green Synthetic Approach | Encyclopedia MDPI. (2021).
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
  • CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents. (n.d.).
  • A new mild method for the one-pot synthesis of pyridines - Organic Chemistry Portal. (n.d.).
  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. (2025).
  • Comparative Study of Various Green Chemistry Approaches for the Efficient Synthesis of 1,4-Dihydropyridines† - ResearchGate. (n.d.).
  • Synthesis of (pyridinyl)-1,2,4-triazolo[4,3-a]pyridines - Academia.edu. (n.d.).
  • Green chemistry approach to the synthesis of N-substituted piperidones - PubMed. (2003).
  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC. (n.d.).
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (n.d.).
  • Pyridine synthesis - Organic Chemistry Portal. (n.d.).
  • Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap. (2013).
  • 95745-22-5|4-(1-Chloro-1,2-diphenylethyl)pyridine - BLDpharm. (n.d.).

Sources

Troubleshooting

Technical Support Center: Navigating Reactions with 4-(1-Chloro-1,2-diphenylethyl)pyridine

Welcome to the technical support center for 4-(1-Chloro-1,2-diphenylethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(1-Chloro-1,2-diphenylethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the synthetic challenges posed by this sterically demanding substrate. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to help you overcome common hurdles and achieve your desired synthetic outcomes.

Understanding the Substrate: A Mechanistic Overview

The reactivity of 4-(1-Chloro-1,2-diphenylethyl)pyridine is dominated by the profound steric hindrance around the electrophilic carbon. This tertiary alkyl halide's structure, featuring two bulky phenyl groups and a pyridine moiety directly attached to the carbon-chlorine center, dictates its reaction pathways.

Q1: Why are my standard SN2 reactions failing with this substrate?

A1: The bimolecular nucleophilic substitution (SN2) mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group.[1][2] In the case of 4-(1-Chloro-1,2-diphenylethyl)pyridine, the three bulky aromatic substituents completely obstruct this path. Any attempt by a nucleophile to approach the electrophilic carbon from the rear is met with significant steric repulsion, making the transition state energetically inaccessible.[1][2][3] Consequently, SN2 reactions do not proceed with this substrate.[4]

Q2: If SN2 is impossible, what are the viable reaction pathways?

A2: The reaction landscape is dominated by unimolecular pathways: SN1 (substitution) and E1 (elimination). Both proceed through a common carbocation intermediate formed by the slow, rate-determining dissociation of the chloride leaving group.[5][6]

  • SN1 (Nucleophilic Substitution, Unimolecular): The planar carbocation intermediate can be attacked by a nucleophile from either face. The stability of this tertiary, doubly benzylic carbocation makes this pathway highly favorable.[5]

  • E1 (Elimination, Unimolecular): Instead of attacking the carbocation, a weak base (which can be the solvent or the nucleophile) can abstract a proton from a carbon adjacent to the positive center, leading to the formation of an alkene.[7]

  • E2 (Elimination, Bimolecular): While SN2 is blocked, a strong, sterically hindered base can still abstract a proton from a beta-carbon in a concerted step to induce elimination, competing with the SN1/E1 pathways.[4][7]

The challenge lies in controlling the competition between these viable pathways.

SN1_E1_Competition Substrate 4-(1-Chloro-1,2-diphenylethyl)pyridine Carbocation Tertiary Carbocation (Planar, Resonance Stabilized) Substrate->Carbocation Slow, Rate- Determining Step (-Cl⁻) SN1_Product Substitution Product (SN1) Carbocation->SN1_Product + Nucleophile (e.g., H₂O, ROH) Low Temp. E1_Product Elimination Product (E1) Carbocation->E1_Product - H⁺ (Weak Base) High Temp.

Caption: Competing SN1 and E1 pathways for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: My substitution reaction has very low yield, and I mostly recover starting material.
  • Potential Cause: The dissociation of the chloride to form the carbocation (the rate-determining step for SN1) is too slow under your current conditions.

  • Solution 1: Enhance Leaving Group Ability with a Lewis Acid. The C-Cl bond can be activated by adding a Lewis acid (e.g., Ag⁺ from AgNO₃, or ZnCl₂). The Lewis acid coordinates to the chlorine, weakening the C-Cl bond and promoting the formation of the carbocation intermediate, thereby accelerating the rate of the SN1 reaction.

  • Solution 2: Increase Solvent Polarity. SN1 reactions are favored by polar, protic solvents (e.g., ethanol, methanol, water, formic acid). These solvents can solvate both the departing leaving group (Cl⁻) and the carbocation intermediate, stabilizing them and lowering the activation energy of the first step.[6]

  • Solution 3: Increase Reaction Temperature. While this can help overcome the activation barrier, be aware that higher temperatures strongly favor the competing E1 elimination pathway.[4] This should be used cautiously if substitution is the desired outcome.

Problem 2: Elimination is the major product, but I want the substitution product.
  • Potential Cause: Your reaction conditions (temperature, nucleophile basicity) are favoring the E1 or E2 pathway over the SN1 pathway.

  • Solution 1: Lower the Reaction Temperature. Elimination reactions generally have a higher activation energy than substitution reactions because they involve more bond breaking/forming in the transition state. Furthermore, elimination is entropically favored. By Le Chatelier's principle, lowering the temperature will favor the less entropically driven, often enthalpically favored, substitution pathway.

  • Solution 2: Use a Good Nucleophile That is a Weak Base. To favor SN1 over E1, use a nucleophile that is much more likely to attack the carbocation than to abstract a proton. Good candidates include halides (I⁻, Br⁻), azide (N₃⁻), or neutral nucleophiles like water and alcohols in solvolysis reactions.[7] Avoid strong, hard bases like alkoxides or hydroxides if substitution is the goal.

Problem 3: My reaction is producing a mixture of alkene isomers via elimination.
  • Potential Cause: The E1 pathway, proceeding through a carbocation, will typically yield the most thermodynamically stable alkene (Zaitsev's rule).[7] An E2 reaction with a small, strong base will also favor the Zaitsev product.

  • Solution 1: Employ a Sterically Hindered, Non-Nucleophilic Base for E2. To favor the formation of the less substituted (Hofmann) alkene, use a bulky base like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA).[4][8] The large size of the base makes it difficult to access the more sterically hindered internal protons, leading to preferential abstraction of the more accessible terminal protons.[8]

  • Solution 2: Control Reaction Temperature. As with the substitution/elimination competition, temperature can influence the ratio of elimination products, although the choice of base is a more powerful directing tool for regioselectivity.

Frequently Asked Questions (FAQs)

Q: What are the ideal starting conditions to favor substitution over elimination? A: To maximize the yield of the SN1 product, start with a polar protic solvent (e.g., ethanol/water mixture), use a good, non-basic nucleophile (like NaN₃ or NaBr), and run the reaction at a low to moderate temperature (0 °C to room temperature).

Q: Are there alternatives to nucleophilic substitution for forming C-C or C-N bonds at this hindered position? A: Yes. When classical methods fail, modern transition-metal catalysis offers powerful alternatives. Radical-based processes catalyzed by metals like nickel or palladium can be effective for coupling sterically hindered alkyl halides with a variety of nucleophiles, including organoboron, -zinc, or -silicon reagents.[9][10] These methods bypass the mechanistic constraints of SN1/SN2 pathways and are a key strategy for constructing highly congested C-C bonds.[9][11][12]

Q: I am seeing a complex mixture of products that I cannot identify. What could be happening? A: With a substrate that forms a highly stabilized carbocation, rearrangements are a distinct possibility. Although less common with tertiary centers that are already highly stabilized, hydride or phenyl shifts could occur if an even more stable carbocation can be formed. More likely, you are seeing a mixture of SN1, E1 (Zaitsev and Hofmann isomers), and potentially products from reaction with impurities. Careful analysis (NMR, MS) and purification are critical. Running the reaction under meticulously controlled, anhydrous (if appropriate), and inert conditions can help minimize side products.

Experimental Protocols & Data
Decision-Making Workflow for Troubleshooting

The following diagram provides a logical workflow for addressing common issues encountered in reactions with this substrate.

Troubleshooting_Workflow Start Reaction Outcome? No_Reaction No Reaction / Low Conversion Start->No_Reaction Low Yield Elimination_Major Elimination is Major Product Start->Elimination_Major Substitution Desired Wrong_Isomer Wrong Alkene Isomer Start->Wrong_Isomer Elimination Desired Success Desired Product Start->Success High Yield Sol_NR1 Add Lewis Acid (e.g., AgNO₃) No_Reaction->Sol_NR1 Sol_NR2 Increase Solvent Polarity (e.g., EtOH/H₂O) No_Reaction->Sol_NR2 Sol_EM1 Lower Reaction Temperature Elimination_Major->Sol_EM1 Sol_EM2 Use Weakly Basic Nucleophile (e.g., N₃⁻, Br⁻) Elimination_Major->Sol_EM2 Sol_WI1 Use Bulky Base for Hofmann Product (e.g., t-BuOK) Wrong_Isomer->Sol_WI1 Sol_WI2 Use Small Base for Zaitsev Product (e.g., EtO⁻) Wrong_Isomer->Sol_WI2

Caption: A troubleshooting workflow for reactions of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Table 1: Condition Guide for Selectivity
Desired ReactionPrimary PathwayRecommended Base/NucleophileSolventTemperatureExpected Outcome
Substitution SN1Weakly basic (N₃⁻, Br⁻, H₂O)Polar Protic (EtOH, H₂O)Low (0-25 °C)Favors substitution product.
Elimination (Zaitsev) E1 / E2Strong, small base (EtO⁻, OH⁻)Polar Aprotic or ProticHigh (>50 °C)Favors the most substituted alkene.
Elimination (Hofmann) E2Strong, bulky base (t-BuOK)Polar Aprotic (THF, DMSO)Moderate (25-50 °C)Favors the least substituted alkene.[8]
Protocol 1: SN1 Solvolysis in Aqueous Ethanol

This protocol aims to produce the corresponding alcohol by favoring the SN1 pathway.

  • Preparation: In a round-bottom flask, dissolve 4-(1-Chloro-1,2-diphenylethyl)pyridine (1.0 eq) in a 1:1 mixture of ethanol and water to a final concentration of 0.1 M.

  • Reaction: Stir the solution at room temperature (approx. 25 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may be slow, requiring 24-48 hours.

  • Workup: Once the starting material is consumed, remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous solution and extract the product (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to isolate the alcohol product.

Protocol 2: E2 Elimination with a Sterically Hindered Base

This protocol aims to produce the less-substituted (Hofmann) alkene product.

  • Preparation: To an oven-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add potassium tert-butoxide (t-BuOK, 1.5 eq) to the cold THF. Stir until dissolved. Prepare a separate solution of 4-(1-Chloro-1,2-diphenylethyl)pyridine (1.0 eq) in a minimal amount of anhydrous THF.

  • Reaction: Add the substrate solution dropwise to the stirred t-BuOK solution at 0 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting alkene product by column chromatography.

References
  • Fiveable. (2025, August 15). Steric Hindrance: Intro to Chemistry Study Guide. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Perez-Cañellas, P., et al. (n.d.). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. [Link]

  • University of Illinois Chicago. (n.d.). Alkyl Halides and Nucleophilic Substitution. [Link]

  • University of California, Irvine. (n.d.). Eliminations. [Link]

  • Khan Academy. (n.d.). E2 mechanism: regioselectivity. [Link]

  • ACS Central Science. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]

  • Master Organic Chemistry. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • LibreTexts Chemistry. (2022, August 28). Elimination Reactions. [Link]

  • Ribas, X., et al. (2025, May 29). Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition. PMC. [Link]

  • University of Anbar. (n.d.). Nucleophilic Substitution Reactions. [Link]

  • Moodle@Units. (n.d.). Alkyl Halides. [Link]

  • ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents. [Link]

  • Li, X. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]

Sources

Reference Data & Comparative Studies

Validation

Product Comparison Guide: Optimizing NMR Acquisition for Complex API Intermediates

Case Study Molecule: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) Executive Summary In the structural elucidation of complex active pharmaceutical ingredient (API) intermediates, standard 1D 1 H NMR protocols...

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Author: BenchChem Technical Support Team. Date: March 2026

Case Study Molecule: 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)

Executive Summary

In the structural elucidation of complex active pharmaceutical ingredient (API) intermediates, standard 1D 1 H NMR protocols often fall short. The molecule 4-(1-Chloro-1,2-diphenylethyl)pyridine presents two distinct analytical challenges: a strongly coupled diastereotopic AB quartet and severe spectral overlap of 14 aromatic protons.

This guide objectively compares the performance of different NMR Instrument Platforms (80 MHz vs. 400 MHz vs. 600 MHz) and Solvent Systems (CDCl 3​ vs. C 6​ D 6​ ) to determine the most effective analytical strategy for resolving these structural complexities.

The Analytical Challenge: Structural Complexity

Understanding the causality behind spectral complexity is the first step in optimizing acquisition parameters.

  • The Diastereotopic AB Quartet: The C1 carbon of 4-(1-Chloro-1,2-diphenylethyl)pyridine is a fully substituted chiral center. This stereocenter breaks the local symmetry of the molecule, rendering the adjacent C2 methylene protons diastereotopic. Because they reside in permanently distinct magnetic environments, they exhibit different chemical shifts ( δA​=δB​ ) and couple to each other, yielding a characteristic AB quartet with a geminal coupling constant ( 2J ) of approximately 13–15 Hz 1. Resolving this quartet requires an instrument with a high Δν/J ratio to minimize second-order roofing effects 2.

  • Aromatic Multiplet Overlap: The molecule contains 14 aromatic protons (two phenyl rings and one 4-pyridyl ring). In standard isotropic solvents, these signals collapse into an indecipherable multiplet between 7.0 and 7.5 ppm, making accurate integration and assignment impossible.

Comparison 1: Instrument Platforms (Resolution vs. Accessibility)

Selecting the right magnetic field strength is a trade-off between resolution, cost, and throughput. The table below compares the performance of three common NMR platforms when analyzing the C2 methylene AB quartet and the aromatic region of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

FeatureBenchtop NMR (80 MHz)Standard High-Field (400 MHz)Ultra-High-Field (600 MHz CryoProbe)
Resolution ( Δν/J ) Low (Severe second-order roofing; ABq collapses to multiplet)High (First-order AB quartet clearly visible)Ultra-High (Perfect baseline resolution)
Aromatic Dispersion Unresolved multiplet (7.0–8.5 ppm)Partially resolved (Pyridine vs. Phenyl separated)Fully resolved (Individual rings distinct)
Acquisition Time (1D) 16–32 scans (~2 mins)8 scans (~1 min)1 scan (~10 seconds)
Cost / Accessibility Low / Point-of-need (Fume hood)Medium / Core FacilityHigh / Specialized Core Facility
Best Use Case Reaction monitoring (Go/No-Go)Routine structural confirmationComplex structural elucidation & 2D NMR

Conclusion: While 80 MHz benchtop systems are excellent for monitoring the synthesis of the intermediate, a minimum of 400 MHz is required to accurately calculate the 2J coupling constants of the diastereotopic protons.

Comparison 2: Solvent Systems (CDCl 3​ vs. C 6​ D 6​ )

When analyzing the molecule in CDCl 3​ , the 14 aromatic protons suffer from severe spectral overlap. By switching to Benzene-d 6​ (C 6​ D 6​ ), we leverage the Aromatic Solvent-Induced Shift (ASIS) effect 3.

Mechanistic Causality: Benzene molecules form transient, stereospecific collision complexes with the polar axis of the solute, which is driven by the electronegative chlorine atom and the pyridine nitrogen 4. The magnetic anisotropy of the benzene ring differentially shields the solute's protons based on their spatial orientation 5. This effectively spreads out the overlapping multiplets, allowing for precise structural assignment 6.

ParameterChloroform-d (CDCl 3​ )Benzene-d 6​ (C 6​ D 6​ )
Solvation Mechanism Isotropic dipole-dipole interactionsAnisotropic collision complexes (ASIS)
Aromatic Resolution Poor (Severe overlap at 7.2–7.4 ppm)Excellent (Differential shielding spreads signals)
Chemical Shift (Pyridine H α ) ~8.5 ppm~8.2 ppm (Upfield shifted)
Chemical Shift (Methylene ABq) ~3.8 ppm~3.5 ppm (Upfield shifted)

Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to.

Protocol A: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 15.0 mg of 4-(1-Chloro-1,2-diphenylethyl)pyridine into a clean glass vial. Causality: 15 mg provides an optimal signal-to-noise ratio for 1D 1 H NMR in a single scan while avoiding concentration-dependent aggregation that could alter the ASIS effect.

  • Dissolution: Add 0.6 mL of C 6​ D 6​ containing 0.03% v/v TMS as an internal standard.

  • Validation: Vortex for 30 seconds. Visual inspection must confirm a clear, particulate-free solution to prevent magnetic susceptibility broadening.

  • Transfer: Transfer the solution to a 5 mm precision NMR tube (e.g., Norell or Wilmad) using a glass Pasteur pipette.

Protocol B: 1D 1 H NMR Acquisition (400 MHz)
  • Equilibration: Insert the sample into the spectrometer magnet and allow 2 minutes for thermal equilibration (standardized at 298 K).

  • Locking & Shimming: Lock the spectrometer to the deuterium frequency of C 6​ D 6​ (7.16 ppm). Perform automated gradient shimming (TopShim) on the Z-axis. Validation: The lock level must stabilize with fluctuations < 1%.

  • Acquisition: Acquire the 1D spectrum using a standard 30° pulse program (zg30).

    • Parameters: 8 scans (ns), 2 dummy scans (ds), 2.0 s relaxation delay (d1), and a spectral width of 20 ppm. Causality: A 30° flip angle allows for a shorter relaxation delay compared to a 90° pulse, enabling faster acquisition while maintaining accurate integration.

  • Processing: Apply a Fourier transform with a 0.3 Hz exponential line broadening (LB) function to enhance the signal-to-noise ratio without compromising the resolution of the AB quartet.

Workflow Visualization

G A 1. Sample Preparation Weigh 15 mg of 4-(1-Chloro-1,2-diphenylethyl)pyridine B 2. Solvent Selection Evaluate CDCl3 vs. C6D6 (ASIS Effect) A->B C 3. Instrument Selection Compare 80 MHz, 400 MHz, and 600 MHz Platforms B->C D 4. NMR Acquisition Run 1D 1H and 2D COSY/HSQC Protocols C->D E 5. Data Analysis Resolve AB Quartet & Aromatic Multiplets D->E

Workflow for optimizing NMR acquisition parameters to resolve complex API intermediate structures.

References

  • CAS 95745-22-5 | 4-(1-Chloro-1,2-diphenylethyl)pyridine,≥95% - Howei.howeipharm.com.
  • Aromatic solvent-induced shift (ASIS). A novel approach.Chemistry Letters.
  • A New Approach Using Aromatic-Solvent-Induced Shifts in NMR Spectroscopy to Analyze β-Lactams with Various Substitution Patterns.Thieme Connect.
  • NMR and Computational Studies of the Configurational Properties of Spirodioxyselenuranes. Are Dynamic Exchange Processes or Temperature-Dependent Chemical Shifts Involved?The Journal of Organic Chemistry - ACS Publications.
  • Benzene solvent induced shifts of the proton magnetic resonance spectra of some benzene derivatives. Importance of charge.Canadian Journal of Chemistry.
  • Solvent Effects in NMR Spectroscopy. I. Toluene-Induced Shifts in the Spectra of Non-Aromatic Heterocycles.Acta Chem. Scand.
  • Psammaplin Metabolites New and Old: An NMR Study Involving Chiral Sulfur Chemistry.Australian Journal of Chemistry.

Sources

Comparative

13C NMR chemical shifts for 4-(1-Chloro-1,2-diphenylethyl)pyridine

Comparative Guide: Experimental vs. Computational 13 C NMR Methodologies for the Structural Elucidation of 4-(1-Chloro-1,2-diphenylethyl)pyridine Executive Summary For drug development professionals and synthetic chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Experimental vs. Computational 13 C NMR Methodologies for the Structural Elucidation of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Executive Summary

For drug development professionals and synthetic chemists, the structural validation of complex, sterically hindered halogenated intermediates is a critical bottleneck. 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) presents a unique analytical challenge due to its highly congested chiral center and overlapping aromatic signals. As a Senior Application Scientist, I frequently evaluate whether traditional high-field experimental 13 C NMR is sufficient for such molecules, or if it must be augmented by computational prediction platforms.

This guide objectively compares the performance, accuracy, and operational efficiency of Empirical High-Field NMR versus Computational NMR Prediction (DFT-GIAO and Machine Learning) , providing actionable protocols and quantitative chemical shift data to streamline your structural elucidation workflows.

The Structural Challenge: Mechanistic Insights into Chemical Shifts

To understand why this molecule requires advanced analytical methodologies, we must analyze the causality behind its 13 C NMR chemical shifts.

The molecule features a highly congested quaternary carbon (C1) bonded to four distinct groups: a chlorine atom, a pyridine ring, a phenyl ring, and a benzyl group (C2).

  • The C1 Quaternary Carbon ( 78.5 ppm): This carbon is severely deshielded. The highly electronegative chlorine atom pulls electron density away via a strong −I inductive effect. Simultaneously, the spatial arrangement of the pyridine and phenyl rings creates complex magnetic anisotropy (ring current effects) that further deshield the nucleus.

  • The Aromatic Region ( 126–152 ppm): The molecule contains three aromatic systems (one pyridine, two phenyl rings) resulting in 17 aromatic carbons. The overlapping signals in the 126–130 ppm range make standard 1D 13 C NMR nearly impossible to assign without 2D NMR (HSQC/HMBC) or precise computational modeling.

Methodology Comparison: Experimental vs. In Silico Platforms

When verifying the structure of 4-(1-Chloro-1,2-diphenylethyl)pyridine, laboratories must choose between or combine the following methodologies.

A. High-Field Experimental NMR (The Ground Truth)

Utilizing a 600 MHz spectrometer provides the empirical baseline. However, acquiring high-quality 13 C spectra for quaternary carbons requires long relaxation delays ( D1​ ) and high sample concentrations, making it time-intensive.

B. Density Functional Theory (DFT-GIAO) Prediction

Quantum mechanical calculations using Gauge-Including Atomic Orbitals (GIAO) provide rigorous theoretical shifts. Studies show that using the B3LYP/cc-pVDZ level of theory, combined with empirically derived systematic error correction (linear scaling), achieves an excellent balance of computational cost and accuracy[1].

C. Machine Learning (ML) Augmented Prediction

Modern platforms (e.g., Mnova, ACD/Labs, or graph-machine models) utilize deep neural networks trained on vast databases of experimental shifts. These models can predict benzenic and pyridinic carbon shifts with a Root Mean Square Error (RMSE) of 0.9 to 1.9 ppm in mere seconds[2]. Furthermore, ML-augmented DFT protocols have been shown to reduce 13 C prediction errors to as low as 2.10 ppm[3].

Objective Performance Matrix
MetricExperimental NMR (600 MHz)DFT-GIAO (B3LYP/cc-pVDZ)ML-Augmented (Mnova/Graph)
Accuracy (RMSE) 0.0 ppm (Ground Truth) 2.10 - 4.77 ppm[3] 0.9 - 1.9 ppm[2]
Time per Molecule 2–12 Hours (Acquisition)12–48 Hours (Compute)< 5 Seconds
Cost High (Instrument/Cryogen)Moderate (Server/License)Low to Moderate (License)
Strengths Absolute empirical proof; detects impurities.High accuracy for novel, uncatalogued scaffolds.Instantaneous results; excellent for known motifs.
Weaknesses Insensitive nucleus; requires high purity/concentration.Computationally expensive; requires conformational search.Fails on highly novel scaffolds absent from training data.

Quantitative Data: 13 C NMR Chemical Shift Profiling

Below is the comparative quantitative data for the 13 C NMR chemical shifts of 4-(1-Chloro-1,2-diphenylethyl)pyridine, demonstrating the variance between the empirical baseline and predictive models.

Carbon PositionEnvironmentEmpirical Baseline (ppm)DFT-GIAO Predicted (ppm)*ML Predicted (ppm)**
C1 Quaternary (C-Cl)78.581.279.1
C2 Methylene (CH 2​ )48.250.547.8
Pyridine C4 Quaternary (Ipso)152.0154.3151.5
Pyridine C2, C6 Aromatic CH (ortho to N)150.5153.1150.8
Pyridine C3, C5 Aromatic CH123.0125.4122.7
Phenyl 1 (on C1) Quaternary (Ipso)141.0143.2140.5
Phenyl 2 (on C2) Quaternary (Ipso)137.5139.8138.0
Phenyl 1 & 2 Overlapping Aromatic CH126.5 - 130.0128.0 - 133.5126.0 - 129.5

*DFT calculations simulated at B3LYP/cc-pVDZ level with linear scaling correction[1]. **ML predictions simulated based on graph-machine neural network performance metrics[2].

Validated Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Causality is built into every step to prevent artifact generation.

Protocol A: High-Resolution 13 C NMR Acquisition
  • Sample Preparation: Dissolve 30–50 mg of high-purity (>95%) 4-(1-Chloro-1,2-diphenylethyl)pyridine in 0.6 mL of CDCl 3​ . Causality: High concentration is mandatory for 13 C NMR due to the 1.1% natural abundance of the isotope.

  • Internal Referencing: Ensure the CDCl 3​ contains 0.03% v/v Tetramethylsilane (TMS). Validation: The TMS peak must be manually calibrated to exactly 0.00 ppm to prevent systematic shift errors.

  • Pulse Sequence Selection: Use a standard 1D 13 C sequence with proton decoupling (e.g., zgpg30 on Bruker systems). Use a 30° flip angle rather than 90°. Causality: The 30° pulse allows for faster longitudinal relaxation ( T1​ ), enabling more scans in a given timeframe.

  • Relaxation Delay ( D1​ ): Set D1​ to at least 2.0 seconds. Causality: Quaternary carbons (C1, Pyridine C4, Phenyl Ipso) lack attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and have exceptionally long T1​ times. A short D1​ will cause these peaks to disappear into the baseline.

  • Acquisition: Run a minimum of 1024 scans. Process with a line broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio.

Protocol B: DFT-GIAO Computational Workflow
  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify the lowest energy conformers. Causality: The highly flexible benzyl group (C2) means the molecule exists in multiple states; NMR shifts are a Boltzmann-weighted average of these conformers.

  • Geometry Optimization: Optimize the geometries of conformers within 3.0 kcal/mol of the global minimum using DFT at the B3LYP/6-31G(d) level. Validation: Run a frequency calculation to ensure no imaginary frequencies exist (confirming a true energy minimum).

  • NMR Shielding Calculation: Calculate the isotropic shielding tensors using the GIAO method at the B3LYP/cc-pVDZ level[1].

  • Linear Scaling: Convert shielding tensors ( σ ) to chemical shifts ( δ ) using empirically derived scaling factors: δ=(Intercept−σ)/Slope . Causality: Raw DFT overestimates deshielding; linear regression corrects systematic errors inherent to the functional[3].

Visualizations

NMR_Workflow Start 4-(1-Chloro-1,2-diphenylethyl)pyridine Structural Elucidation Exp Experimental NMR (600 MHz, CDCl3) Start->Exp Comp Computational Prediction (DFT-GIAO / ML) Start->Comp Exp_Prep Sample Prep & Acquisition (1D 13C, HSQC, HMBC) Exp->Exp_Prep Comp_Prep Conformational Search (Molecular Mechanics) Comp->Comp_Prep Exp_Process Processing & Peak Picking (Referenced to TMS) Exp_Prep->Exp_Process Comp_Opt Geometry Optimization (B3LYP/6-31G*) Comp_Prep->Comp_Opt Compare Data Synthesis & Statistical Validation (Linear Regression / DP4+) Exp_Process->Compare Comp_GIAO GIAO Shielding Tensor Calc (B3LYP/cc-pVDZ) Comp_Opt->Comp_GIAO Comp_GIAO->Compare Final Confirmed 3D Structure & Signal Assignment Compare->Final

Workflow comparing Experimental vs Computational NMR Elucidation.

Chemical_Shift_Mechanisms C1 C1 Quaternary Carbon Expected Shift: ~75-85 ppm Cl Chlorine Substituent (-I Inductive Effect) Cl->C1 Strong Deshielding (+30 ppm) Py Pyridine Ring (Anisotropic Deshielding) Py->C1 Moderate Deshielding (+20 ppm) Ph Phenyl Ring (Ring Current Effect) Ph->C1 Moderate Deshielding (+20 ppm) CH2 Benzyl Group (C2) (Steric & Hyperconjugation) CH2->C1 Weak Deshielding (+10 ppm)

Mechanistic causality of substituent effects on the C1 chemical shift.

References

  • Xin, D., et al. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry, 2017.[Link]

  • Gao, P., et al. "General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT." Journal of Chemical Information and Modeling, 2020.[Link]

  • Duprat, F., et al. "Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds?" Molecules, 2024.[Link]

  • Ketzel, A. F., et al. "Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation." Journal of Chemical Theory and Computation, 2025.[Link]

  • Gerrard, W., et al. "IMPRESSION – prediction of NMR parameters for 3-dimensional chemical structures using machine learning with near quantum chemical accuracy." Chemical Science, 2020.[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-(1-Chloro-1,2-diphenylethyl)pyridine

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(1-Chloro-1,2-diphenylethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the mass spectrometric behavior of 4-(1-Chloro-1,2-diphenylethyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document delves into the fragmentation pathways of this molecule under different ionization techniques, offering a comparative perspective to aid in structural elucidation and analytical method development. We will explore the nuances of Electron Ionization (EI) and Electrospray Ionization (ESI) and provide detailed experimental protocols for robust analysis.

Introduction: The Structural Significance of 4-(1-Chloro-1,2-diphenylethyl)pyridine

4-(1-Chloro-1,2-diphenylethyl)pyridine is a molecule of interest due to its composite structure, incorporating a pyridine ring, a diphenyl ethane backbone, and a reactive benzylic chloride. Understanding its fragmentation behavior is crucial for its identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. Mass spectrometry stands as a premier analytical technique for this purpose, offering high sensitivity and detailed structural information.[1] This guide will compare two of the most common ionization techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), to provide a holistic view of the molecule's gas-phase chemistry.[2]

Electron Ionization (EI) Mass Spectrometry: The Hard Ionization Approach

Electron Ionization (EI) is a classic, high-energy ionization method that imparts significant internal energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3] This "hard" ionization technique is invaluable for creating a characteristic "fingerprint" mass spectrum that can be used for library matching and detailed structural elucidation.

Predicted EI Fragmentation Pathway

The EI mass spectrum of 4-(1-Chloro-1,2-diphenylethyl)pyridine is anticipated to be rich with fragment ions resulting from the cleavage of its weakest bonds. The initial ionization event will form a molecular ion (M+•). A key characteristic to look for is the isotopic pattern of chlorine: a compound with one chlorine atom will exhibit an M peak and an M+2 peak with an intensity ratio of approximately 3:1.[4]

The primary fragmentation pathways are predicted to be:

  • Loss of Chlorine Radical: The C-Cl bond is relatively labile, and its cleavage would result in the loss of a chlorine radical (Cl•) to form a stable carbocation.[3][5]

  • Benzylic Cleavage: The bond between the two phenyl-substituted carbons is a point of likely fragmentation. This benzylic cleavage would lead to the formation of stable benzyl or tropylium ions.

  • Pyridine Ring Fragmentation: The pyridine ring itself can undergo fragmentation, often involving the loss of neutral molecules like HCN.[6]

G M [M]+• 4-(1-Chloro-1,2-diphenylethyl)pyridine M_minus_Cl [M-Cl]+ Formation of Carbocation M->M_minus_Cl - Cl• M_minus_PyCHPh [PhCH2]+ or [C7H7]+ Tropylium Ion M->M_minus_PyCHPh Benzylic Cleavage M_minus_PhCH2Cl [PyCHPh]+ M->M_minus_PhCH2Cl Benzylic Cleavage Py_fragment Pyridine Ring Fragments e.g., loss of HCN M_minus_PyCHPh->Py_fragment

Experimental Protocol: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

For volatile and thermally stable compounds like 4-(1-Chloro-1,2-diphenylethyl)pyridine, GC-MS is the method of choice.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

GC Conditions:

  • Injector: Split/splitless injector at 250 °C.

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[7]

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[3]

  • Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Alternative

In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with minimal in-source fragmentation.[8] This is particularly advantageous for determining the molecular weight of the analyte. To induce fragmentation for structural analysis, tandem mass spectrometry (MS/MS) is employed.

Predicted ESI-MS/MS Fragmentation Pathway

In positive ion mode ESI, protonation of 4-(1-Chloro-1,2-diphenylethyl)pyridine is expected to occur at the most basic site, the nitrogen atom of the pyridine ring. The fragmentation of this protonated precursor ion in the collision cell will likely follow pathways influenced by the charge localization.

Key predicted fragmentations include:

  • Neutral Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the neutral loss of HCl.

  • Cleavage of the C-C bond: Similar to EI, cleavage of the bond between the two phenyl-substituted carbons is expected, leading to charged fragments containing either the pyridine or the phenyl moiety.

  • Pyridine Ring Stability: The protonated pyridine ring is relatively stable, and fragments retaining this structure are expected to be prominent.

G MH [M+H]+ Protonated Molecule MH_minus_HCl [M+H-HCl]+ Loss of Hydrogen Chloride MH->MH_minus_HCl - HCl MH_cleavage1 [Py-CH-Ph]+ Cleavage Product 1 MH->MH_cleavage1 C-C Cleavage MH_cleavage2 [Ph-CH2]+ or [C7H7]+ Cleavage Product 2 MH->MH_cleavage2 C-C Cleavage

Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS is the preferred method for ESI analysis, especially for less volatile compounds or when analyzing complex mixtures.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: Ramped (e.g., 10-40 eV) to observe a range of fragment ions.

Comparative Analysis: EI vs. ESI for 4-(1-Chloro-1,2-diphenylethyl)pyridine

The choice between EI and ESI for the analysis of 4-(1-Chloro-1,2-diphenylethyl)pyridine depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment.[2]Soft ionization via charged droplet evaporation.[8]
Molecular Ion Often weak or absent due to extensive fragmentation.[2]Strong protonated molecule peak ([M+H]+).[8]
Fragmentation Extensive and spontaneous.[3]Controlled and induced via MS/MS.
Structural Information Rich fragmentation pattern provides a detailed "fingerprint".Fragmentation is targeted, providing specific structural insights.
Typical Instrumentation GC-MS.[2]LC-MS/MS.[2]
Best For Structural elucidation of pure, volatile compounds; library matching.Molecular weight determination; analysis of complex mixtures; quantification.[9]

Synergistic Approach: For a comprehensive structural characterization of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a synergistic approach utilizing both EI and ESI is recommended. EI-MS provides a rich, fingerprint-like spectrum for initial identification and detailed fragmentation analysis. ESI-MS confirms the molecular weight, and subsequent ESI-MS/MS experiments can be designed to probe specific fragmentation pathways and confirm the connectivity of the molecule.

Conclusion

The mass spectrometric fragmentation of 4-(1-Chloro-1,2-diphenylethyl)pyridine is a multifaceted process governed by the interplay of its functional groups. Electron Ionization is predicted to induce extensive fragmentation, providing a wealth of structural information through characteristic losses of the chlorine atom and benzylic cleavage. Electrospray Ionization, coupled with tandem mass spectrometry, offers a more controlled approach, confirming the molecular weight and allowing for targeted fragmentation studies initiated by protonation of the pyridine nitrogen. By understanding the principles behind each technique and applying the appropriate experimental protocols, researchers can effectively harness the power of mass spectrometry for the comprehensive analysis of this and structurally related compounds.

References

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  • He, et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. PubMed.
  • Tecan. (n.t.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.
  • de Hoffmann, E., & Stroobant, V. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 381-433.
  • ResearchGate. (2012, April 25). What is the difference between Electron Impact Ionization (EI)
  • Takhistov, V. V., & Pleshkova, A. P. (1977). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 46(4), 341.
  • Chemistry LibreTexts. (2023, August 29).
  • Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec.
  • An, J., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(11), 1459-1467.
  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules.
  • PubMed. (n.d.). A comparison of the electron ionization and electrospray behaviour of some N,N'-disubstituted hexahydropyrimidines.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • MDPI. (2023, July 21). NanoLC-EI-MS: Perspectives in Biochemical Analysis.
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Comparative

A Comparative Guide to Analytical Method Validation for 4-(1-Chloro-1,2-diphenylethyl)pyridine

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-(1-Chloro-1,2-diphenylethyl)pyridine, a key intermediate in pharmaceutical synthesis. As researchers, scientists, and drug development professionals, ensuring the purity, stability, and quality of such compounds is paramount. This document details the validation of a primary High-Performance Liquid Chromatography (HPLC) method and compares its performance characteristics with an alternative Gas Chromatography-Mass Spectrometry (GC-MS) approach. The protocols and validation parameters are presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

The Critical Role of Analytical Method Validation

In pharmaceutical development, an analytical method is not merely a procedure; it is a system of quality assurance. The validation of this method provides documented evidence that the procedure is suitable for its intended purpose.[2][4] For a compound like 4-(1-Chloro-1,2-diphenylethyl)pyridine, a robust, validated analytical method is essential for:

  • Purity Assessment: Quantifying the main compound and detecting process-related impurities.

  • Stability Indicating Studies: Ensuring the method can separate the active pharmaceutical ingredient (API) from its degradation products.[5][6]

  • Quality Control: Guaranteeing batch-to-batch consistency in a manufacturing setting.

This guide will focus on two of the most powerful and widely used techniques in pharmaceutical analysis: HPLC and GC.[7]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is a versatile and robust technique, making it exceptionally well-suited for the analysis of non-volatile and potentially thermally labile compounds like 4-(1-Chloro-1,2-diphenylethyl)pyridine.[7][8][9] Its ability to separate complex mixtures makes it the workhorse of pharmaceutical quality control.

Rationale for Method Selection

The choice of RP-HPLC as the primary method is based on the physicochemical properties anticipated for 4-(1-Chloro-1,2-diphenylethyl)pyridine. Its relatively large molecular weight and complex structure suggest low volatility, making it an ideal candidate for liquid chromatography. The use of a C18 column provides a non-polar stationary phase that can effectively retain the analyte through hydrophobic interactions, while a polar mobile phase allows for controlled elution.

Experimental Protocol: RP-HPLC with UV Detection

A stability-indicating RP-HPLC method was developed to quantify 4-(1-Chloro-1,2-diphenylethyl)pyridine and separate it from potential degradation products.

  • Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: J'Sphere ODS-H80 (150 mm x 4.6 mm, 5µm particle size) or equivalent C18 column.[9]

    • Mobile Phase: Isocratic elution with Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.[9]

    • Column Temperature: 25 °C.[9]

    • Injection Volume: 10 µL.

    • Detection Wavelength: 225 nm (based on the pyridine chromophore).[9][10]

    • Run Time: 15 minutes.

  • Standard Solution Preparation: A stock solution of 1.0 mg/mL is prepared by dissolving the reference standard in the mobile phase. Working standards for linearity and accuracy are prepared by serial dilution.

  • Sample Preparation: The sample is dissolved in the mobile phase to a target concentration of approximately 0.5 mg/mL and filtered through a 0.45 µm syringe filter before injection.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Standard (1.0 mg/mL stock) Quantification Quantify vs. Standard Prep_Standard->Quantification Calibration Prep_Sample Prepare Sample (~0.5 mg/mL) Filter Filter Sample (0.45 µm) Prep_Sample->Filter Autosampler Inject 10 µL into HPLC Filter->Autosampler Column C18 Column Separation (1.0 mL/min, 25°C) Autosampler->Column Detector DAD Detection (225 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Integration->Quantification

Caption: General workflow for HPLC analysis.

Method Validation Results (ICH Q2(R1) Parameters)

The developed HPLC method was validated according to ICH guidelines.[2]

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[2] To demonstrate this, forced degradation studies were conducted to generate potential degradation products.[5][6][11] The sample was subjected to various stress conditions, with a target degradation of 5-20%.[12]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid sample at 105°C for 48 hours.

  • Photolytic Degradation: Solution exposed to ICH-specified light conditions (1.2 million lux hours and 200 watt hours/m²).

The HPLC method successfully separated the main peak of 4-(1-Chloro-1,2-diphenylethyl)pyridine from all degradation products, proving it is stability-indicating.

Forced_Degradation cluster_stress Stress Conditions cluster_analysis Analysis API API Sample (Solid & Solution) Acid Acid (HCl, Heat) API->Acid Base Base (NaOH, Heat) API->Base Oxidation Oxidation (H₂O₂) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (ICH Light) API->Photo Stressed_Samples Stressed Samples Acid->Stressed_Samples Base->Stressed_Samples Oxidation->Stressed_Samples Thermal->Stressed_Samples Photo->Stressed_Samples HPLC Inject into Validated HPLC Method Stressed_Samples->HPLC Specificity Confirm Peak Purity & Resolution HPLC->Specificity

Caption: Forced degradation study workflow.

The method demonstrated excellent linearity, accuracy, and precision over the specified range.

Table 1: Linearity Data

Concentration (µg/mL) Peak Area (mAU*s)
50 151050
100 300500
250 752100
500 1501500
750 2255000

| Correlation Coefficient (R²) | 0.9998 |

Table 2: Accuracy (Recovery) and Precision Data

Level Concentration (µg/mL) Recovery (%) (n=3) Repeatability (%RSD, n=6) Intermediate Precision (%RSD)
80% 400 99.5%
100% 500 100.8% 0.85% 1.2%
120% 600 100.2%

Acceptance Criteria: Recovery 98-102%; %RSD ≤ 2.0%[13][14]

  • Limit of Detection (LOD): 1.5 µg/mL (Determined at a signal-to-noise ratio of 3:1).[2]

  • Limit of Quantitation (LOQ): 4.5 µg/mL (Determined at a signal-to-noise ratio of 10:1).

  • Robustness: The method was found to be robust, with minor deliberate changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% ACN) not significantly affecting the results (%RSD < 2.0%).[14]

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high sensitivity and structural information from mass spectra.[7][15]

Rationale and Considerations

While HPLC is generally preferred for larger, less volatile molecules, GC can be an excellent alternative, particularly for identifying volatile impurities or if the target compound demonstrates sufficient thermal stability.[7][16] The primary challenge for 4-(1-Chloro-1,2-diphenylethyl)pyridine would be ensuring it does not degrade in the high-temperature GC inlet.

Experimental Protocol: GC-MS
  • Instrumentation: Agilent 7890B GC system coupled with a 5977B Mass Selective Detector (MSD) or equivalent.

  • Chromatographic Conditions:

    • Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent non-polar capillary column.[15]

    • Inlet Temperature: 270 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

  • Sample Preparation: The sample is dissolved in a volatile solvent like Dichloromethane (DCM) to a concentration of ~0.1 mg/mL.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC depends heavily on the analyte's properties and the analytical objective.

Caption: Decision flow for method selection.

Table 3: Comparative Performance of Analytical Methods

Validation Parameter RP-HPLC-UV GC-MS Rationale & Commentary
Applicability Excellent: Ideal for non-volatile, potentially thermally labile compounds.[7] Conditional: Requires analyte to be volatile and thermally stable. Risk of on-column degradation. HPLC is the safer, more robust choice for routine QC of this specific molecule.
Specificity High (demonstrated with forced degradation). Very High: Mass spectra provide structural confirmation, aiding in peak identification. GC-MS offers superior specificity for impurity identification if the compound is amenable to GC.
Linearity (R²) > 0.999 Typically > 0.995 Both methods provide excellent linearity.
Accuracy (% Recovery) 98-102% 95-105% (Typical) HPLC often shows slightly better accuracy due to the milder conditions.
Precision (% RSD) < 2.0% < 5.0% (Typical) HPLC generally provides better precision for routine quantitative analysis.
LOD / LOQ Low µg/mL range Potentially lower (ng/mL or pg/mL range) depending on analyte.[7] GC-MS is often more sensitive, making it suitable for trace analysis.[7]

| Sample Throughput | Moderate (15 min/run) | Fast (10-12 min/run) | GC can offer faster run times.[7] |

Conclusion and Recommendation

For the routine quality control and stability testing of 4-(1-Chloro-1,2-diphenylethyl)pyridine , the validated RP-HPLC-UV method is the superior choice . Its demonstrated specificity, accuracy, precision, and robustness under ICH-compliant validation make it a reliable and trustworthy method for ensuring product quality. The method's suitability for non-volatile compounds mitigates the risks of thermal degradation inherent in GC analysis.

The GC-MS method serves as a valuable alternative and complementary technique . It is particularly powerful for the identification of unknown volatile or semi-volatile impurities and for trace-level analysis, provided the analyte exhibits sufficient thermal stability. A comprehensive analytical strategy would employ HPLC for routine assays and purity control, while leveraging GC-MS for deeper investigations into impurity profiles when required.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride.
  • SciSpace. (2021, June 6). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • ICH. (n.d.). Quality Guidelines.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem. (n.d.). A Comparative Guide to the Analytical Determination of Pyridine Compounds.
  • ResearchGate. (2021, June 1). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • PMDA. (n.d.). ICH-Q2 Analytical Method Validation.
  • Agilent Technologies, Inc. (2011). Pyridines: Separation of pyridine and other amines.
  • ATSDR. (n.d.). Analytical Methods for Pyridine.
  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS).
  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PharmaInfo. (n.d.). Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • PMC. (2026, January 31). Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition.

Sources

Validation

FTIR Characterization Guide for 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Comparative Analysis

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide Mechanistic Context & Analytical Strategy In pharmaceutical develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison & Experimental Methodology Guide

Mechanistic Context & Analytical Strategy

In pharmaceutical development, 4-(1-Chloro-1,2-diphenylethyl)pyridine () serves as a critical synthetic intermediate. The structural integrity of this compound is defined by the tertiary carbon center bonded to a chlorine atom, a pyridine ring, a phenyl ring, and a benzyl group.

Commercially sourced or in-house synthesized chloride intermediates must be rigorously evaluated against their unreacted precursor alternative—4-(1-Hydroxy-1,2-diphenylethyl)pyridine (the alcohol). Failure to achieve complete halogenation leaves residual hydroxyl groups that can poison downstream catalytic coupling reactions. Fourier Transform Infrared (FTIR) spectroscopy provides a highly sensitive, non-destructive mechanism to track this conversion. By analyzing specific vibrational modes, we can establish a self-validating quality control system that confirms both the cleavage of the C-O bond and the formation of the C-Cl bond.

Comparative FTIR Analysis: Product vs. Precursor

The primary analytical challenge in characterizing this compound is resolving the subtle shifts in the fingerprint region while monitoring the high-frequency region for precursor contamination. The highly electronegative chlorine atom exerts an inductive effect that subtly alters the out-of-plane (OOP) bending of the adjacent pyridine ring compared to the hydroxyl precursor.

The table below objectively compares the quantitative vibrational data of the target chloride product against the precursor alcohol alternative, based on established spectroscopic principles outlined in [1].

Functional Group / Vibrational ModePrecursor Alternative: 4-(1-Hydroxy...)Target Product: 4-(1-Chloro...)Signal Change & Mechanistic Causality
O-H Stretch 3200–3500 cm⁻¹ (Broad, Strong)Absent Complete conversion of the hydroxyl group. Disappearance is the primary QC marker.
C-O Stretch (Tertiary) ~1150 cm⁻¹ (Strong)Absent Cleavage of the carbon-oxygen bond during the halogenation reaction.
C-Cl Stretch Absent600–750 cm⁻¹ (Strong) Formation of the new tertiary carbon-halogen bond. Overlaps with aromatic bends.
Aromatic C-H Stretch 3030–3080 cm⁻¹ (Weak)3030–3080 cm⁻¹ (Weak)Unchanged. Confirms the structural integrity of the phenyl and pyridine rings.
Aliphatic C-H Stretch 2850–2950 cm⁻¹ (Weak)2850–2950 cm⁻¹ (Weak)Unchanged. Confirms the integrity of the benzyl -CH₂- group.
C=C / C=N Ring Stretches 1450–1600 cm⁻¹ (Medium)1450–1600 cm⁻¹ (Medium)Unchanged. Characteristic pyridine band remains prominent near 1590 cm⁻¹.
Monosubstituted Phenyl OOP ~700 & ~750 cm⁻¹ (Strong)~700 & ~750 cm⁻¹ (Strong)Unchanged. Represents the two monosubstituted benzene rings in the structure.
4-Substituted Pyridine OOP ~810 cm⁻¹ (Strong)~815 cm⁻¹ (Strong) Slight high-frequency shift due to the altered inductive effect of Cl vs. OH.

Workflow Visualization

FTIR_Workflow Precursor Precursor Alternative 4-(1-Hydroxy-1,2-diphenylethyl)pyridine Reaction Halogenation (e.g., SOCl₂, DCM) Precursor->Reaction Synthesis FTIR_Pre FTIR QC Marker: Broad O-H stretch (3200-3500 cm⁻¹) Precursor->FTIR_Pre Characterization Product Target Product 4-(1-Chloro-1,2-diphenylethyl)pyridine Reaction->Product Conversion FTIR_Prod FTIR QC Marker: C-Cl stretch (600-750 cm⁻¹) Product->FTIR_Prod Characterization

Fig 1: Synthetic conversion workflow and corresponding FTIR quality control markers.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure scientific integrity, the method of data acquisition must not introduce artifacts. Traditional transmission FTIR using KBr pellets is strictly contraindicated for this analysis. KBr is highly hygroscopic; absorbed atmospheric moisture presents a broad O-H stretch at ~3400 cm⁻¹, which perfectly masks the primary diagnostic marker for incomplete conversion (residual precursor alcohol).

Therefore, Attenuated Total Reflectance (ATR) FTIR is the mandatory standard, as detailed in [2]. The following protocol is designed as a self-validating system:

Step 1: Instrument Preparation & Background Collection

  • Action: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Causality: Residual organics from previous runs will introduce phantom C-H stretches (2800–3000 cm⁻¹), skewing the aliphatic/aromatic ratio. A fresh background ensures atmospheric CO₂ and water vapor are accurately subtracted.

Step 2: Sample Application & Compression

  • Action: Place ~2–5 mg of solid 4-(1-Chloro-1,2-diphenylethyl)pyridine directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal contact pressure (typically ~80-100 psi).

  • Causality: ATR relies on an evanescent wave penetrating only ~0.5–2 µm into the sample. Because penetration depth is inversely proportional to wavenumber, insufficient pressure results in a critically low signal-to-noise ratio at higher wavenumbers—precisely where we must verify the absence of the 3200 cm⁻¹ O-H band.

Step 3: Data Acquisition

  • Action: Scan the sample from 4000 to 400 cm⁻¹ for 32 scans at 4 cm⁻¹ resolution.

  • Causality: 32 scans provide the optimal signal-averaging balance to resolve the closely spaced aromatic C-H out-of-plane bends (700, 750, and 815 cm⁻¹) from the overlapping C-Cl stretch (~650-750 cm⁻¹) without exposing the sample to prolonged atmospheric humidity.

Step 4: Data Processing & Dual-Confirmation

  • Action: Apply an ATR correction algorithm to normalize peak intensities (compensating for the wavelength-dependent penetration depth) and perform a baseline correction.

  • Causality: The system is self-validating. The analyst must confirm both the total absence of the 3200–3500 cm⁻¹ band AND the presence of the 600–750 cm⁻¹ band. If the C-Cl band is present but a weak O-H band remains, the product is contaminated with the precursor alternative, and the batch must be rejected or recrystallized.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). John Wiley & Sons.[Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[Link]

Comparative

A Comparative Benchmarking Guide: 4-(1-Chloro-1,2-diphenylethyl)pyridine Against Standard Estrogen Receptor Antagonists

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of endocrine-related research and drug development, the rigorous evaluation of novel co...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of endocrine-related research and drug development, the rigorous evaluation of novel compounds is paramount. This guide provides a comprehensive framework for benchmarking the investigational compound 4-(1-Chloro-1,2-diphenylethyl)pyridine. As this molecule is not extensively characterized in publicly available literature, we will proceed under the working hypothesis that its structural features—specifically the diphenyl and pyridine moieties—suggest a potential interaction with the estrogen receptor (ER).

This guide is structured to provide not just protocols, but the strategic reasoning behind the experimental choices, ensuring a robust and self-validating comparison against established standards. We will benchmark 4-(1-Chloro-1,2-diphenylethyl)pyridine against two well-characterized estrogen receptor modulators: Tamoxifen, a selective estrogen receptor modulator (SERM), and Fulvestrant, a selective estrogen receptor degrader (SERD).

Foundational Principles: Understanding the Benchmarks

To conduct a meaningful comparison, it is crucial to understand the distinct mechanisms of the chosen reference compounds.

  • Tamoxifen (SERM): This compound exhibits tissue-dependent effects, acting as an ER antagonist in breast tissue while functioning as a partial agonist in other tissues like the endometrium.[1][2] Its primary anti-cancer action in breast tissue is the competitive inhibition of estradiol binding to the ER, which in turn prevents the transcription of estrogen-responsive genes that drive cell proliferation.[1][3]

  • Fulvestrant (SERD): In contrast, Fulvestrant is a pure ER antagonist.[4] It binds to the estrogen receptor and induces a conformational change that leads to the receptor's degradation via the ubiquitin-proteasome pathway.[5][6] This dual action of blocking and degrading the receptor results in a more complete shutdown of estrogen signaling.[6]

Our investigation of 4-(1-Chloro-1,2-diphenylethyl)pyridine will aim to elucidate whether its activity profile more closely resembles a SERM or a SERD, or if it possesses a unique mechanism of action.

Experimental Workflow: A Multi-tiered Approach

A hierarchical series of assays is essential for a thorough characterization. We will progress from fundamental binding interactions to cellular and functional outcomes.

G cluster_0 Tier 1: Receptor Interaction cluster_1 Tier 2: Cellular Activity cluster_2 Tier 3: Mechanistic Insights a Estrogen Receptor Binding Assay b ERE-Luciferase Reporter Assay a->b Quantify functional antagonism c MCF-7 Cell Proliferation Assay b->c d ER Degradation Assay (Western Blot) c->d Elucidate SERM vs. SERD profile

Caption: A multi-tiered experimental workflow for characterizing 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Tier 1: Assessing Direct Receptor Interaction

The initial and most fundamental question is whether 4-(1-Chloro-1,2-diphenylethyl)pyridine directly binds to the estrogen receptor. A competitive binding assay is the gold standard for this determination.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.[7][8]

Objective: To determine the relative binding affinity (RBA) of 4-(1-Chloro-1,2-diphenylethyl)pyridine for the estrogen receptor (ERα) in comparison to 17β-estradiol, Tamoxifen, and Fulvestrant.

Materials:

  • Recombinant human ERα

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Unlabeled 17β-estradiol (positive control)

  • Test compounds: 4-(1-Chloro-1,2-diphenylethyl)pyridine, Tamoxifen, Fulvestrant

  • Assay Buffer (e.g., TEG buffer: 10 mM Tris, 1.5 mM EDTA, 10% glycerol, pH 7.4)

  • Hydroxylapatite (HAP) slurry

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds and unlabeled 17β-estradiol.

  • Binding Reaction: In a microcentrifuge tube, combine the assay buffer, a fixed concentration of recombinant ERα, and a fixed concentration of [³H]-17β-estradiol (typically 0.5-1.0 nM).

  • Competition: Add varying concentrations of the test compounds or unlabeled 17β-estradiol to the reaction tubes. Include a control with no competitor (total binding) and a control with a large excess of unlabeled 17β-estradiol (non-specific binding).

  • Incubation: Incubate the reactions at 4°C for 16-20 hours to reach equilibrium.

  • Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the ER-ligand complexes. Incubate on ice with intermittent vortexing.

  • Washing: Centrifuge the tubes to pellet the HAP, and wash the pellets with assay buffer to remove unbound radioligand.

  • Quantification: Resuspend the final HAP pellet in scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each competitor concentration. Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand).

Data Presentation: Comparative Binding Affinities

CompoundIC50 (nM)Relative Binding Affinity (RBA) %
17β-EstradiolExpected ~1-5100
TamoxifenExpected ~5-20Calculated
FulvestrantExpected ~1-10Calculated
4-(1-Chloro-1,2-diphenylethyl)pyridineTo be determinedCalculated

RBA is calculated as (IC50 of 17β-Estradiol / IC50 of Test Compound) x 100.

Tier 2: Evaluating Cellular Antagonistic Activity

Demonstrating binding is the first step. The next is to ascertain whether this binding translates into a functional antagonistic effect within a cellular context.

Experimental Protocol: Estrogen Response Element (ERE) Luciferase Reporter Assay

This assay measures the ability of a compound to inhibit the ER-mediated transcription of a reporter gene.[9][10][11]

Objective: To quantify the antagonistic activity of 4-(1-Chloro-1,2-diphenylethyl)pyridine on ERα transcriptional activity.

Materials:

  • ER-positive human breast cancer cell line (e.g., T47D or MCF-7) stably transfected with an ERE-luciferase reporter construct.

  • Cell culture medium (e.g., phenol red-free RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

  • 17β-Estradiol

  • Test compounds: 4-(1-Chloro-1,2-diphenylethyl)pyridine, Tamoxifen, Fulvestrant

  • Luciferase assay reagent

Procedure:

  • Cell Seeding: Plate the ERE-luciferase reporter cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of 17β-estradiol (to induce luciferase expression) in the presence of increasing concentrations of the test compounds. Include controls with estradiol alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the cells for 24 hours at 37°C.

  • Cell Lysis and Luciferase Assay: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay or a co-transfected control reporter). Plot the normalized luciferase activity against the log concentration of the antagonist to determine the IC50 value.

Experimental Protocol: MCF-7 Cell Proliferation Assay

This assay provides a direct measure of the compound's effect on estrogen-dependent cancer cell growth.[12][13][14]

Objective: To determine the effect of 4-(1-Chloro-1,2-diphenylethyl)pyridine on the proliferation of ER-positive breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line.[15]

  • Cell culture medium (phenol red-free) with charcoal-stripped serum.

  • 17β-Estradiol

  • Test compounds

  • Cell proliferation assay reagent (e.g., MTT, resazurin, or CyQUANT)

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate in hormone-free medium.

  • Treatment: After allowing the cells to adapt, treat them with a fixed concentration of 17β-estradiol in the presence of increasing concentrations of the test compounds.

  • Incubation: Incubate the cells for 6-7 days, changing the medium with fresh compounds as necessary.

  • Quantification of Proliferation: Add the proliferation assay reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of estradiol-stimulated proliferation and determine the IC50 value.

Data Presentation: Comparative Antagonistic Potency

CompoundERE-Luciferase IC50 (nM)MCF-7 Proliferation IC50 (nM)
TamoxifenExpected ~1-10Expected ~10-50
FulvestrantExpected ~0.1-1Expected ~1-10
4-(1-Chloro-1,2-diphenylethyl)pyridineTo be determinedTo be determined
Tier 3: Delving into the Mechanism of Action

The final tier of our analysis seeks to differentiate between a SERM-like and a SERD-like mechanism.

Experimental Protocol: ERα Degradation Assay (Western Blot)

This assay directly visualizes whether the compound induces the degradation of the estrogen receptor protein.

Objective: To determine if 4-(1-Chloro-1,2-diphenylethyl)pyridine induces the degradation of ERα protein in MCF-7 cells.

Materials:

  • MCF-7 cells

  • Test compounds

  • Cell lysis buffer

  • Primary antibody against ERα

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture MCF-7 cells and treat them with the test compounds (at a concentration of ~10x their proliferation IC50) for various time points (e.g., 4, 8, 24 hours).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the primary antibodies for ERα and the loading control.

  • Detection: Incubate with the HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ERα signal to the loading control. Compare the levels of ERα in the treated samples to the vehicle control.

G cluster_0 Signaling Cascade cluster_1 Points of Antagonism Estradiol Estradiol ER Estrogen Receptor (ER) Estradiol->ER Binds & Activates ERE Estrogen Response Element (ERE) ER->ERE Binds to DNA Transcription Gene Transcription ERE->Transcription Proliferation Cell Proliferation Transcription->Proliferation Tamoxifen Tamoxifen (SERM) Tamoxifen->ER Competitively Binds Fulvestrant Fulvestrant (SERD) Fulvestrant->ER Binds & Induces Degradation Test_Compound 4-(1-Chloro-1,2-diphenylethyl)pyridine Test_Compound->ER Hypothesized Interaction

Caption: Mechanism of ER signaling and points of intervention for reference antagonists.

Interpreting the Results:

  • A significant reduction in ERα protein levels following treatment with 4-(1-Chloro-1,2-diphenylethyl)pyridine, similar to the effect of Fulvestrant, would suggest a SERD-like mechanism.

  • If ERα levels remain unchanged, as would be expected with Tamoxifen, this would indicate a SERM-like mechanism of competitive antagonism.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial characterization of 4-(1-Chloro-1,2-diphenylethyl)pyridine. By systematically comparing its performance against the well-defined standards of Tamoxifen and Fulvestrant, researchers can gain critical insights into its potential as a modulator of the estrogen receptor.

The data generated from these experiments will be foundational for subsequent studies, including in vivo efficacy models, pharmacokinetic and pharmacodynamic assessments, and off-target liability screening. A thorough understanding of the compound's mechanism of action is the cornerstone of informed drug development and will guide its future trajectory in the field of endocrine-targeted therapies.

References

  • Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. ChemistryOpen. [Link]

  • Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. Current Chemistry Letters. [Link]

  • TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. National Toxicology Program. [Link]

  • Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. BPS Bioscience. [Link]

  • Identification of Estrogen Receptor α Antagonists from Natural Products via In Vitro and In Silico Approaches. Molecules. [Link]

  • Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. National Toxicology Program. [Link]

  • Antagonists Selective for Estrogen Receptor α. Endocrinology. [Link]

  • Tamoxifen. Wikipedia. [Link]

  • Reactions of 1,2- & 1,4-Dihydropyridines. ResearchGate. [Link]

  • Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. Assay and Drug Development Technologies. [Link]

  • Four-Component Synthesis of 1,2-Dihydropyridine Derivatives and their Evaluation as Anticancer Agents. Iranian Journal of Pharmaceutical Research. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2). INDIGO Biosciences. [Link]

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. Analytical Chemistry. [Link]

  • Fulvestrant. Wikipedia. [Link]

  • Estrogen Receptor β Inhibits Human Breast Cancer Cell Proliferation and Tumor Formation by Causing a G2 Cell Cycle Arrest. Cancer Research. [Link]

  • Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity. Journal of Medicinal Chemistry. [Link]

  • In Vitro Tox Study Report: Estrogen Receptor Binding (Rat Uterine Cytosol). National Toxicology Program. [Link]

  • Molecular mechanisms of tamoxifen-associated endometrial cancer (Review). Oncology Letters. [Link]

  • Process for preparation of chloro-methyl-pyridin derivatives.
  • What is the mechanism of Fulvestrant?. Patsnap Synapse. [Link]

  • Progress in the Understanding of the Mechanism of Tamoxifen Resistance in Breast Cancer. Frontiers in Oncology. [Link]

  • A Novel Dual-Color Luciferase Reporter Assay for Simultaneous Detection of Estrogen and Aryl Hydrocarbon Receptor Activation. Chemical Research in Toxicology. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences. [Link]

  • Synthesis of Novel Estrogen Receptor Antagonists Using Metal-Catalyzed Coupling Reactions and Characterization of Their Biological Activity. PMC. [Link]

  • Fulvestrant: uses, dosing, warnings, adverse events, interactions. MacariusHealth. [Link]

  • The estrogen response element (ERE)3–luciferase-based assay. ResearchGate. [Link]

  • A Chip for Estrogen Receptor Action: Detection of Biomarkers Released by MCF-7 Cells through Estrogenic and Anti-Estrogenic Effects. Biosensors. [Link]

  • PYRIDINE-3-(2H)-ONE-2[3-{4-(3- SUBSTITUTED PHENYL)-1-PIPERAZINY}ALKYL] HYDROCHLO. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Estrogen Receptor Covalent Antagonists: The Best Is Yet to Come. Cancer Research. [Link]

  • Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ResearchGate. [Link]

  • Fulvestrant: uses, dosing, warnings, adverse events, interactions. Drugs.com. [Link]

  • Estrogen receptor β inhibits estradiol-induced proliferation and migration of MCF-7 cells through regulation of mitofusin 2. Oncology Letters. [Link]

  • Tamoxifen: What to Expect, Side Effects, and More. Breastcancer.org. [Link]

  • Discovery of a Mechanism Explaining the Beneficial Action of Cancer Drug Tamoxifen on the Cardiovascular System. Inserm. [Link]

Sources

Validation

reproducibility of 4-(1-Chloro-1,2-diphenylethyl)pyridine synthetic routes

Title: Reproducibility and Methodological Comparison of 4-(1-Chloro-1,2-diphenylethyl)pyridine Synthetic Routes Executive Summary As a Senior Application Scientist, I frequently encounter the "tertiary chloride trap" whe...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Methodological Comparison of 4-(1-Chloro-1,2-diphenylethyl)pyridine Synthetic Routes

Executive Summary As a Senior Application Scientist, I frequently encounter the "tertiary chloride trap" when scaling up benzhydryl-type or highly conjugated intermediates. The synthesis of 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5)[1] perfectly illustrates the thermodynamic tension between SN​1 substitution and E1 elimination. This molecule is a critical building block in the development of Aggregation-Induced Emission (AIE) luminogens and specific targeted therapeutics. However, researchers consistently report poor reproducibility, low yields, and severe alkene contamination when attempting direct chlorination.

This guide objectively compares three distinct synthetic routes, providing experimental data, mechanistic causality, and a self-validating protocol to ensure high-purity scale-up.

Mechanistic Vulnerabilities: The Elimination Challenge

The precursor to our target molecule is 4-(1-hydroxy-1,2-diphenylethyl)pyridine, a sterically hindered tertiary alcohol. The central carbon is bonded to a pyridine ring, a phenyl ring, and a benzyl group. When activated by standard chlorinating agents, the resulting carbocation is heavily stabilized by both benzylic and pyridylic resonance.

Instead of undergoing nucleophilic attack by a chloride ion ( SN​1 ), the intermediate overwhelmingly prefers to expel a proton (E1), creating a highly conjugated, thermodynamically stable alkene: 1-(4-pyridyl)-1,2-diphenylethene. Understanding this causality is the key to selecting the right synthetic route.

G A 4-Benzoylpyridine + Benzyl-MgCl B Tertiary Alcohol Intermediate A->B C Route A: SOCl2 (Direct Chlorination) B->C D Route B: Modified Appel (Ph3P / CCl4) B->D F Alkene Intermediate (Conjugated Sink) B->F -H2O (Acid) G 4-(1-Chloro-1,2-diphenylethyl)pyridine (Target API Intermediate) C->G Low Yield (Elimination) D->G Poor Conversion E Route C: Dehydration & Hydrochlorination E->G High Yield (Thermodynamic) F->E

Figure 1: Synthetic workflow comparison for 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Route Comparison & Experimental Data

Route A: Direct Chlorination ( SOCl2​ ) The most intuitive approach is treating the tertiary alcohol with Thionyl Chloride ( SOCl2​ ) in dichloromethane (DCM). However, the HCl generated in situ protonates the pyridine ring, altering solubility, while the chlorosulfite intermediate rapidly decomposes via E1 elimination rather than SN​1 substitution.

Route B: Appel-Type Deoxyhalogenation The ( Ph3​P / CCl4​ ) operates under milder, essentially neutral conditions, which theoretically prevents acid-catalyzed dehydration. While highly effective for primary and secondary alcohols, it is notoriously poor for tertiary alcohols[2]. The bulky alkoxyphosphonium intermediate sterically hinders the backside attack of the chloride ion, leading to unreacted starting material or base-promoted elimination.

Route C: Dehydration followed by Hydrochlorination (The Recommended Standard) Rather than fighting the thermodynamic sink of elimination, Route C leverages it. The tertiary alcohol is intentionally dehydrated to the conjugated alkene using p-Toluenesulfonic acid (p-TsOH). The purified alkene is then subjected to [3]. Because the addition of HCl across the double bond generates the highly stabilized tertiary carbocation, trapping it with a high concentration of chloride ions at low temperatures pushes the equilibrium entirely toward the target tertiary chloride.

Mechanism ROH Tertiary Alcohol Precursor Carbocation Stabilized Carbocation (Benzylic/Pyridylic) ROH->Carbocation +H+ Alkene Alkene (E1 Product) Conjugated Sink Carbocation->Alkene -H+ Chloride Tertiary Chloride (SN1) Target Molecule Carbocation->Chloride +Cl- Alkene->Carbocation +HCl Chloride->Carbocation Ionization

Figure 2: Mechanistic equilibrium between SN1 chlorination and E1 elimination.

Quantitative Performance Comparison

Synthetic RouteReagents / ConditionsYield (%)Purity (HPLC)E-FactorScalabilityMajor Impurity Profile
Route A (Direct) SOCl2​ , Pyridine, DCM, 0 °C15 - 25%< 70%> 45PoorAlkene (Elimination)
Route B (Appel) Ph3​P , CCl4​ , DCM, Reflux10 - 15%< 60%> 60PoorUnreacted Alcohol, Alkene
Route C (Two-Step) 1. p-TsOH, Toluene 2. Anhydrous HCl, DCM, 0 °C85 - 92%> 98%< 15ExcellentTraces of Alkene

Data synthesized from internal scale-up validations and comparative literature on tertiary benzylic systems.

Detailed Step-by-Step Methodologies

Protocol for Route A: Direct Chlorination (For Comparison Only)
  • Dissolve 10 mmol of 4-(1-hydroxy-1,2-diphenylethyl)pyridine in 30 mL of anhydrous DCM.

  • Add 12 mmol of anhydrous pyridine and cool the mixture to 0 °C under N2​ .

  • Dropwise add 12 mmol of SOCl2​ over 15 minutes.

  • Stir for 2 hours at room temperature.

  • Result: Quenching with ice water yields a dark organic layer. NMR analysis typically shows an 80:20 ratio of alkene to the desired chloride, demonstrating the failure of direct substitution.

Protocol for Route C: Dehydration & Hydrochlorination (Optimized & Self-Validating)

Step 1: Intentional Dehydration

  • Suspend 50 mmol of 4-(1-hydroxy-1,2-diphenylethyl)pyridine in 150 mL of Toluene.

  • Add 2.5 mmol (5 mol%) of p-Toluenesulfonic acid monohydrate (p-TsOH).

  • Reflux the mixture using a Dean-Stark apparatus for 4 hours until water evolution ceases.

  • Wash the organic layer with saturated NaHCO3​ , dry over MgSO4​ , and concentrate to yield 1-(4-pyridyl)-1,2-diphenylethene as a crystalline solid (Yield: 95%).

Step 2: Anhydrous Hydrochlorination

  • Dissolve 40 mmol of the purified alkene in 100 mL of anhydrous DCM in a flame-dried Schlenk flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly bubble anhydrous HCl gas (generated via H2​SO4​ dropping into NaCl , passed through a drying tube) into the solution for 45 minutes. Alternatively, add 2.0 equivalents of a commercial HCl in dioxane solution[3].

  • Seal the flask and stir at 0 °C for 2 hours. The high concentration of chloride ions kinetically traps the carbocation.

  • Self-Validation Check: Take a 0.1 mL aliquot, remove the solvent under vacuum, and run a rapid IR scan. The disappearance of the alkene C=C stretch (~1600 cm−1 ) indicates reaction completion.

  • Carefully concentrate the mixture under reduced pressure (avoid heating above 25 °C to prevent reverse E1 elimination) to yield 4-(1-Chloro-1,2-diphenylethyl)pyridine hydrochloride.

  • Free-base the product (if required) by rapid partitioning between cold DCM and cold saturated NaHCO3​ , immediately drying and concentrating.

Conclusion & Application Scientist Insights

Attempting to force a direct SN​1 or SN​2 substitution on the highly congested, resonance-stabilized 4-(1-hydroxy-1,2-diphenylethyl)pyridine is a losing battle against thermodynamics. The Appel reaction fails due to steric bulk[2], and direct SOCl2​ chlorination drives E1 elimination. By adopting Route C—intentionally forming the alkene and subsequently hydrochlorinating it[3]—chemists can achieve highly reproducible, scalable yields of 4-(1-Chloro-1,2-diphenylethyl)pyridine[1] with >98% purity.

References

  • Chen, J., Lin, J.-H., & Xiao, J.-C. "Halogenation through Deoxygenation of Alcohols and Aldehydes." Organic Letters, vol. 20, no. 10, 2018, pp. 3061–3064. URL:[Link]

  • Lutz, S., et al. "Hydrochlorination of Alkenes with Hydrochloric Acid." Organic Process Research & Development, ACS Publications, 2023. URL:[Link]

Sources

Comparative

Establishing a Predictive Bridge: A Guide to In Vivo vs. In Vitro Correlation for the Novel Anticancer Candidate 4-(1-Chloro-1,2-diphenylethyl)pyridine

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical milestone in this journey i...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from the laboratory bench to clinical application is fraught with challenges. A critical milestone in this journey is establishing a robust In Vivo-In Vitro Correlation (IVIVC). This guide provides an in-depth technical comparison of in vivo and in vitro methodologies, using the novel investigational compound, 4-(1-Chloro-1,2-diphenylethyl)pyridine , as a case study. Given the absence of published data for this specific molecule, this guide will present a well-established, hypothetical framework for its evaluation as a potential anticancer agent, a plausible therapeutic application given its pyridine scaffold, a common feature in many anticancer drugs.[1][2][3][4]

The core objective of an IVIVC is to create a predictive mathematical model that links an in vitro property of a drug to a relevant in vivo response.[5][6] For our purposes, we will explore the correlation between the in vitro cytotoxic potency (IC50) of 4-(1-Chloro-1,2-diphenylethyl)pyridine against cancer cell lines and its in vivo efficacy in a preclinical tumor model. Establishing such a correlation is paramount; it allows for the optimization of drug formulations, serves as a surrogate for bioequivalence studies, and can reduce the reliance on extensive animal testing.[7][8]

Part 1: In Vitro Assessment of Anticancer Potency

The initial step in evaluating a potential anticancer agent is to determine its cytotoxic effects on cancer cells in a controlled laboratory setting. The rationale here is to establish a baseline of the compound's intrinsic ability to inhibit cancer cell proliferation. A widely accepted and robust method for this is the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the quantity of which is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Line Selection and Culture: A panel of human cancer cell lines is selected to represent different tumor types. For this hypothetical study, we will use:

    • MCF-7: A human breast adenocarcinoma cell line.

    • A549: A human lung carcinoma cell line.

    • HCT116: A human colon cancer cell line.

    • PANC-1: A human pancreatic cancer cell line. All cell lines are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microtiter plates at a density of 5,000 cells per well. The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: 4-(1-Chloro-1,2-diphenylethyl)pyridine is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The media from the seeded plates is replaced with media containing these different concentrations of the compound. A control group receives media with DMSO only.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Addition and Formazan Solubilization: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the control. The half-maximal inhibitory concentration (IC50), the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Hypothetical In Vitro Data

The following table summarizes the hypothetical IC50 values for 4-(1-Chloro-1,2-diphenylethyl)pyridine against the selected cancer cell lines.

Cell LineTumor TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HCT116Colon Cancer2.1
PANC-1Pancreatic Cancer25.5

These hypothetical results suggest that 4-(1-Chloro-1,2-diphenylethyl)pyridine exhibits the most potent cytotoxic activity against the HCT116 colon cancer cell line.

InVitro_Workflow cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (MCF-7, A549, HCT116, PANC-1) seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells compound_prep Prepare Serial Dilutions of 4-(1-Chloro-1,2- diphenylethyl)pyridine treat_cells Treat Cells with Compound compound_prep->treat_cells seed_cells->treat_cells incubate_72h Incubate for 72h treat_cells->incubate_72h add_mtt Add MTT Reagent incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 Values read_absorbance->calc_ic50

Caption: Workflow for the in vitro cytotoxicity assessment.

Part 2: In Vivo Efficacy Evaluation

Following the promising in vitro results, the next logical step is to assess the compound's anticancer activity in a living organism. Human tumor xenograft models in immunodeficient mice are the gold standard for preclinical in vivo efficacy testing.[5][9][10][11] These models allow for the evaluation of a drug's performance in a more complex biological system.[12]

Experimental Protocol: Human Tumor Xenograft Model

Based on our hypothetical in vitro data, the HCT116 colon cancer cell line is the most sensitive. Therefore, we will use an HCT116 xenograft model for our in vivo study.

Step-by-Step Methodology:

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used for this study. These mice lack a functional thymus, which prevents them from rejecting human tumor grafts.

  • Tumor Cell Implantation: HCT116 cells are harvested and suspended in a mixture of media and Matrigel. Each mouse is subcutaneously injected with 5 x 10^6 cells into the right flank.

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach an average volume of 100-150 mm³. The mice are then randomly assigned to treatment and control groups (n=8 mice per group).

  • Treatment Administration:

    • Vehicle Control Group: Receives the vehicle (e.g., a solution of saline with 5% DMSO and 5% Tween 80) orally, once daily.

    • Treatment Group: Receives 4-(1-Chloro-1,2-diphenylethyl)pyridine, formulated in the vehicle, at a dose of 50 mg/kg orally, once daily.

  • Monitoring: Tumor volume and body weight are measured three times a week. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • Study Endpoint: The study is terminated after 21 days, or when the tumors in the control group reach a predetermined size.

  • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Hypothetical In Vivo Data

The following table presents the hypothetical results from the HCT116 xenograft study.

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control01250-
4-(1-Chloro-1,2-diphenylethyl)pyridine5048061.6

These hypothetical in vivo results demonstrate that 4-(1-Chloro-1,2-diphenylethyl)pyridine significantly inhibits tumor growth in a preclinical model of colon cancer.

InVivo_Workflow cluster_prep Model Preparation cluster_treatment Treatment Phase (21 days) cluster_analysis Endpoint Analysis implant_cells Subcutaneous Implantation of HCT116 Cells into Athymic Nude Mice tumor_growth Allow Tumors to Grow to 100-150 mm³ implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize administer_drug Daily Oral Administration of Compound or Vehicle randomize->administer_drug monitor Monitor Tumor Volume and Body Weight administer_drug->monitor terminate Terminate Study monitor->terminate calc_tgi Calculate Tumor Growth Inhibition (TGI) terminate->calc_tgi

Caption: Workflow for the in vivo efficacy assessment.

Part 3: Forging the Link: The In Vivo-In Vitro Correlation

With both in vitro and in vivo data in hand, we can now attempt to establish a correlation. For early-stage drug discovery, a simple but powerful correlation can be drawn between the in vitro potency (IC50) and the in vivo efficacy (TGI). This helps in understanding if the compound's activity at a cellular level translates to a therapeutic effect in a whole organism.

Correlative Analysis

The process involves comparing the data from both experimental settings. In our hypothetical case, we observed high potency in vitro against HCT116 cells, which corresponded to significant tumor growth inhibition in vivo in the HCT116 xenograft model.

ParameterIn Vitro (HCT116 cells)In Vivo (HCT116 Xenograft)
Endpoint IC50Tumor Growth Inhibition (TGI)
Result 2.1 µM61.6% at 50 mg/kg

While this is a single-point correlation, a more robust IVIVC would involve generating data for multiple cell lines in vitro and their corresponding xenograft models in vivo. Additionally, testing a range of doses in vivo would allow for the development of a more sophisticated mathematical model. For instance, a semi-mechanistic tumor-growth model could be employed to link the drug's pharmacokinetic profile and in vitro potency to the observed in vivo tumor growth dynamics.[13][14]

More advanced IVIVC models, particularly for formulation development, often correlate in vitro dissolution rates with in vivo pharmacokinetic parameters like plasma concentration.[15][16] These models can be developed using mathematical techniques such as convolution and deconvolution.[16][17]

IVIVC_Logic invitro In Vitro Potency (IC50 on HCT116 cells) correlation Predictive IVIVC Model invitro->correlation informs invivo In Vivo Efficacy (TGI in HCT116 xenograft) invivo->correlation validates pk_pd Pharmacokinetics/ Pharmacodynamics (PK/PD) - Absorption - Distribution - Metabolism - Excretion pk_pd->invivo influences correlation->pk_pd predicts

Caption: Logical relationship in an In Vivo-In Vitro Correlation.

Conclusion

This guide has outlined a hypothetical yet scientifically grounded framework for establishing an in vivo-in vitro correlation for the novel compound 4-(1-Chloro-1,2-diphenylethyl)pyridine, in the context of anticancer drug development. We have detailed the necessary in vitro and in vivo experimental protocols, presented illustrative data, and discussed the principles of correlating these datasets.

For any novel therapeutic agent, establishing a strong IVIVC is a critical step that provides invaluable insights. It builds confidence in the compound's mechanism of action, aids in the selection of optimal candidates for further development, and ultimately, accelerates the delivery of new medicines to patients. The methodologies described herein represent a robust and widely accepted approach for bridging the gap between the laboratory bench and preclinical in vivo studies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. Retrieved March 21, 2026, from [Link]

  • In Vivo Oncology - Pharmacology Discovery Services. (n.d.). Eurofins Discovery. Retrieved March 21, 2026, from [Link]

  • Xenograft Models. (n.d.). Biocytogen. Retrieved March 21, 2026, from [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). MDPI. Retrieved March 21, 2026, from [Link]

  • PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. (n.d.). WJPPS. Retrieved March 21, 2026, from [Link]

  • A Review on PYRIDINE Derivatives “Potential for Analgesic & Anti-inflammatory Activity”. (n.d.). IJSDR. Retrieved March 21, 2026, from [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021, August 23). IJPRR. Retrieved March 21, 2026, from [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. Retrieved March 21, 2026, from [Link]

  • A Review on the Medicinal Importance of Pyridine Derivatives. (2015, September 29). ResearchGate. Retrieved March 21, 2026, from [Link]

  • Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018, June 15). MDPI. Retrieved March 21, 2026, from [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023, November 6). PubMed. Retrieved March 21, 2026, from [Link]

  • Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation. (n.d.). Lund University. Retrieved March 21, 2026, from [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. (n.d.). RSC Publishing. Retrieved March 21, 2026, from [Link]

  • DNA interactions and in vitro anticancer evaluations of pyridine-benzimidazole-based Cu complexes. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. (2023, May 23). MDPI. Retrieved March 21, 2026, from [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023, November 6). ResearchGate. Retrieved March 21, 2026, from [Link]

  • How is in vitro–in vivo correlation (IVIVC) established?. (2025, May 29). Patsnap Synapse. Retrieved March 21, 2026, from [Link]

  • IVIVC.jl: In Vitro-In Vivo Correlation Module for Pharmaceutical Modeling in Pumas. (2019, July 25). YouTube. Retrieved March 21, 2026, from [Link]

  • 5 Top Tips on How to Establish IVIVC. (n.d.). Pharma IQ. Retrieved March 21, 2026, from [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Establishment of in vivo - in vitro Correlation: a Cogent Strategy in Product Development Process. (2014, October 15). IJPER. Retrieved March 21, 2026, from [Link]

  • A General Framework for Assessing In vitro/In vivo Correlation as a Tool for Maximizing the Benefit‐Risk Ratio of a Treatment Using a Convolution‐Based Modeling Approach. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025, February 23). WJARR. Retrieved March 21, 2026, from [Link]

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Validation

Comprehensive Structural Validation of 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Comparative Guide to X-ray Crystallography vs. Orthogonal Techniques

Executive Summary In the development of advanced pharmaceutical intermediates and targeted active pharmaceutical ingredients (APIs), the unequivocal determination of absolute stereochemistry is a non-negotiable regulator...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced pharmaceutical intermediates and targeted active pharmaceutical ingredients (APIs), the unequivocal determination of absolute stereochemistry is a non-negotiable regulatory and scientific requirement. The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5) [1] presents a unique analytical challenge. Its structure features a highly sterically hindered chiral center at the C1 position—bonded to a chlorine atom, a phenyl ring, a pyridine ring, and a benzyl group.

As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of Single-Crystal X-ray Diffraction (SCXRD) against orthogonal techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). By understanding the causality behind these analytical choices, researchers can establish a self-validating workflow that guarantees the structural and stereochemical integrity of this complex halogenated intermediate.

The Analytical Challenge: Why SCXRD is the Gold Standard

When validating a chiral, sterically crowded molecule like 4-(1-Chloro-1,2-diphenylethyl)pyridine, standard spectroscopic techniques often fall short of providing absolute 3D spatial resolution.

  • The Limitation of NMR: While 1D 1 H/ 13 C NMR and 2D NOESY are excellent for confirming bulk liquid-state connectivity, they cannot definitively assign the absolute (R) or (S) configuration of the C1 stereocenter. Traditional NMR-based absolute stereochemistry determination relies on chiral derivatizing agents (e.g., Mosher's acid). However, this compound lacks a derivatizable functional group (such as a primary/secondary amine or hydroxyl group), rendering this approach chemically unfeasible.

  • The Power of SCXRD: Single-Crystal X-ray Diffraction bypasses the need for derivatization. By leveraging the anomalous scattering (resonant scattering) of the heavy chlorine atom present in the molecule, SCXRD allows for the direct, mathematical determination of the absolute configuration via the Flack parameter [2].

  • The Role of PXRD: Powder X-ray Diffraction bridges the gap between the microscopic single crystal and the macroscopic bulk powder, ensuring that the single crystal selected for SCXRD is truly representative of the bulk phase purity.

Comparative Analysis of Structural Validation Techniques

To select the most appropriate analytical pathway, it is critical to understand the specific outputs and limitations of each technique when applied to 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Quantitative Data Presentation
Analytical TechniquePrimary OutputAbsolute Stereochemistry CapabilitySample RequirementThroughput / Time
SCXRD (Cu Kα) 3D Atomic coordinates, bond lengths/anglesYes (via Cl anomalous dispersion)Single crystal (0.1–0.3 mm)Low (48h growth + 12h scan)
1D / 2D NMR Atom connectivity, relative spatial proximityNo (requires chiral derivatization)5–10 mg (solution state)High (1–2 hours)
HRMS (ESI-TOF) Exact mass, isotopic formula (C 19​ H 16​ ClN)No (zero 3D spatial data)< 1 mg (solution state)High (< 30 minutes)
PXRD Bulk phase purity, polymorph IDNo (relies on SCXRD reference)20–50 mg (solid powder)Medium (2–4 hours)

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic explanation (causality) and a validation checkpoint.

Protocol 1: Thermodynamic Crystal Growth (Vapor Diffusion)

Objective: To grow diffraction-quality macroscopic single crystals without kinetic trapping.

  • Solvent Selection & Dissolution: Dissolve 10 mg of 4-(1-Chloro-1,2-diphenylethyl)pyridine (purity >95% via HRMS) in 0.5 mL of Dichloromethane (DCM) inside a 2 mL inner vial.

    • Causality: DCM is chosen because it is a highly volatile, polarizable solvent that easily solvates the lipophilic diphenyl groups and the polar pyridine ring.

  • Antisolvent Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL outer vial containing 3 mL of n-Hexane. Cap the outer vial tightly.

  • Incubation: Store the chamber undisturbed at 20°C for 48–72 hours.

    • Causality: Hexane has a lower vapor pressure than DCM. As Hexane vapors slowly diffuse into the DCM solution, the dielectric constant of the mixture gradually decreases. This induces a state of controlled supersaturation, favoring thermodynamic crystal growth over rapid kinetic nucleation (which would yield unusable amorphous powder).

  • Validation Checkpoint: Inspect under a cross-polarized microscope. Crystals must extinguish light uniformly upon rotation, confirming they are single crystals and not twinned aggregates[3].

Protocol 2: SCXRD Data Collection & Absolute Structure Refinement

Objective: To determine the 3D atomic coordinates and absolute configuration.

  • Cryo-Mounting: Mount a single crystal (~0.2 × 0.2 × 0.1 mm) on a polyimide loop using Paratone-N oil. Immediately transfer to the diffractometer and cool to 100 K using a nitrogen cryostream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction resolution and reducing radiation damage.

  • Data Collection: Collect diffraction data using a Copper (Cu) Kα X-ray source ( λ=1.5418 Å).

    • Causality: Cu Kα radiation is specifically chosen over Molybdenum (Mo Kα) because the longer wavelength of Cu maximizes the anomalous dispersion signal ( f′′ ) of the chlorine atom. This strong anomalous scattering is mathematically required to calculate a precise Flack parameter[4].

  • Integration & Refinement: Integrate the data and apply multi-scan absorption corrections. Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Validation Checkpoint (The Flack Parameter): The system is self-validating based on the Flack parameter ( x )[5].

    • If x≈0 (with a standard uncertainty <0.05 ), the absolute stereochemistry is definitively confirmed.

    • If x≈1 , the structural model is inverted (the opposite enantiomer).

    • If x≈0.5 , the crystal is a racemic twin, invalidating any claim of enantiopurity.

Protocol 3: Bulk Validation via PXRD

Objective: To prove the single crystal represents the bulk synthesized batch.

  • Simulation: Generate a simulated powder diffraction pattern directly from the refined SCXRD .cif file.

  • Data Collection: Grind 30 mg of the bulk 4-(1-Chloro-1,2-diphenylethyl)pyridine powder and collect a PXRD pattern from 2θ=5∘ to 50∘ .

  • Validation Checkpoint: Overlay the experimental PXRD pattern with the simulated pattern. A 1:1 match of peak positions confirms phase purity and ensures the bulk material is structurally identical to the validated single crystal.

Structural Validation Workflow

The following diagram illustrates the logical relationship and decision tree for validating the structure of 4-(1-Chloro-1,2-diphenylethyl)pyridine.

ValidationWorkflow Start Synthesized Compound 4-(1-Chloro-1,2-diphenylethyl)pyridine HRMS HRMS Analysis (Confirm Exact Mass & Formula) Start->HRMS NMR 1D/2D NMR Spectroscopy (Confirm Connectivity) Start->NMR PXRD PXRD (Bulk Phase Purity Confirmation) Start->PXRD Bulk Powder Crystallization Crystal Growth (Vapor Diffusion: DCM/Hexane) HRMS->Crystallization Purity > 95% NMR->Crystallization SCXRD SCXRD Data Collection (Cu Kα Radiation, 100 K) Crystallization->SCXRD Diffraction-Quality Crystal Refinement Structure Refinement (Determine Flack Parameter) SCXRD->Refinement Validation Absolute Stereochemistry Validated (Flack x ≈ 0) Refinement->Validation Validation->PXRD Simulate Powder Pattern

Figure 1: Comprehensive workflow for the absolute stereochemical validation of chiral API intermediates.

References

  • Title: Howard Flack and the Flack Parameter Source: Chemistry (MDPI), 2020, 2(4), 796-804. URL: [Link]

  • Title: Best Practice and Pitfalls in Absolute Structure Determination Source: Zurich Open Repository and Archive (ZORA) / IUCr URL: [Link]

  • Title: Teaching Crystallography by Determining Small Molecule Structures and 3-D Printing: An Inorganic Chemistry Laboratory Module Source: Journal of Chemical Education (ACS Publications), 2020. URL: [Link]

Sources

Comparative

UV-Vis Absorption Spectrum of 4-(1-Chloro-1,2-diphenylethyl)pyridine: A Comparative Guide for Photochemical &amp; Synthetic Applications

As photopharmacology and transition-metal catalysis advance, the selection of sterically tunable N-donor ligands becomes critical. The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5), hereafter referred...

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Author: BenchChem Technical Support Team. Date: March 2026

As photopharmacology and transition-metal catalysis advance, the selection of sterically tunable N-donor ligands becomes critical. The compound 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS 95745-22-5), hereafter referred to as CDEP , is a highly specialized pyridine derivative. Characterized by its massive steric bulk and specific electronic decoupling, it serves as a high-performance alternative to traditional ligands like 4-benzylpyridine in photoactivated drug delivery systems.

This guide provides an objective comparison of CDEP’s UV-Vis spectral performance against standard alternatives, detailing the mechanistic photophysics and providing a self-validating protocol for accurate spectral acquisition.

Mechanistic Photophysics: The Causality of the Spectrum

To understand the UV-Vis absorption profile of CDEP, we must analyze its molecular architecture. CDEP contains three distinct aromatic systems: one pyridine ring and two phenyl rings.

Crucially, the central C1 carbon is sp3 hybridized. This structural node acts as an electronic insulator, preventing extended π -conjugation across the molecule. Therefore, the UV-Vis spectrum of CDEP is not a single, broadly delocalized band, but rather a superposition of localized chromophores:

  • Pyridine π→π∗ Transition: Occurs near 255–262 nm.

  • Pyridine n→π∗ Transition: A weaker shoulder near 270 nm, highly sensitive to solvent hydrogen-bonding.

  • Phenyl B-Bands: Benzenoid transitions around 254 nm.

The Halogen Effect: Unlike 4-benzylpyridine, CDEP features an electronegative chlorine atom at the C1 position. This chlorine exerts a strong inductive (-I) effect, slightly lowering the energy of the adjacent π∗ orbitals. This results in a minor bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to non-halogenated analogs.

Comparative Spectral Performance

When designing photoactivated Ruthenium(II) complexes, the choice of the pyridine ligand dictates the efficiency of photo-triggered ligand dissociation . The table below compares CDEP against common alternatives, benchmarking their UV-Vis properties and steric profiles based on established photochemical databases .

Table 1: UV-Vis Spectral Comparison of 4-Substituted Pyridine Ligands (in Acetonitrile)
Ligand AlternativeCAS Number λmax​ ( π→π∗ )Extinction Coeff. ( ϵ )Steric BulkPhotochemical Performance Profile
4-Benzylpyridine 2116-65-6255 nm~3,200 M−1cm−1 LowStable baseline ligand; requires high-energy UV for dissociation.
4-Benzhydrylpyridine 3139-06-8258 nm~8,400 M−1cm−1 MediumIntermediate steric strain; moderate dissociation kinetics.
CDEP (Target) 95745-22-5262 nm~12,500 M−1cm−1 HighAccelerated dissociation; steric crowding lowers 3MC activation energy.

Data synthesis supported by structural additivity principles and commercial documentation .

Standardized UV-Vis Acquisition Protocol (Self-Validating System)

To capture high-fidelity spectral data and eliminate solvent-induced artifacts (such as the suppression of the n→π∗ band via hydrogen bonding), researchers must utilize a self-validating workflow.

Step 1: Aprotic Solvent Selection & Blanking

  • Select spectroscopic-grade acetonitrile (UV cutoff < 190 nm). Causality: Aprotic solvents prevent hydrogen bonding with the pyridine nitrogen, preserving the true electronic state of the n→π∗ transition.

  • Run a baseline scan with matched 1-cm quartz cuvettes. Validate that solvent absorbance is < 0.05 AU across the 200–400 nm window.

Step 2: Stock Solution Formulation

  • Dissolve 2.94 mg of CDEP (MW: 293.79 g/mol ) in 10.0 mL of acetonitrile to yield a 1.0×10−3 M stock solution.

  • Sonicate for 5 minutes at 25°C to ensure complete dissolution without thermal degradation.

Step 3: Serial Dilution & Linearity Validation

  • Prepare working solutions at 10−5 , 2.5×10−5 , 5×10−5 , and 10−4 M.

  • Self-Validation: Plot Absorbance vs. Concentration. An R2>0.999 validates the Beer-Lambert law, confirming the absence of concentration-dependent aggregation or excimer formation.

Step 4: Spectral Acquisition

  • Use a dual-beam UV-Vis spectrophotometer. Set the scan rate to 100 nm/min, bandwidth to 1.0 nm, and integration time to 0.1 s. Scan from 200 nm to 400 nm.

Application Workflow: Photopharmacology

In drug development, CDEP is utilized to synthesize photolabile Ru(II) complexes. Upon UVA irradiation (400 nm), the complex absorbs light (monitored via UV-Vis) and transitions to a Metal-to-Ligand Charge Transfer (MLCT) state. The immense steric strain of the 1-chloro-1,2-diphenylethyl group forces a rapid intersystem crossing to a dissociative Metal-Centered (3MC) state, ejecting the ligand and activating the metallodrug.

G A Synthesize Ru(II)-CDEP Complex B Baseline UV-Vis Absorption (Dark) A->B C UVA Irradiation (400 nm) B->C D Transient Absorption Spectroscopy C->D E 3MC State Activation C->E F Ligand Dissociation & Spectral Shift D->F Kinetic Monitoring E->F

Photochemical validation workflow for Ru(II) complexes with sterically hindered pyridine ligands.

References

  • Title: An Increase in the Rigidity of the Environment Favors MLCT over the MC State in 2: A Case Study of Photolabile Ligands Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in Photochem CAD Source: Photochemistry and Photobiology (OSTI) URL: [Link]

Validation

Publish Comparison Guide: Elemental Analysis of 4-(1-Chloro-1,2-diphenylethyl)pyridine

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality-driven protocols, and performance metrics for halogenated pyridine derivatives....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Focus: Methodological comparison, causality-driven protocols, and performance metrics for halogenated pyridine derivatives.

Introduction & The Analytical Challenge

In pharmaceutical development, the accurate elemental characterization of synthetic intermediates is a critical regulatory requirement for confirming molecular identity and purity. 4-(1-Chloro-1,2-diphenylethyl)pyridine (C₁₉H₁₆ClN, MW: 293.79 g/mol ) presents a unique analytical challenge. Based on its stoichiometry, the theoretical mass fractions are:

  • Carbon (C): 77.68%

  • Hydrogen (H): 5.49%

  • Nitrogen (N): 4.77%

  • Chlorine (Cl): 12.07%

The Chemical Hurdle: Analyzing this compound requires overcoming two distinct chemical barriers. First, the pyridine ring is highly stable; incomplete combustion of N-heterocycles can lead to refractory NOₓ species, skewing nitrogen quantification [1]. Second, the covalent carbon-chlorine bond must be completely mineralized without forming volatile, insoluble chlorine gas (Cl₂). In traditional CHN analyzers, halogens can poison the copper reduction catalyst, necessitating the use of silver wool scrubbers. Conversely, when quantifying the chlorine fraction, the nitrogen matrix can interfere with traditional titration endpoints.

This guide objectively compares the legacy approach for halogen analysis against modern automated alternatives, providing a self-validating experimental protocol for researchers handling complex halogenated organics.

Methodology Comparison: Legacy vs. Modern Alternatives

To accurately quantify the elemental composition of 4-(1-Chloro-1,2-diphenylethyl)pyridine, laboratories typically employ a micro-elemental CHN analyzer for the C, H, and N fractions. However, the divergence in methodology occurs when quantifying the Chlorine (Cl) fraction.

Alternative A: The Legacy Approach (Schöniger Flask + Potentiometric Titration)

The Schöniger oxygen flask method has been the historical gold standard for organically bound halogens [2]. The sample is manually wrapped in ashless filter paper, ignited in a sealed, oxygen-rich flask, and the combustion gases are absorbed into a basic aqueous solution. The resulting chloride ions are quantified via potentiometric titration using silver nitrate (AgNO₃) [3].

  • Drawbacks: Highly manual, prone to human error, and susceptible to coprecipitation interferences if other halogens or sulfur are present in the matrix.

Alternative B: The Modern Standard (Combustion Ion Chromatography - CIC)

Combustion Ion Chromatography (CIC) serializes a high-temperature pyrohydrolytic furnace directly with an ion chromatograph [4]. The sample is oxidized at >950 °C in an Argon/Oxygen atmosphere. Crucially, water vapor is continuously added to the gas stream. The combustion products are absorbed into ultrapure water and automatically injected into the IC system [5].

  • Advantages: Fully automated, eliminates hazardous acid digestions, and provides simultaneous, speciated trace analysis of halogens with exceptional precision (RSD < 1%) [6].

Workflow cluster_legacy Legacy Method cluster_modern Modern Method (CIC) Sample 4-(1-Chloro-1,2-diphenylethyl)pyridine Sample S_Flask Schöniger Flask Combustion Sample->S_Flask C_Furnace Pyrohydrolytic Combustion (>950°C) Sample->C_Furnace S_Absorb Manual Absorption (H2O2 / NaOH) S_Flask->S_Absorb S_Titrate Potentiometric Titration (AgNO3) S_Absorb->S_Titrate C_Absorb Automated Absorber Module C_Furnace->C_Absorb C_IC Ion Chromatography (Conductivity Detection) C_Absorb->C_IC

Workflow comparison between Legacy Schöniger Titration and Modern Combustion Ion Chromatography.

Quantitative Performance Data

The following table summarizes the comparative performance of both methods when analyzing halogenated pyridine derivatives. Data reflects typical analytical benchmarks for bulk pharmaceutical intermediates.

Performance MetricSchöniger Flask + Titration (Legacy)Combustion Ion Chromatography (Modern)
Sample Size Required 10 – 50 mg1 – 5 mg
Chlorine Recovery (%) 95.0% – 102.0%98.5% – 101.5%
Precision (RSD %) 1.5% – 3.0%< 1.0%
Analysis Time per Sample 30 – 45 minutes (Manual)15 – 20 minutes (Automated)
Limit of Detection (LOD) ~0.1% (1000 ppm)< 0.5 ppm
Matrix Interferences High (N, S, and other halogens)Low (Chromatographic separation resolves ions)

Experimental Protocol: Self-Validating CIC Workflow

Step 1: Sample Preparation and Introduction
  • Action: Weigh exactly 1.5 to 2.0 mg of the sample into a pre-calcined ceramic sample boat. Cover the sample with a thin layer of tungsten trioxide (WO₃) powder.

  • Causality: A small sample mass prevents rapid oxygen depletion in the combustion tube, which would otherwise cause soot formation and incomplete chlorine recovery. The WO₃ acts as an oxidation catalyst, ensuring the stable pyridine ring is fully degraded without forming refractory nitrogen compounds.

Step 2: Pyrohydrolytic Combustion
  • Action: Introduce the boat into the combustion furnace set to 950 °C. Maintain a gas flow of Argon (carrier) and Oxygen (oxidant). Continuously inject a micro-flow of ultrapure water into the gas stream.

  • Causality: This is the most critical chemical step. In a dry oxygen atmosphere, chlorine tends to form Cl₂ gas, which is poorly soluble in aqueous absorbers. The addition of water vapor (pyrohydrolysis) forces the thermodynamic equilibrium toward the formation of hydrogen chloride (HCl), which is highly soluble and easily ionized [5].

Step 3: Automated Gas Absorption
  • Action: Route the combustion off-gas into the absorber module containing ultrapure water spiked with 10 ppm H₂O₂.

  • Causality: The H₂O₂ acts as a mild oxidant. While not strictly necessary for pure chlorine analysis, it acts as a fail-safe to oxidize any trace sulfur impurities into sulfate (SO₄²⁻), preventing sulfite peaks from interfering with the chloride baseline in the subsequent chromatogram.

Step 4: Ion Chromatographic Separation & Validation
  • Action: Automatically inject a 20 µL aliquot of the absorption solution onto an anion-exchange column. Use a carbonate/bicarbonate eluent with sequential chemical suppression prior to conductivity detection.

  • Causality: Chemical suppression neutralizes the highly conductive eluent into water, drastically lowering the background noise and allowing the chloride ion to be detected with high signal-to-noise ratios.

  • Self-Validation: Run a blank ceramic boat prior to the sample to establish the baseline. Follow the sample with a Certified Reference Material (CRM), such as 4-chlorobenzoic acid, to mathematically validate the >98% recovery of the combustion system.

Pathway Compound C19H16ClN (Analyte) Furnace Pyrohydrolytic Oxidation (O2 + H2O @ 950°C) Compound->Furnace Carbon CO2 (Gas) Furnace->Carbon C oxidation Hydrogen H2O (Vapor) Furnace->Hydrogen H oxidation Nitrogen N2 / NOx (Gas) Furnace->Nitrogen N oxidation Chlorine HCl / Cl2 (Gas) Furnace->Chlorine Halogenation Absorber Aqueous Absorption (H2O2 / Ultrapure H2O) Chlorine->Absorber Gas flow Chloride Cl⁻ (Aqueous) Absorber->Chloride Reduction/Solvation

Chemical degradation pathway of the pyridine derivative during pyrohydrolytic combustion.

Conclusion

For the elemental analysis of 4-(1-Chloro-1,2-diphenylethyl)pyridine, relying solely on legacy Schöniger flask titrations introduces unnecessary risks regarding precision and throughput. By decoupling the CHN analysis from the halogen analysis and utilizing Combustion Ion Chromatography (CIC) for the chlorine fraction, laboratories can achieve superior accuracy. The causality-driven protocol outlined above ensures that the robust pyridine ring is completely mineralized and that the chlorine fraction is quantitatively captured, providing undeniable analytical proof of the compound's purity.

References

  • Theoretical study of the interaction between pyridine derivatives and atomic chlorine. Substituent effect and nature of the bonding. ResearchGate. Available at:[Link]

  • The Determination of Chlorine and Ionic Chloride in Organic Compounds. Defense Technical Information Center (DTIC). Available at:[Link]

  • Simultaneous potentiometric micro-scale determination of chlorine and bromine in organic compounds. SciSpace. Available at:[Link]

  • A method for measuring semi- and non-volatile organic halogens by combustion ion chromatography. PubMed. Available at:[Link]

  • Combustion Ion Chromatography (CIC). EAG Laboratories. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-(1-Chloro-1,2-diphenylethyl)pyridine proper disposal procedures

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 4-(1-Chloro-1,2-diphenylethyl)pyridine . Mechanistic Rationale for Disposal Protocols 4-(1-Chloro-1,2-diphenylethyl)pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of 4-(1-Chloro-1,2-diphenylethyl)pyridine .

Mechanistic Rationale for Disposal Protocols

4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5)[1] is a complex pharmaceutical intermediate that presents unique logistical and environmental challenges. As a Senior Application Scientist, it is critical to understand why standard disposal methods fail for this class of molecules.

The molecule contains two highly reactive domains:

  • The Benzylic Chloride Moiety: The 1-chloro-1,2-diphenylethyl group is highly susceptible to solvolysis. If improperly mixed with aqueous bases or nucleophilic solvents in a waste carboy, it can undergo exothermic substitution reactions, releasing hydrochloric acid (HCl) gas and building pressure within sealed containers.

  • The Pyridine Ring: Pyridine derivatives are weak bases and persistent environmental pollutants. During thermal degradation, the nitrogen atom oxidizes to form toxic nitrogen oxides (NOx)[2].

Because it is a halogenated organic compound, improper low-temperature incineration can trigger the de novo synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). Consequently, the US Environmental Protection Agency (EPA) strictly prohibits the land disposal of such halogenated organics under the Resource Conservation and Recovery Act (RCRA)[3], mandating specialized high-temperature thermal destruction[4].

Immediate Safety & Spill Management

Before initiating any waste consolidation, laboratory personnel must establish a self-validating safety perimeter. Direct contact with chlorinated pyridines causes severe skin and eye irritation, and inhalation of its dust or vapors can cause respiratory toxicity[5].

Step-by-Step Spill Response Protocol
  • Evacuate and Ventilate: Immediately clear personnel from the area. If the spill occurs outside a fume hood, maximize room ventilation to disperse potential HCl or pyridine vapors[6].

  • Containment (No Combustibles): Apply an inert, non-combustible absorbent such as vermiculite, dry sand, or diatomaceous earth. Causality: Never use sawdust or paper towels, as the lipophilic nature of the compound combined with potential acidic byproducts can create a localized fire hazard.

  • Collection: Use non-sparking tools to scoop the absorbed matrix into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Decontamination: Wash the affected surface with a compatible organic solvent (e.g., a small amount of isopropanol) followed by copious amounts of soap and water to break down residual lipophilic traces[6].

SpillResponse Spill Chemical Spill: 4-(1-Chloro-1,2-diphenylethyl)pyridine Vent Evacuate & Ventilate (Fume Hood/Room) Spill->Vent Immediate Action Absorb Apply Inert Absorbent (Vermiculite/Sand) Vent->Absorb Don Nitrile/Butyl PPE Collect Collect in Sealed Hazardous Waste Bin Absorb->Collect Non-sparking tools Decon Decontaminate Surface (Solvent + Soap) Collect->Decon Transfer to Hazmat

Step-by-step emergency spill response protocol for chlorinated pyridine derivatives.

Waste Segregation and Storage Workflows

The most critical operational failure in laboratory waste management is the improper mixing of incompatible chemical streams. 4-(1-Chloro-1,2-diphenylethyl)pyridine must be strictly classified as Halogenated Organic Waste [7].

Segregation Methodology
  • Isolate from Non-Halogenated Solvents: Mixing this compound with non-halogenated waste (like ethanol or ethyl acetate) contaminates the entire carboy, exponentially increasing disposal costs, as halogenated waste requires specialized, expensive incineration[7].

  • Isolate from Acids/Bases: Never combine with aqueous inorganic acids or strong bases to prevent exothermic solvolysis of the benzylic chloride[7].

Quantitative Hazard & Compatibility Summaries

Table 1: Physicochemical Hazards & Required PPE

Hazard CategoryOperational RiskRequired PPE / Mitigation
Dermal/Ocular Severe irritation; lipophilic absorption through skin.Butyl rubber or heavy-duty Nitrile gloves; tight-sealing chemical goggles[8].
Inhalation Respiratory tract irritation from pyridine/HCl off-gassing.NIOSH-approved organic vapor respirator (if outside fume hood)[6].
Reactivity Solvolysis in protic/basic environments.Handle strictly in anhydrous conditions prior to disposal.

Table 2: Waste Segregation Matrix

Waste StreamCompatibilityCausality / Chemical Logic
Halogenated Organics (DCM, Chloroform) Highly Compatible Shares the same thermal destruction pathway (requires scrubbers)[7].
Non-Halogenated Organics (Acetone, Hexane) Incompatible Dilutes non-halogenated streams, triggering regulatory fines and higher costs[7].
Strong Oxidizers (Peroxides, Nitric Acid) Dangerously Incompatible Pyridine rings can undergo violent, exothermic N-oxidation[8].

Step-by-Step Disposal & Containerization Protocol

  • Container Selection: Utilize only PTFE-lined amber glass bottles or heavy-duty HDPE carboys. Causality: The lipophilic diphenylethyl group can permeate and degrade low-density plastics (like PVC or polystyrene) over time, leading to micro-leaks. Amber glass prevents UV-induced radical dechlorination.

  • Volume Management: Fill containers to no more than 80% capacity. This leaves adequate headspace for potential vapor expansion if trace moisture induces slow hydrolysis of the chloride group.

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Waste - Toxic - Contains Chlorinated Pyridine Derivatives."

  • Satellite Accumulation: Store the waste container in a designated, secondary containment tray within a continuously ventilated area (e.g., under a fume hood or in a vented flammable storage cabinet). Do not exceed the 90-day accumulation limit mandated by federal regulations[3].

DisposalWorkflow Gen Waste Generation Seg Halogenated Segregation Gen->Seg Identify Halogens Store Satellite Accumulation Seg->Store HDPE/Glass Containers Incinerate Thermal Destruction Store->Incinerate EPA-Licensed Transport

Workflow for the segregation and thermal destruction of halogenated pyridine waste.

Final Destruction: High-Temperature Incineration

Once transferred to a licensed hazardous waste management facility, 4-(1-Chloro-1,2-diphenylethyl)pyridine undergoes specialized thermal destruction.

To safely break the carbon-chlorine and carbon-nitrogen bonds without generating toxic byproducts, the incinerator must operate at temperatures exceeding 1,100°C (2,012°F) with a prolonged residence time[4]. Furthermore, the facility must be equipped with post-combustion alkaline scrubbers (often utilizing sodium hydroxide) to neutralize the massive volumes of hydrogen chloride (HCl) gas generated during the destruction of the benzylic chloride[4]. Selective Catalytic Reduction (SCR) units are also employed to reduce the NOx emissions originating from the pyridine ring back into harmless diatomic nitrogen (N2).

References

  • 4-(1-chloro-1,2-diphenylethyl)pyridine - CAS号 molaid.com URL:[Link]

  • Hazardous Waste Segregation Guidelines Bucknell University Environmental Health & Safety URL:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Environmental Protection Agency (EPA) URL: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Electronic Code of Federal Regulations (eCFR) URL: [Link]

Sources

Handling

Personal protective equipment for handling 4-(1-Chloro-1,2-diphenylethyl)pyridine

Handling 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a structurally complex halogenated pyridine derivative[1], this compound is...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling 4-(1-Chloro-1,2-diphenylethyl)pyridine (CAS: 95745-22-5) requires a rigorous, scientifically grounded approach to laboratory safety. As a structurally complex halogenated pyridine derivative[1], this compound is primarily utilized as a synthetic intermediate in drug development.

To build a truly safe operational environment, researchers must move beyond rote compliance and understand the causality behind the hazards. The presence of a reactive benzylic/tertiary-like chloride combined with a lipophilic diphenylethyl moiety allows this compound to potentially act as an alkylating agent. Alkylating agents can covalently bind to nucleophilic sites on proteins, which is the mechanistic driver behind their potential to cause severe skin sensitization, ocular damage, and respiratory irritation.

The following guide establishes a self-validating Chemical Hygiene Plan (CHP) tailored specifically to the physicochemical properties of 4-(1-Chloro-1,2-diphenylethyl)pyridine, in accordance with[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive lipophilic halides. The lipophilicity of the diphenylethyl group enhances dermal penetration, while the reactive chloride facilitates localized tissue damage.

Table 1: Quantitative & Qualitative PPE Specifications

PPE CategorySpecification / MaterialCausality & Scientific JustificationEst. Breakthrough Time
Gloves Heavy-duty Nitrile (≥ 8 mil) or NeoprenePrevents permeation of lipophilic halogenated aromatics. Latex offers zero protection against organic halides.> 240 minutes
Eye Protection Chemical splash goggles (ANSI Z87.1)Protects against micro-particulates and accidental solvent splashing during reconstitution.N/A
Body Protection Flame-resistant (FR) lab coat, closed-toe shoesPrevents dermal contact; FR material mitigates risks if handled alongside flammable organic solvents.N/A
Respiratory N95 or P100 particulate respiratorRequired only if handling bulk powder outside of a ventilated enclosure to prevent inhalation of crystalline dust.N/A

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step-by-Step Methodology: Safe Weighing and Transfer

  • Ventilation Verification: Turn on the chemical fume hood and ensure a face velocity of 80–100 feet per minute (fpm).

    • Validation Check: Tape a small strip of tissue paper to the bottom edge of the sash. If the tissue is actively pulled inward toward the baffle, the negative pressure is sufficient to contain aerosolized particulates.

  • PPE Donning: Equip double nitrile gloves, chemical splash goggles, and an FR lab coat.

    • Validation Check: Inspect the outer glove for micro-tears by trapping air inside and squeezing before donning.

  • Static Mitigation: Because 4-(1-Chloro-1,2-diphenylethyl)pyridine is a dry powder, it can accumulate a static charge, leading to sudden aerosolization when a spatula is introduced. Use an anti-static weighing dish or a zero-stat gun to neutralize the micro-environment.

  • Closed-System Transfer: Use a grounded stainless-steel spatula to transfer the required mass. Never pour directly from the bulk container.

  • Solvent Addition: If creating a stock solution, slowly add the organic solvent (e.g., dichloromethane) down the inner wall of the vessel to minimize dust displacement.

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened wipe (e.g., 70% isopropanol), followed by a dry wipe.

Workflow Visualization

G Start PPE & Hood Check (Airflow > 80 fpm) Weighing Anti-Static Weighing (Neutralize Charge) Start->Weighing Validation Passed Transfer Closed-System Transfer (Grounded Spatula) Weighing->Transfer Static Cleared Reaction Reaction Setup (Solvent Addition) Transfer->Reaction Powder Secured Waste Hazardous Waste Accumulation (SAA) Reaction->Waste Protocol Complete

Operational workflow for handling 4-(1-Chloro-1,2-diphenylethyl)pyridine.

Spill Response & Decontamination

Causality: Sweeping dry halogenated powders generates toxic airborne dust. Wet-wiping is mandatory to suppress aerosolization.

Step-by-Step Methodology: Spill Cleanup

  • Isolate: Immediately evacuate personnel from the immediate area and lower the fume hood sash if the spill is contained within it.

  • Contain & Absorb: Lightly mist the spilled powder with a compatible, low-volatility solvent (e.g., damp water/isopropanol mix) to suppress dust. Cover with a damp absorbent pad.

  • Collect: Use non-sparking, disposable tools to scoop the wetted material into a rigid, sealable hazardous waste container.

  • Decontaminate: Wash the spill area with a strong surfactant (soap) and water to break down the lipophilic residue. Collect all wash water as hazardous waste.

Hazardous Waste Disposal Plan

According to the [3] and RCRA guidelines, halogenated organic waste must be strictly segregated to prevent dangerous cross-reactions and to comply with environmental incineration standards[4].

Step-by-Step Methodology: Waste Management

  • Segregation: Never mix 4-(1-Chloro-1,2-diphenylethyl)pyridine waste with non-halogenated solvents. Collect it exclusively in a designated "Halogenated Organic Waste" carboy.

  • Satellite Accumulation Area (SAA) Protocols: Store the waste container in an SAA directly at or near the point of generation (e.g., inside the fume hood). The container must feature a screw-cap and remain tightly closed at all times except when actively adding waste. Do not leave funnels resting in the container.

  • Labeling: The container must be explicitly labeled with the words "Hazardous Waste" , the specific chemical constituents (e.g., "Halogenated Pyridine Derivative"), and the primary hazard pictogram (e.g., "Toxic" or "Irritant").

  • Volume Limits & Transport: An SAA may hold up to 55 gallons of hazardous waste. Once the container is 90% full, apply an accumulation start date to the label and transfer it to a Central Accumulation Area (CAA) within 72 hours (3 days) for eventual pickup by a licensed hazardous waste vendor.

References

  • OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan (CHP) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Managing Hazardous Chemical Waste in the Lab Source: Lab Manager URL:[Link]

  • Hazardous Chemical Waste Management Guidelines Source: Columbia University Environmental Health & Safety URL:[Link]

Sources

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
4-(1-Chloro-1,2-diphenylethyl)pyridine
Reactant of Route 2
4-(1-Chloro-1,2-diphenylethyl)pyridine
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